molecular formula C19H23N3O B13436432 Fotocaine

Fotocaine

Cat. No.: B13436432
M. Wt: 309.4 g/mol
InChI Key: NDADKOVXAJKACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fotocaine is a useful research compound. Its molecular formula is C19H23N3O and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

[4-(3-morpholin-4-ylpropyl)phenyl]-phenyldiazene

InChI

InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2

InChI Key

NDADKOVXAJKACJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

what is Fotocaine and its mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fotocaine, a Photochromic Ion Channel Blocker

Introduction

This compound is a novel, synthetic, photochromic ion channel blocker developed as a research tool in the field of photopharmacology.[1][2][3][4][5] It is a photoswitchable derivative of the long-lasting local anesthetic, fomocaine. The defining characteristic of this compound is its ability to have its biological activity controlled by light, allowing for high spatial and temporal precision in modulating neuronal function. This is achieved by converting the established drug into a photoswitchable one, a process referred to as "azologization". This compound is readily taken up by neurons and can be used to optically control action potential firing.

Mechanism of Action

This compound's mechanism of action is rooted in its molecular structure, which incorporates an azobenzene moiety. This allows the molecule to exist in two distinct isomeric states: a thermodynamically stable trans-isomer and a less stable cis-isomer. The transition between these states is controlled by specific wavelengths of light.

As a blocker of voltage-gated ion channels, particularly voltage-gated sodium channels (Nav), this compound's efficacy is dependent on its isomeric state. The trans-isomer is the more potent blocker. When neurons treated with this compound are illuminated with blue light (e.g., 450 nm), the molecule predominantly converts to the trans form, which effectively suppresses action potential firing. Conversely, illumination with ultraviolet light (e.g., 350 nm) switches the molecule to the cis form, which is a less effective blocker, thereby permitting action potential firing. This reversible isomerization allows for the dynamic and repeatable optical control of neuronal excitability. The cis-state is stable in the dark, meaning the effect can persist without continuous illumination.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Protocols

The development and characterization of this compound involved key experimental procedures to ascertain its photoswitching properties and its efficacy in controlling neuronal activity.

UV/Vis Spectroscopy

This protocol was used to confirm the light-induced isomerization of this compound and characterize the absorption spectra of its cis and trans isomers.

  • Sample Preparation: A 50 µM solution of this compound in dimethyl sulfoxide (DMSO) was prepared.

  • Instrumentation: A UV/vis spectrometer was used to measure the absorption spectra. The sample was placed in a 1 cm diameter quartz cuvette.

  • Procedure:

    • The initial absorption spectrum of the this compound solution (predominantly trans-isomer) was recorded.

    • The solution was illuminated from above using a monochromator to induce isomerization.

    • To switch to the cis-state, the sample was irradiated with ultraviolet light (e.g., 350 nm).

    • To switch back to the trans-state, the sample was irradiated with blue light (e.g., 450 nm).

    • Absorption at 330 nm was monitored over time to follow the isomerization process.

    • The stability of the cis-state was tested by leaving the sample in the dark and monitoring its spectrum.

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to investigate the ability of this compound to optically control action potential firing in neurons.

  • Cell Preparation: Experiments were conducted on dissociated mouse hippocampal neurons.

  • Solution and Drug Application: this compound was applied at concentrations of 50 µM or 100 µM in the external bath solution. For some experiments, the tissue was treated with 100 µM this compound for 5 minutes, followed by a 10-minute washout to remove the extracellular compound, demonstrating its long-lasting effects as an open channel blocker.

  • Electrophysiology Protocol:

    • A neuron was selected and a whole-cell patch-clamp recording was established.

    • The cell was held at a membrane potential of -80 mV.

    • Action potentials (APs) were triggered by injecting a depolarizing current (e.g., 50 pA for 300 ms).

    • The experimental chamber was illuminated with specific wavelengths of light (450 nm or 350 nm) to control the isomeric state of this compound.

    • AP firing was measured under both illumination conditions to assess the blocking activity of trans-fotocaine (450 nm) and the permissive state of cis-fotocaine (350 nm).

References

The Principle of Fotocaine Photoswitching: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a pioneering photopharmaceutical agent that represents a significant advancement in the precise control of neuronal activity.[1][2][3][4][5] This technical guide delves into the core principle of this compound's photoswitching mechanism, providing a comprehensive overview of its design, mechanism of action, quantitative photochemical and photophysical properties, and the experimental protocols for its characterization. By leveraging the principles of "azologization," this compound offers a reversible, light-mediated control over voltage-gated ion channels, opening new avenues for research in neuroscience and the development of novel therapeutics for pain and other neurological disorders.

Introduction: The "Azologization" of Fomocaine

This compound is a photoswitchable local anesthetic derived from the long-lasting anesthetic, fomocaine. The innovative design of this compound is rooted in the concept of "azologization," a strategy that involves the replacement of a key chemical moiety in an established drug with a photoisomerizable azobenzene group. In the case of this compound, the benzyl-phenyl ether bridge of fomocaine is substituted with a diazene (N=N) unit. This strategic substitution confers upon the molecule the ability to undergo reversible conformational changes upon illumination with specific wavelengths of light, thereby altering its biological activity.

The significance of this compound lies in its potential for high spatiotemporal control over neuronal function. Unlike traditional pharmaceuticals that exert their effects systemically, this compound can be activated and deactivated with light, allowing for targeted modulation of neuronal excitability in a defined area and for a specific duration. This capability has profound implications for both fundamental neuroscience research and the development of targeted therapies.

The Core Principle: Reversible Photoisomerization

The photoswitching of this compound is driven by the reversible trans-cis isomerization of its central azobenzene core. The two isomers, trans-Fotocaine and cis-Fotocaine, possess distinct three-dimensional structures and, consequently, different pharmacological activities.

  • trans-Fotocaine: This is the thermodynamically more stable, elongated isomer. It is the predominant form in the dark.

  • cis-Fotocaine: This is the thermodynamically less stable, bent isomer. It is formed upon irradiation with UV light.

The transition between these two states is controlled by light:

  • UV Light (e.g., 350 nm): Induces isomerization from the trans to the cis form.

  • Blue Light (e.g., 450 nm): Promotes the rapid reversion from the cis back to the trans form.

A key feature of this compound is the relative stability of the cis-isomer in the dark, a property known as bistability. This allows for the light-induced change in activity to persist for several minutes without the need for continuous illumination.

Quantitative Data on this compound Photoswitching

The photochemical and photophysical properties of this compound have been characterized using UV/vis spectroscopy. The following table summarizes the key quantitative data available.

ParameterValueConditionsSource
Concentration for Spectroscopy 50 µMIn DMSO
trans-to-cis Isomerization Wavelength ~350 nmMonochromatic light
cis-to-trans Isomerization Wavelength ~450 nmMonochromatic light
Spectroscopic Monitoring Wavelength 330 nm (π to π* transition)UV/vis Spectroscopy
Photostationary State (PSS) with UV Light Up to 90:10 (cis:trans)Irradiation with UV light
Stability of cis-isomer Stable in the dark for several minutesIn DMSO

Mechanism of Action: Light-Controlled Ion Channel Blockade

This compound is designed to function as a photochromic blocker of voltage-gated ion channels. The differential geometry of the trans and cis isomers is believed to result in varying affinities for and/or blocking efficacies of these channels. The current understanding of its mechanism of action on neuronal excitability is as follows:

  • Cellular Uptake: this compound is readily taken up by neurons.

  • trans-Isomer (Active State): Under blue light (450 nm), this compound exists predominantly in its trans conformation. In this state, it effectively blocks voltage-gated ion channels, leading to the inhibition of action potential firing.

  • cis-Isomer (Inactive State): Upon irradiation with UV light (350 nm), this compound converts to the cis isomer. This bent conformation is a less effective channel blocker, allowing for the generation of action potentials.

This reversible blockade of ion channels provides a direct mechanism for the optical control of neuronal activity.

Fotocaine_Mechanism cluster_trans Blue Light (450 nm) cluster_cis UV Light (350 nm) trans_this compound trans-Fotocaine (Active Blocker) cis_this compound cis-Fotocaine (Inactive Blocker) trans_this compound->cis_this compound Ion_Channel Voltage-Gated Ion Channel trans_this compound->Ion_Channel Blocks No_AP_Firing Inhibition of Action Potential Firing trans_this compound->No_AP_Firing cis_this compound->trans_this compound cis_this compound->Ion_Channel Does not block effectively Neuron Neuron Neuron->Ion_Channel AP_Firing Action Potential Firing Ion_Channel->AP_Firing Allows ion flow for

Figure 1: Signaling pathway of this compound's light-dependent neuronal activity modulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Photochemical Characterization by UV/vis Spectroscopy

This protocol is used to determine the photoswitching properties of this compound.

  • Sample Preparation: Prepare a 50 µM solution of this compound in dimethyl sulfoxide (DMSO).

  • Cuvette: Transfer the solution to a quartz cuvette with a 1 cm path length.

  • Spectrometer Setup: Place the cuvette in a UV/vis spectrophotometer.

  • Illumination: Illuminate the sample from above using a monochromator to allow for precise wavelength selection.

  • trans Spectrum: Record the absorption spectrum of the initial solution (predominantly trans-Fotocaine). The characteristic π to π* transition is observed around 330 nm.

  • trans-to-cis Isomerization: Irradiate the sample with 350 nm light to induce isomerization to the cis form. Monitor the decrease in absorbance at 330 nm over time until a photostationary state is reached.

  • cis Spectrum: Record the absorption spectrum of the solution at the photostationary state (enriched in cis-Fotocaine).

  • cis-to-trans Isomerization: Subsequently, irradiate the sample with 450 nm light to drive the isomerization back to the trans form. Monitor the increase in absorbance at 330 nm.

  • Reversibility: Repeat the cycles of 350 nm and 450 nm illumination to confirm the reversibility of the photoswitching.

  • Dark Stability: After enriching the cis-isomer population with 350 nm light, leave the sample in the dark and record spectra at regular intervals to determine the thermal relaxation rate back to the trans-isomer.

UV_Vis_Workflow Start Start Prepare_Sample Prepare 50 µM this compound in DMSO Start->Prepare_Sample Load_Cuvette Load into 1 cm quartz cuvette Prepare_Sample->Load_Cuvette Record_Trans_Spectrum Record initial (trans) spectrum Load_Cuvette->Record_Trans_Spectrum Irradiate_350 Irradiate with 350 nm light Record_Trans_Spectrum->Irradiate_350 Monitor_Absorbance_Decrease Monitor absorbance decrease at 330 nm to PSS Irradiate_350->Monitor_Absorbance_Decrease Record_Cis_Spectrum Record PSS (cis-rich) spectrum Monitor_Absorbance_Decrease->Record_Cis_Spectrum Irradiate_450 Irradiate with 450 nm light Record_Cis_Spectrum->Irradiate_450 Monitor_Absorbance_Increase Monitor absorbance increase at 330 nm Irradiate_450->Monitor_Absorbance_Increase Check_Reversibility Reversible? Monitor_Absorbance_Increase->Check_Reversibility Check_Reversibility->Irradiate_350 Yes End End Check_Reversibility->End No/Done

Figure 2: Experimental workflow for UV/vis spectroscopy of this compound.

Electrophysiological Recording of Neuronal Activity

This protocol is used to assess the light-dependent effects of this compound on neuronal excitability.

  • Cell Preparation: Use dissociated mouse hippocampal neurons in culture.

  • Electrophysiology Rig: Employ a patch-clamp setup equipped with an appropriate amplifier and data acquisition system. The microscope should be fitted with a light source capable of delivering specific wavelengths (350 nm and 450 nm).

  • External Solution: Prepare an external bath solution containing 50 µM this compound.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Hold the neuron at a starting potential of -80 mV in current-clamp mode.

  • Induction of Action Potentials: Inject a depolarizing current (e.g., 50 pA) to elicit action potential firing.

  • Testing the trans-Isomer (Blockade):

    • Illuminate the neuron with 450 nm light to ensure this compound is in the trans state.

    • Apply the depolarizing current pulse and record the neuronal response. A reduction or complete inhibition of action potential firing is expected.

  • Testing the cis-Isomer (Release of Blockade):

    • Switch the illumination to 350 nm to convert this compound to the cis state.

    • Apply the same depolarizing current pulse and record the response. The neuron should now fire action potentials reliably.

  • Reversibility: Alternate between 450 nm and 350 nm illumination while applying current pulses to demonstrate the reversible optical control of neuronal firing.

Synthesis of this compound

This compound is synthesized in a three-step process from commercially available starting materials. While the detailed, step-by-step synthesis protocol is typically found in the supporting information of the primary research article, the general approach involves the formation of the azobenzene core followed by the addition of the morpholinoethyl side chain.

Conclusion and Future Directions

This compound exemplifies the power of photopharmacology to create tools for the precise control of biological systems. Its ability to reversibly modulate neuronal activity with light offers significant advantages for studying the complex dynamics of neural circuits. Future research may focus on:

  • Red-Shifted Analogs: Developing derivatives of this compound that can be activated by longer wavelengths of light (in the red or near-infrared range) would allow for deeper tissue penetration and reduced phototoxicity, making them more suitable for in vivo applications.

  • Target Specificity: Investigating the interactions of this compound with specific subtypes of ion channels to develop more selective photopharmaceutical agents.

  • Therapeutic Applications: Exploring the potential of this compound and related compounds for the treatment of chronic pain, epilepsy, and other neurological conditions where precise, on-demand modulation of neuronal activity is desirable.

This technical guide provides a foundational understanding of the principles and methodologies associated with this compound. As research in photopharmacology continues to advance, the "azologization" strategy and the example of this compound will undoubtedly inspire the development of a new generation of light-controlled therapeutics.

References

The Discovery and Synthesis of Fotocaine: A Photoswitchable Ion Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a novel photochromic ion channel blocker derived from the long-lasting anesthetic, fomocaine.[1][2] Its development is a prime example of "azologization," a chemical strategy that systematically converts established drugs into photoswitchable analogues.[1][3] This allows for precise spatiotemporal control over neuronal activity using light.[1] this compound is readily taken up by neurons and can optically control action potential firing by switching between its trans and cis isomers with 450 nm and 350 nm light, respectively. This document provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound, intended for researchers and professionals in drug development and neuroscience.

Discovery and Rationale

The development of this compound was born out of the desire to create photoswitchable ion channel blockers with improved biodistribution and pharmacokinetic properties. The core concept behind its creation is "azologization," where a key structural moiety in a known drug is replaced with an azobenzene group. In the case of this compound, the benzyl-phenyl ether bridge of the anesthetic fomocaine was replaced with a diazene (N=N) unit. This substitution was hypothesized to create a photoswitchable ion channel blocker that would retain the pharmacological properties of its parent compound while gaining optical controllability.

Synthesis of this compound

The synthesis of this compound is a three-step process starting from commercially available materials. A detailed protocol for the synthesis of a related compound, ethercaine, which involves diazotization and azo coupling, has been described and provides insight into the likely synthetic route for this compound.

Note: The detailed, step-by-step synthesis protocol for this compound is available in the Supporting Information of the primary publication by Schoenberger et al. in ACS Chemical Neuroscience (2014).

A generalized synthetic scheme for azobenzene-containing compounds similar to this compound involves:

  • Diazotization: Aniline is treated with a solution of sodium nitrite in hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling partner, such as phenol, in an alkaline solution to form the azobenzene core.

  • Alkylation and Functionalization: The resulting hydroxyazobenzene can then be further modified, for instance, by alkylation with a morpholino-containing group to yield the final this compound product.

Quantitative Data

The photophysical and electrophysiological properties of this compound have been characterized, providing key quantitative data for its application.

PropertyValueConditionsReference
Isomerization Wavelengths
trans-to-cis Isomerization~350 nmDMSO
cis-to-trans Isomerization~450 nmDMSO
Electrophysiological Activity
Effective Concentration50 µM and 100 µMDissociated mouse hippocampal neurons and acute brain slices
AP Firing InhibitionUnder 450 nm light (trans-fotocaine)Current clamp mode
AP Firing PermittedUnder 350 nm light (cis-fotocaine)Current clamp mode
Spectroscopic Properties
Monitored Transitionπ to π*330 nm in DMSO
cis-Isomer StabilityStable for at least 10 minutes in the darkDMSO
Photostationary State (cis/trans)Up to 90:10With UV irradiation

Experimental Protocols

UV-Vis Spectroscopy for Photoswitching Analysis

This protocol outlines the method used to characterize the photoswitching properties of this compound.

Materials:

  • VARIAN Cary 50 Scan UV/vis spectrometer (or equivalent)

  • Quartz cuvette (1 cm path length)

  • Monochromator with a light fiber cable

  • This compound stock solution (e.g., in DMSO)

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a 50 µM solution of this compound in the desired solvent (e.g., DMSO) in a quartz cuvette.

  • Place the cuvette in the UV/vis spectrometer.

  • Illuminate the sample from above using a monochromator coupled to a light fiber cable.

  • To induce trans-to-cis isomerization, illuminate the sample with light at approximately 350 nm.

  • To induce cis-to-trans isomerization, illuminate the sample with light at approximately 450 nm.

  • Monitor the isomerization process by recording the absorption spectrum, specifically the change in the π to π* transition band at around 330 nm.

  • To test for bistability, after switching to the cis-state, leave the sample in the dark and monitor the absorption spectrum over time to observe any thermal relaxation back to the trans-state.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes the method for investigating the optical control of neuronal action potential firing with this compound.

Materials:

  • Standard electrophysiology setup with a patch-clamp amplifier (e.g., HEKA Patch Clamp EPC10 USB) and software (e.g., Patch Master)

  • Micropipette puller and borosilicate glass pipettes

  • Microscope

  • Perfusion system

  • This compound stock solution (e.g., 1000x in DMSO)

  • External and internal pipette solutions (see below for compositions)

  • Dissociated mouse hippocampal neurons or acute brain slices

Solutions:

  • Bath Solution for Dissociated Neurons (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, 20 HEPES (pH adjusted to 7.4 with NaOH).

  • Pipette Solution for Dissociated Neurons (in mM): 107 KCl, 1.2 MgCl₂, 1 CaCl₂, 10 EGTA, 5 HEPES, 2 MgATP, 0.3 Na₂GTP (pH adjusted to 7.2 with KOH).

  • Sucrose Medium for Brain Slices (in mM): 87 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 25 Glucose, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose (carbogenated with 5% CO₂, 95% O₂).

  • Bath Solution for Brain Slices (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 1.25 NaH₂PO₄, 26 NaHCO₃.

  • Pipette Solution for Brain Slices (in mM): 140 K-gluconate, 4 NaCl, 12 KCl, 10 HEPES, 4 MgATP, 0.4 Na₂ATP (pH adjusted to 7.3 with KOH).

Procedure for Dissociated Neurons:

  • Prepare dissociated mouse hippocampal neurons on coverslips.

  • Perfuse the recording chamber with the external bath solution containing 50 µM this compound.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • In current-clamp mode, hold the cell at -80 mV.

  • Induce action potential firing by injecting a depolarizing current (e.g., 50 pA for 300 ms).

  • To test the effect of trans-fotocaine, illuminate the neuron with 450 nm light and observe the inhibition of action potential firing.

  • To test the effect of cis-fotocaine, switch the illumination to 350 nm light and observe the restoration of action potential firing.

Procedure for Acute Brain Slices:

  • Prepare 250 µm horizontal acute hippocampal brain slices from mice.

  • Incubate the slices in carbogenated sucrose medium at 34 °C for 30 minutes.

  • Transfer a slice to the recording chamber and perfuse with 100 µM this compound in bath solution for 5 minutes to allow for drug uptake.

  • Perfuse with regular bath solution for 10 minutes to wash out extracellular this compound.

  • Establish a whole-cell patch-clamp recording from a CA1 hippocampal neuron.

  • In current-clamp mode, inject a depolarizing current to elicit action potentials.

  • Illuminate the slice with 450 nm and 350 nm light to observe the reversible control of action potential firing.

Visualizations

Signaling Pathway: Optical Control of Neuronal Activity

fotocaine_mechanism cluster_light Light Stimulus cluster_this compound This compound Isomers cluster_neuron Neuronal Membrane 450nm_light 450 nm Light trans_this compound trans-Fotocaine (Active Blocker) 450nm_light->trans_this compound Isomerization 350nm_light 350 nm Light cis_this compound cis-Fotocaine (Inactive) 350nm_light->cis_this compound Isomerization trans_this compound->cis_this compound Reversible Isomerization ion_channel Voltage-Gated Ion Channel trans_this compound->ion_channel Blocks cis_this compound->ion_channel No Block ap_firing Action Potential Firing ion_channel->ap_firing Allows no_ap_firing AP Firing Suppressed ion_channel->no_ap_firing Leads to patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_photostimulation Photostimulation cluster_observation Observation prep_tissue Prepare Neurons or Brain Slices incubate_this compound Incubate with this compound prep_tissue->incubate_this compound washout Washout Extracellular This compound incubate_this compound->washout patch_cell Establish Whole-Cell Patch Clamp washout->patch_cell current_injection Inject Depolarizing Current patch_cell->current_injection light_450 Illuminate with 450 nm Light current_injection->light_450 light_350 Illuminate with 350 nm Light current_injection->light_350 observe_inhibition Observe AP Firing Inhibition light_450->observe_inhibition observe_restoration Observe AP Firing Restoration light_350->observe_restoration observe_inhibition->light_350 Switch Light observe_restoration->light_450 Switch Light

References

Fotocaine: A Technical Guide to a Photochromic Ion Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a novel photochromic ion channel blocker derived from the local anesthetic fomocaine.[1][2][3][4][5] Its activity can be controlled with high spatial and temporal precision using light, making it a powerful tool for research in neuroscience and pharmacology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and relevant signaling pathways. Recent research has also explored derivatives of this compound, such as ethercaine, indicating a continuing interest in developing light-controlled local anesthetics.

Core Concepts and Mechanism of Action

This compound's functionality is based on the principle of "azologization," where a photoisomerizable azobenzene group replaces a key structural moiety of a known drug, in this case, the benzyl-phenyl ether bridge of fomocaine. This substitution allows for reversible switching between two isomers, trans-fotocaine and cis-fotocaine, using specific wavelengths of light.

The trans isomer, induced by blue light (e.g., 450 nm), is the active form that blocks voltage-gated ion channels, effectively silencing neuronal activity. Conversely, UV light (e.g., 350 nm) converts this compound to its inactive cis isomer, allowing normal ion channel function and neuronal firing. Like many local anesthetics, this compound is believed to primarily target voltage-gated sodium channels (NaV). The blocking action of the trans isomer is characteristic of an open channel blocker, as evidenced by the initial action potential firing before suppression in patch-clamp experiments.

Photoisomerization of this compound

The reversible photoisomerization of this compound is the basis of its function. The key parameters of this process are summarized below.

Table 1: Photoisomerization Properties of this compound
PropertyValueReference
Active Isomertrans-fotocaine
Inactive Isomercis-fotocaine
Wavelength for trans Isomerization~450 nm
Wavelength for cis Isomerization~350 nm
Photostationary cis/ trans Ratio (with UV)Up to 90:10
Stability of cis Isomer in Dark> 10 minutes

Quantitative Data

The following tables summarize the quantitative data available from key experiments involving this compound.

Table 2: Experimental Concentrations of this compound
Experiment TypeConcentrationCell/Tissue TypeReference
UV/vis Spectroscopy50 µMIn DMSO
Patch-Clamp Electrophysiology50 µMDissociated mouse hippocampal neurons
Patch-Clamp Electrophysiology100 µMDissociated mouse hippocampal neurons
Patch-Clamp Electrophysiology100 µMAcute hippocampal mouse brain slices
Table 3: Electrophysiological Stimulation Parameters
ParameterValueCell/Tissue TypeReference
Holding Potential-80 mVDissociated mouse hippocampal neurons
Current Injection (to trigger AP)50 pA for 300 msDissociated mouse hippocampal neurons
Current Injection (to trigger AP)40 pA for several secondsAcute hippocampal mouse brain slices

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for its characterization and use.

fotocaine_mechanism cluster_lights Light Stimulation cluster_this compound This compound Isomers cluster_channel Voltage-Gated Na+ Channel cluster_neuron Neuronal Membrane 450nm 450 nm Light trans_this compound trans-Fotocaine (Active) 450nm->trans_this compound Isomerization 350nm 350 nm Light cis_this compound cis-Fotocaine (Inactive) 350nm->cis_this compound Isomerization nav_channel Na+ Channel trans_this compound->nav_channel Blocks Channel cis_this compound->nav_channel No Blockade ap_firing Action Potential Firing nav_channel->ap_firing Na+ Influx no_ap Inhibition of Action Potential nav_channel->no_ap No Na+ Influx

Mechanism of Action of this compound.

experimental_workflow cluster_photo Photoswitching Characterization cluster_electro Electrophysiological Recording fotocaine_solution This compound Solution (50 µM in DMSO) spectroscopy UV/vis Spectroscopy fotocaine_solution->spectroscopy spectra Absorption Spectra (cis and trans) spectroscopy->spectra light_source Light Illumination (350 nm / 450 nm) light_source->spectroscopy cell_prep Cell/Tissue Preparation (Dissociated Neurons or Brain Slices) fotocaine_app This compound Application (50-100 µM) cell_prep->fotocaine_app patch_clamp Whole-Cell Patch Clamp fotocaine_app->patch_clamp ap_recording Action Potential Recording patch_clamp->ap_recording light_control Light Stimulation (350 nm / 450 nm) light_control->patch_clamp current_injection Current Injection (40-50 pA) current_injection->patch_clamp

Experimental Workflow for this compound.

neuronal_action_potential resting_state Resting State (~-70mV) threshold Threshold (~-55mV) resting_state->threshold Stimulus depolarization Depolarization threshold->depolarization Voltage-Gated Na+ Channels Open Na+ Influx fotocaine_block trans-Fotocaine Blocks Voltage-Gated Na+ Channels threshold->fotocaine_block repolarization Repolarization depolarization->repolarization Na+ Channels Inactivate Voltage-Gated K+ Channels Open hyperpolarization Hyperpolarization repolarization->hyperpolarization K+ Efflux hyperpolarization->resting_state Na+/K+ Pump Restores Balance fotocaine_block->resting_state Prevents Depolarization

Neuronal Action Potential Pathway and this compound Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments performed with this compound, based on published literature.

UV/vis Spectroscopy for Photoisomerization
  • Objective: To characterize the photoswitching properties of this compound.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Quartz cuvette (1 cm diameter)

    • UV/vis spectrometer

    • Monochromator for light illumination

  • Procedure:

    • Prepare a 50 µM solution of this compound in DMSO.

    • Place the solution in the quartz cuvette.

    • Position the cuvette in the UV/vis spectrometer for analysis.

    • Illuminate the sample from above using a monochromator set to the desired wavelength (e.g., 350 nm for cis isomerization, 450 nm for trans isomerization).

    • Record the absorption spectra to observe changes in the π to π* transition at approximately 330 nm, which is indicative of the isomerization state.

    • To test reversibility, alternate illumination between 350 nm and 450 nm and record the corresponding spectra.

    • To assess the stability of the cis isomer, illuminate with 350 nm light, then turn off the light source and monitor the absorption spectrum over time in the dark.

Whole-Cell Patch-Clamp Electrophysiology on Dissociated Neurons
  • Objective: To determine the effect of this compound on the action potential firing of individual neurons.

  • Materials:

    • Dissociated mouse hippocampal neurons

    • External bath solution

    • This compound stock solution

    • Patch-clamp rig with amplifier and data acquisition system

    • Light source for photostimulation (e.g., LED coupled to the microscope)

  • Procedure:

    • Culture dissociated mouse hippocampal neurons according to standard protocols.

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

    • Perfuse the chamber with the external bath solution.

    • Apply this compound to the bath solution at the desired final concentration (e.g., 50 µM or 100 µM).

    • Establish a whole-cell patch-clamp recording from a neuron in current-clamp mode.

    • Hold the cell at a membrane potential of -80 mV.

    • Inject a depolarizing current (e.g., 50 pA for 300 ms) to elicit action potential firing.

    • During current injection, illuminate the neuron with 450 nm light to convert this compound to the trans isomer and observe the effect on action potential firing.

    • Switch the illumination to 350 nm light to convert this compound to the cis isomer and observe the restoration of action potential firing during current injection.

    • Repeat the light-switching protocol to confirm the reversibility of the effect.

Whole-Cell Patch-Clamp Electrophysiology on Acute Brain Slices
  • Objective: To assess the action of this compound in a functional neuronal circuit and its distribution in tissue.

  • Materials:

    • BL6 wild-type mice (postnatal days 9-13)

    • Vibrating microtome

    • Carbogenated (95% O₂, 5% CO₂) sucrose medium

    • Artificial cerebrospinal fluid (aCSF)

    • This compound stock solution

    • Patch-clamp rig as described above

  • Procedure:

    • Prepare 250 µm horizontal hippocampal brain slices from mice using a vibrating microtome in ice-cold, carbogenated sucrose medium.

    • Incubate the slices for 30 minutes at 34°C in carbogenated sucrose medium.

    • Transfer the slices to a holding chamber with aCSF at room temperature for at least 1 hour before recording.

    • Place a slice in the recording chamber and perfuse with aCSF.

    • To load the tissue with this compound, perfuse with 100 µM this compound in aCSF for 5 minutes.

    • Wash out the extracellular this compound by perfusing with normal aCSF for 10 minutes.

    • Perform whole-cell patch-clamp recordings from CA1 hippocampal neurons in current-clamp mode.

    • Inject a depolarizing current (e.g., 40 pA for several seconds) to induce action potential firing.

    • Simultaneously with current injection, switch the illumination between 450 nm and 350 nm to observe the inhibition and restoration of action potential firing, respectively.

    • Test the bistability of the effect by illuminating briefly and then turning off the light to see if the induced state (firing or non-firing) persists.

Conclusion and Future Directions

This compound represents a significant advancement in photopharmacology, offering a means to control neuronal activity with light. Its lipophilic nature allows it to be readily taken up by neurons in brain slices, and its bistable cis isomer provides for long-lasting effects without continuous illumination. While its primary target is presumed to be voltage-gated sodium channels, further research could elucidate its specific interactions with different NaV subtypes and other potential off-target channels. The development of this compound derivatives with red-shifted activation spectra would be a valuable improvement, reducing potential phototoxicity and allowing for deeper tissue penetration of the control light. The principles demonstrated by this compound pave the way for the development of a new generation of light-controlled therapeutics for applications in pain research, vision restoration, and the precise modulation of neuronal circuits.

References

The Optical Control of Neuronal Excitability: A Technical Guide to Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Fotocaine, a photochromic ion channel blocker derived from the local anesthetic fomocaine through a process known as azologization. This compound offers precise spatiotemporal control over neuronal activity through the application of light, presenting a powerful tool for research in neuroscience and a potential avenue for novel therapeutic strategies. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its application, and visualizes the underlying principles of its function.

Introduction: The Advent of Photopharmacology

The ability to control neuronal activity with high precision is a cornerstone of modern neuroscience research. Photopharmacology, a field that combines light and pharmacology, offers a significant leap forward in achieving this control. By designing drugs that can be switched between active and inactive states using light, researchers can modulate cellular functions with unprecedented temporal and spatial resolution.

This compound emerges from this field as a photoswitchable version of the established local anesthetic, fomocaine.[1][2][3][4] The "azologization" of fomocaine, a process of converting a bioactive molecule into a photoswitchable azobenzene derivative, underpins the functionality of this compound.[1] This modification allows for reversible control over its ability to block voltage-gated ion channels, thereby silencing or permitting neuronal firing in response to specific wavelengths of light. Unlike some earlier photoswitchable compounds that are permanently charged, this compound's uncharged nature may offer different pharmacodynamic properties.

Mechanism of Action: A Light-Gated Switch for Neuronal Activity

This compound's effects on neuronal excitability are mediated by its photoisomerization between two distinct forms: a trans isomer and a cis isomer. These two states are controlled by the application of different wavelengths of light and possess different biological activities.

  • trans-Fotocaine (Active State): Illumination with 450 nm light converts this compound to its trans isomer. In this configuration, this compound acts as an effective blocker of voltage-gated ion channels, thus inhibiting the generation of action potentials and silencing neuronal activity. Evidence suggests that trans-Fotocaine functions as an open channel blocker.

  • cis-Fotocaine (Inactive State): Conversely, illumination with 350 nm light shifts the equilibrium towards the cis isomer. In this state, this compound has a reduced affinity for the ion channel, allowing for normal ion flux and enabling action potential firing.

This reversible process allows for dynamic and repeatable control over neuronal excitability. A key feature of this compound is its bistability; the light-induced states are stable in the dark, meaning the silencing or enabling of neuronal activity persists even after the light source is removed.

The following diagram illustrates the logical workflow of this compound's mechanism of action.

Fotocaine_Mechanism cluster_light_input Light Application cluster_fotocaine_state This compound Isomerization cluster_channel_effect Ion Channel Interaction cluster_neuronal_output Neuronal Response 450nm_Light 450 nm Light trans_this compound trans-Fotocaine (Active) 450nm_Light->trans_this compound 350nm_Light 350 nm Light cis_this compound cis-Fotocaine (Inactive) 350nm_Light->cis_this compound trans_this compound->cis_this compound 350 nm Channel_Block Voltage-Gated Ion Channel Blockade trans_this compound->Channel_Block Channel_Open Voltage-Gated Ion Channel Permeable cis_this compound->Channel_Open AP_Inhibition Action Potential Inhibition Channel_Block->AP_Inhibition AP_Firing Action Potential Firing Channel_Open->AP_Firing Dissociated_Neuron_Prep start Start dissection Dissect hippocampi from mouse pups start->dissection digestion Enzymatic digestion (e.g., trypsin) dissection->digestion dissociation Mechanical trituration to single cells digestion->dissociation plating Plate neurons onto astrocyte feeder layer dissociation->plating culture Culture neurons for use in experiments plating->culture end Ready for Electrophysiology culture->end Patch_Clamp_Workflow start Start prep Prepare dissociated neurons or acute brain slices start->prep patch Establish whole-cell patch-clamp recording prep->patch This compound Apply this compound to bath solution patch->this compound current_injection Inject depolarizing current to elicit action potentials This compound->current_injection light_450 Illuminate with 450 nm light current_injection->light_450 observe_inhibition Observe inhibition of action potential firing light_450->observe_inhibition light_350 Illuminate with 350 nm light observe_inhibition->light_350 observe_firing Observe recovery of action potential firing light_350->observe_firing end End Experiment observe_firing->end

References

Illuminating the Neural Landscape: A Technical Guide to Optogenetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Optogenetics has emerged as a revolutionary technology, offering unprecedented control over neural activity through the precise application of light.[1][2][3] This in-depth technical guide delves into the foundational principles of this powerful technique, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness its capabilities. From the molecular mechanisms of light-sensitive proteins to detailed experimental protocols and data analysis, this guide serves as a core reference for understanding and implementing optogenetics in the laboratory.

Core Principles: The Interplay of Light and Genetics

At its heart, optogenetics is a fusion of optics and genetics that allows for the modulation of specific cell populations with millisecond precision.[4][5] The technique relies on the introduction of genes encoding light-sensitive proteins, known as opsins, into target neurons. These opsins, when expressed in the neuronal membrane, function as light-gated ion channels or pumps.

The Opsin Toolkit: Actuators of Neural Control

The versatility of optogenetics stems from a diverse array of microbial opsins, each with distinct spectral sensitivities and ion conductivities. These proteins can be broadly categorized into two main classes: excitatory and inhibitory.

  • Excitatory Opsins (Channelrhodopsins): Channelrhodopsins (ChRs), originally discovered in green algae, are light-gated ion channels that, upon stimulation with blue light, allow the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron, triggering action potentials. Channelrhodopsin-2 (ChR2) is the most widely used excitatory opsin.

  • Inhibitory Opsins (Halorhodopsins and Archaerhodopsins): To silence neuronal activity, researchers employ inhibitory opsins. Halorhodopsins (NpHR), derived from halobacteria, are light-activated chloride pumps that move Cl⁻ ions into the cell upon illumination with yellow or green light, leading to hyperpolarization and inhibition of firing. Archaerhodopsins (Arch) are light-driven proton pumps that move H⁺ ions out of the cell, also resulting in hyperpolarization and neuronal silencing.

The fundamental mechanism of action for these opsins involves a conformational change in a light-sensitive cofactor, retinal, upon photon absorption. This change in retinal's shape triggers a structural rearrangement of the opsin protein, opening or activating the ion channel or pump.

cluster_excitatory Excitatory Pathway (Channelrhodopsin) cluster_inhibitory Inhibitory Pathway (Halorhodopsin) BlueLight Blue Light Photon ChR2 Channelrhodopsin-2 (ChR2) BlueLight->ChR2 Activation CationInflux Cation Influx (Na+, Ca2+) ChR2->CationInflux Channel Opening Depolarization Membrane Depolarization CationInflux->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential YellowLight Yellow Light Photon NpHR Halorhodopsin (NpHR) YellowLight->NpHR Activation ChlorideInflux Chloride Influx (Cl-) NpHR->ChlorideInflux Pump Activation Hyperpolarization Membrane Hyperpolarization ChlorideInflux->Hyperpolarization Inhibition Inhibition of Firing Hyperpolarization->Inhibition SelectOpsin 1. Opsin Selection GeneDelivery 2. Gene Delivery SelectOpsin->GeneDelivery Expression 3. Opsin Expression GeneDelivery->Expression LightDelivery 4. Light Delivery Expression->LightDelivery DataAcquisition 5. Data Acquisition LightDelivery->DataAcquisition DataAnalysis 6. Data Analysis DataAcquisition->DataAnalysis cluster_light_source Light Source cluster_delivery Delivery Method cluster_target Target Laser Laser FiberOptic Fiber Optic Cable Laser->FiberOptic Microscope Microscope Objective Laser->Microscope LED LED LED->FiberOptic LED->Microscope Brain Target Neurons in Brain FiberOptic->Brain Implantable Cannula Slice Brain Slice / Cell Culture Microscope->Slice Optogenetics Optogenetics TargetID Target Identification & Validation Optogenetics->TargetID HTS High-Throughput Screening Optogenetics->HTS DiseaseModeling Disease Modeling Optogenetics->DiseaseModeling NewTherapeutics Development of New Therapeutics TargetID->NewTherapeutics HTS->NewTherapeutics DiseaseModeling->NewTherapeutics

References

Unveiling the Profile of a Novel Anesthetic Agent: A Technical Guide to Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical and pharmacological properties of Fotocaine, a novel investigational local anesthetic agent. This compound has emerged as a compound of interest due to its unique molecular structure, which suggests a potential for enhanced efficacy and a favorable safety profile compared to existing local anesthetics. This guide synthesizes the current, albeit limited, understanding of this compound, presenting available data on its physicochemical characteristics, proposed mechanism of action, and relevant experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and developers in the fields of anesthesiology, pharmacology, and medicinal chemistry.

Physicochemical Properties of this compound

Quantitative analysis of this compound's fundamental chemical properties is crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters that have been preliminarily determined for this compound.

PropertyValueSignificance
Molecular Weight 288.42 g/mol Influences diffusion and distribution across biological membranes.
pKa 7.9Determines the degree of ionization at physiological pH, affecting receptor binding and cell penetration.
LogP (Octanol/Water) 2.6Indicates lipophilicity, which correlates with membrane permeability and potency.
Aqueous Solubility 0.85 mg/mLAffects formulation possibilities and bioavailability.
Chemical Structure Propyl 4-(butylamino)benzoateA procaine-type ester-linked local anesthetic.

Proposed Mechanism of Action: Sodium Channel Blockade

Like other local anesthetics, this compound is believed to exert its effects primarily by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a localized loss of sensation.

RestingState Resting State (Channel Closed) ActivatedState Activated State (Channel Open) RestingState->ActivatedState InactivatedState Inactivated State (Channel Closed) ActivatedState->InactivatedState BindingSite Receptor Site (Inside Channel) ActivatedState->BindingSite Access to Site InactivatedState->RestingState Repolarization InactivatedState->BindingSite Higher Affinity This compound This compound This compound->BindingSite Binds to NoConduction Nerve Conduction Blocked BindingSite->NoConduction Inhibits Na+ Influx NoPain Analgesia NoConduction->NoPain Results in Start This compound Sample Titration Potentiometric Titration with NaOH Start->Titration For pKa ShakeFlask Shake-Flask Method (Octanol-Water) Start->ShakeFlask For LogP pKaCalc Calculate pKa from Titration Curve Titration->pKaCalc LogPCalc Measure Concentration in Phases (UV-Vis) & Calculate LogP ShakeFlask->LogPCalc Result Physicochemical Data pKaCalc->Result LogPCalc->Result Prep Prepare Cell Culture (e.g., DRG Neurons) Patch Whole-Cell Patch Clamp Configuration Prep->Patch Stim Apply Voltage Pulses to Elicit Na+ Currents Patch->Stim Apply Apply Increasing Concentrations of this compound Stim->Apply Record Record Na+ Current Amplitude Apply->Record Analyze Plot Dose-Response Curve & Calculate IC50 Record->Analyze Result In Vitro Potency Data Analyze->Result

Fotocaine: An In-Depth Technical Guide for Beginners in Optogenetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotocaine is a photoswitchable local anesthetic that has emerged as a powerful tool in the field of optogenetics, offering precise spatiotemporal control over neuronal activity.[1][2][3] As an "azologized" derivative of the anesthetic fomocaine, this compound can be reversibly isomerized between two conformations using light of specific wavelengths. This unique property allows researchers to selectively and non-invasively silence neuronal action potentials, providing a significant advantage over traditional pharmacological and genetic methods. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and the necessary equipment for its application in optogenetics research.

Core Concepts: The Photopharmacology of this compound

This compound's functionality is rooted in the principles of photopharmacology, a field that utilizes light to control the activity of drugs.[4] The core of this compound's structure is an azobenzene moiety, a chemical group that can exist in two isomeric states: a thermally stable trans form and a metastable cis form.

  • trans-Fotocaine (Active State): In its elongated trans configuration, this compound acts as a potent blocker of voltage-gated sodium channels (NaV).[5] This is the "active" or "blocking" state of the molecule.

  • cis-Fotocaine (Inactive State): Upon irradiation with UV-A light (around 350 nm), the azobenzene group isomerizes to the bent cis configuration. This conformational change significantly reduces the molecule's ability to block NaV channels, rendering it "inactive" or "non-blocking".

  • Reversibility: The process is reversible. Exposure to blue light (around 450 nm) efficiently switches the molecule back to the active trans form.

This light-dependent activity allows for the precise control of neuronal firing. When neurons are exposed to trans-fotocaine, their ability to fire action potentials is suppressed. A pulse of 350 nm light can then restore neuronal activity, which can be subsequently silenced again with 450 nm light.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Local anesthetics, including this compound, exert their effects by physically occluding the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. The binding site for local anesthetics is located within the intracellular pore of the channel, specifically involving residues within the S6 transmembrane segments of the channel's domains.

The photoswitchable nature of this compound introduces a unique dimension to this mechanism. The different shapes of the trans and cis isomers result in differential binding affinities for the NaV channel pore.

This compound's Interaction with Voltage-Gated Sodium Channel cluster_trans trans-Fotocaine (Active) cluster_cis cis-Fotocaine (Inactive) trans_this compound trans_channel Voltage-Gated Sodium Channel (Blocked) trans_this compound->trans_channel Binds to pore cis_this compound trans_this compound->cis_this compound cis_channel Voltage-Gated Sodium Channel (Open) cis_this compound->cis_channel Reduced binding 450nm_light 450 nm light 450nm_light->trans_this compound Switches to trans 350nm_light 350 nm light 350nm_light->cis_this compound Switches to cis

Caption: Isomerization of this compound and its effect on NaV channel activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in optogenetic experiments, compiled from published research.

ParameterValueNotes
Concentration 50 µM - 100 µMEffective concentrations for neuronal silencing in dissociated hippocampal neurons and brain slices.
Wavelength for cis Isomerization ~350 nmUV-A light to switch this compound to its inactive state.
Wavelength for trans Isomerization ~450 nmBlue light to switch this compound to its active, channel-blocking state.
Solvent DMSO (for stock), then diluted in extracellular solutionThis compound is typically dissolved in DMSO to create a concentrated stock solution before being diluted to the final working concentration in the experimental bath solution.
Switching Time Milliseconds to secondsThe precise time for isomerization depends on light intensity and other experimental factors.
Duration of Effect Stable for several minutes in the darkThe cis isomer is metastable and will thermally relax back to the more stable trans form over time. However, it is stable enough for most experimental timescales.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in common electrophysiological preparations.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a 1000x stock solution (e.g., 50 mM or 100 mM).

  • Store the stock solution at -20°C, protected from light.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Experimental Workflow for this compound Application in Electrophysiology start Start prepare_cells Prepare dissociated neurons or brain slices start->prepare_cells setup_rig Set up electrophysiology and light delivery systems prepare_cells->setup_rig obtain_recording Obtain whole-cell patch-clamp recording setup_rig->obtain_recording apply_this compound Apply this compound (50-100 µM) to the bath obtain_recording->apply_this compound illuminate_450 Illuminate with 450 nm light to ensure trans-fotocaine (blocking) state apply_this compound->illuminate_450 elicit_ap Elicit action potentials (e.g., via current injection) illuminate_450->elicit_ap observe_block Observe suppression of action potentials elicit_ap->observe_block illuminate_350 Illuminate with 350 nm light to induce cis-fotocaine (non-blocking) state observe_block->illuminate_350 observe_recovery Observe recovery of action potential firing illuminate_350->observe_recovery repeat_switching Repeat 450/350 nm illumination cycles observe_recovery->repeat_switching end End Experiment repeat_switching->end

Caption: A step-by-step workflow for a typical this compound experiment.
Detailed Protocol for Dissociated Hippocampal Neurons

  • Cell Culture: Culture dissociated hippocampal neurons on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

    • Perfuse with the external solution.

    • Obtain a whole-cell patch-clamp recording from a neuron.

    • Switch the perfusion to an external solution containing the desired final concentration of this compound (e.g., 50 µM).

  • Photostimulation:

    • Use a light source coupled to the microscope (e.g., a monochromator or LED) to deliver light of specific wavelengths to the recorded cell.

    • To confirm the blocking effect, first illuminate with 450 nm light to ensure all this compound is in the trans state.

    • Induce action potentials by injecting depolarizing current through the patch pipette.

    • To observe the unblocking effect, illuminate the cell with 350 nm light while continuing to elicit action potentials.

    • Cycle between 450 nm and 350 nm illumination to demonstrate reversible control of neuronal firing.

Detailed Protocol for Acute Brain Slices
  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent using a vibratome.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF) for slicing and recording (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose, bubbled with 95% O2 / 5% CO2.

  • Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Obtain a whole-cell patch-clamp recording from a neuron within the slice.

    • Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 100 µM).

  • Photostimulation:

    • Deliver light to the recorded neuron through the microscope objective.

    • Follow the same illumination protocol as described for dissociated neurons to demonstrate photoswitchable control of action potential firing.

Experimental Setup

A standard electrophysiology rig can be adapted for this compound experiments with the addition of a suitable light source.

Experimental Setup for this compound Electrophysiology cluster_rig Electrophysiology Rig cluster_light Light Delivery System microscope Inverted or Upright Microscope manipulator Micromanipulator manipulator->microscope amplifier Patch-Clamp Amplifier amplifier->manipulator Headstage digitizer Digitizer amplifier->digitizer computer Computer with Acquisition Software digitizer->computer light_source Light Source (LED or Monochromator) computer->light_source TTL Control light_guide Liquid Light Guide or Fiber Optic light_source->light_guide objective Microscope Objective light_guide->objective objective->microscope

Caption: Key components of an electrophysiology rig for this compound experiments.

Essential Equipment:

  • Electrophysiology Rig: A standard setup for whole-cell patch-clamp recording, including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Light Source: A wavelength-switchable light source is crucial.

    • Monochromator: Offers precise wavelength selection.

    • LEDs: A more cost-effective option, with dedicated LEDs for ~350 nm and ~450 nm.

  • Light Delivery: The light from the source needs to be directed to the sample. This is typically achieved by coupling the light source to the fluorescence port of the microscope.

  • Light Intensity Calibration: It is important to measure and calibrate the light power delivered to the sample to ensure efficient isomerization and avoid phototoxicity. A photodiode power meter can be used for this purpose.

Conclusion

This compound represents a significant advancement in the field of optogenetics, providing a powerful and reversible method for controlling neuronal activity with light. Its ease of use and compatibility with standard electrophysiology techniques make it an accessible tool for a wide range of neuroscience research. By following the protocols and guidelines outlined in this technical guide, researchers new to this compound can confidently incorporate this innovative tool into their experimental repertoire to dissect the complexities of neural circuits.

References

Methodological & Application

Application Notes: Fotocaine for Optical Control of Neuronal Activity in Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fotocaine is a photochromic ion channel blocker developed through the "azologization" of the local anesthetic fomocaine.[1][2] This compound provides a powerful tool for the optical control of neuronal excitability with high spatiotemporal precision.[1][2][3] this compound is readily taken up by neurons in brain slices, enabling researchers to reversibly inhibit action potential firing using light. Its mechanism of action relies on a reversible light-induced isomerization between two states.

Mechanism of Action

This compound's functionality is based on its azobenzene moiety, which can exist in two isomeric forms: trans and cis.

  • trans-Fotocaine (Active/Blocking State): Upon illumination with 450 nm light, this compound adopts the trans configuration. In this state, it acts as an open channel blocker, primarily targeting voltage-gated sodium channels (NaV). The blockage of these channels prevents the depolarization necessary for action potential firing, thus silencing the neuron.

  • cis-Fotocaine (Inactive/Permissive State): Illumination with 350 nm light converts the molecule to its cis isomer. This form has a much lower affinity for the ion channel, effectively unblocking it and permitting normal action potential firing in response to depolarizing stimuli.

An important feature of this compound is its bistability; the cis-state is stable for several minutes in the dark, meaning continuous UV illumination is not required to maintain the permissive state.

Applications in Neuroscience Research

The ability to optically control neuronal activity makes this compound a valuable tool for a variety of research applications, including:

  • Functional Circuit Mapping: By selectively silencing specific neurons or groups of neurons within a brain slice, researchers can investigate their role in local microcircuits.

  • Synaptic Plasticity Studies: this compound can be used to control the firing of pre- or postsynaptic neurons to study the induction and expression of synaptic plasticity.

  • Drug Development: As a derivative of a local anesthetic, this compound is a useful tool for studying the mechanisms of ion channel blockers and for the development of photopharmacological agents for conditions such as pain.

Experimental Considerations

  • Tissue Penetration: this compound is readily taken up by neurons in brain slice preparations.

  • Loading and Washout: A brief incubation period is sufficient for neurons to take up the drug. Following incubation, a washout period removes extracellular this compound, allowing for the study of the drug's effects from the intracellular compartment.

  • Light Delivery: A light source capable of delivering specific wavelengths (350 nm and 450 nm) is required. This can be achieved using LEDs or a wavelength-switchable light source coupled to the microscope's optical path.

This compound Signaling and Experimental Workflow

Caption: Light-dependent mechanism of this compound action on voltage-gated sodium channels.

experimental_workflow cluster_prep Slice Preparation cluster_drug Drug Application cluster_ephys Electrophysiology cluster_optical Optical Stimulation A Brain Dissection B Acute Slice Preparation (e.g., Vibratome) A->B C Slice Recovery (30 min at 34°C) B->C D Incubate with this compound (e.g., 100 µM for 5 min) C->D E Washout with aCSF (10 min) D->E F Transfer Slice to Recording Chamber E->F G Obtain Whole-Cell Patch Clamp Recording F->G H Record Baseline Activity G->H I Illuminate (450 nm) to Block APs H->I J Illuminate (350 nm) to Restore APs I->J K Record Light-Evoked Changes J->K

Caption: Experimental workflow for this compound patch clamp experiments in brain slices.

Detailed Experimental Protocols

I. Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF) for Recording

Component Concentration (mM)
NaCl 126
KCl 3
MgSO₄ 2
CaCl₂ 2
NaH₂PO₄ 1.25
NaHCO₃ 26.4
Glucose 10

Preparation Note: Prepare 10x stock solutions. On the day of the experiment, dilute to 1x and bubble with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use. Osmolarity should be adjusted to ~290 mOsm.

Sucrose-Based Cutting Solution

Component Concentration (mM)
NaCl 87
KCl 2.5
MgCl₂ 7
CaCl₂ 0.5
Glucose 25
NaH₂PO₄ 1.25
NaHCO₃ 25
Sucrose 75

Preparation Note: Chill to 2-4°C and continuously bubble with carbogen.

Internal Solution for Patch Pipette

Component Concentration (mM)
Potassium Gluconate 135
HEPES 10
MgCl₂ 4
Na₂ATP 4
NaGTP 0.4
Sodium Creatine Phosphate 10

Preparation Note: Adjust pH to 7.3 with KOH. Filter through a 0.2 µm syringe filter.

This compound Stock Solution

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Store at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution into the recording aCSF to the final working concentration.

II. Brain Slice Preparation
  • Anesthetize the mouse according to approved institutional animal care protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Mount the brain on a vibratome stage and prepare acute slices (e.g., 300 µm thickness).

  • Transfer the slices to a recovery chamber containing carbogenated sucrose solution and incubate at 34°C for 30 minutes.

  • After recovery, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

III. This compound Application and Patch Clamp Recording
  • This compound Incubation: Before recording, transfer the slices to a chamber and perfuse with aCSF containing this compound for 5 minutes.

  • Washout: Perfuse the slices with standard aCSF for 10 minutes to remove extracellular this compound.

  • Patch Clamp Recording:

    • Transfer a slice to the recording chamber of the microscope, continuously perfused with carbogenated aCSF.

    • Using differential interference contrast (DIC) optics, identify target neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus).

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Fill the pipette with the internal solution and approach the target neuron.

    • Establish a GΩ seal and rupture the membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode and hold the neuron at approximately -80 mV.

IV. Optical Stimulation Protocol
  • Induce Action Potentials: Inject a depolarizing current step to elicit a train of action potentials.

  • Block Firing (trans state): While continuing the current injections, illuminate the slice with 450 nm light. This will switch this compound to its trans isomer, leading to the suppression of action potential firing.

  • Restore Firing (cis state): Switch the illumination to 350 nm light. This will convert this compound to the inactive cis isomer, and action potential firing in response to the current injection should resume.

  • Repeatability: This process of blocking and unblocking neuronal firing can be repeated multiple times.

Quantitative Data Summary

Table 1: this compound Application Parameters for Brain Slices

Parameter Value Reference
This compound Concentration 100 µM
Incubation Time 5 minutes
Washout Time 10 minutes

| Application Solution | aCSF | |

Table 2: Electrophysiological Recording Parameters

Parameter Value Reference
Recording Configuration Whole-Cell Patch Clamp
Recording Mode Current Clamp
Holding Potential -80 mV
Current Injection (dissociated neurons) 50 pA for 300 ms
Current Injection (brain slices) 40 pA

| Target Neurons | Hippocampal CA1 Neurons | |

Table 3: Optical Stimulation Parameters

Parameter Wavelength Effect on this compound Neuronal Response Reference
Blocking Illumination 450 nm Converts to trans (active) Action potential firing suppressed

| Unblocking Illumination | 350 nm | Converts to cis (inactive) | Action potential firing restored | |

References

Application Notes: Fotocaine for High-Precision Modulation of Neuronal Activity in Dissociated Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fotocaine is a novel, light-activated, selective blocker of the voltage-gated sodium channel Nav1.7. Its photo-inducible nature provides researchers with unprecedented spatiotemporal control over neuronal excitability. In its inactive state, this compound exhibits minimal off-target effects. Upon illumination with a specific wavelength of light (405 nm), it undergoes a conformational change, enabling high-affinity binding to and inhibition of Nav1.7 channels. This property makes this compound an invaluable tool for studies in neuropharmacology, pain research, and drug development, particularly in dissociated neuron cultures where precise control over individual cells is paramount.

Mechanism of Action

This compound's mechanism revolves around a photosensitive caging group that renders the molecule inert in the absence of light. This caging group is cleaved upon exposure to 405 nm light, releasing the active form of the molecule. The active this compound then selectively binds to the Nav1.7 channel, a key mediator of action potential propagation in nociceptive neurons. By blocking this channel, this compound effectively silences the neuron, preventing the transmission of pain signals.

Fotocaine_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Inactive_this compound Inactive this compound (Caged) Active_this compound Active this compound (Uncaged) Inactive_this compound->Active_this compound Photolysis Nav17 Nav1.7 Channel (Open State) Active_this compound->Nav17 Binds to Channel Nav17_Blocked Nav1.7 Channel (Blocked State) Nav17->Nav17_Blocked No_AP Inhibition of Action Potential Nav17_Blocked->No_AP Light 405 nm Light Light->Inactive_this compound

Caption: Mechanism of this compound activation and action.

Applications in Dissociated Neuron Cultures

  • Functional Characterization of Nociceptors: Isolate and study the electrophysiological properties of pain-sensing neurons by selectively silencing them.

  • High-Throughput Screening of Analgesics: Develop assays to screen for compounds that modulate Nav1.7 activity by observing their interaction with this compound's effects.

  • Network Activity Studies: Investigate the role of specific neurons within a cultured network by controlling their firing patterns with high temporal precision.

  • Validation of Pain Pathway Models: Use this compound to validate in vitro models of neuropathic pain and other sensory neuronopathies.

Experimental Protocols

Protocol 1: Preparation and Application of this compound

This protocol describes the preparation of this compound for use in dissociated neuron cultures.

  • Reconstitution: Reconstitute lyophilized this compound in DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for up to 6 months.

  • Working Solution: On the day of the experiment, dilute the stock solution in your desired extracellular recording solution (e.g., aCSF, Tyrode's solution) to the final working concentration (typically 1-10 µM). Protect the working solution from light.

  • Application: Perfuse the dissociated neuron culture with the this compound working solution for 5-10 minutes to allow for equilibration before light activation.

Protocol 2: Photoactivation of this compound and Electrophysiological Recording

This protocol details the light-activation of this compound and subsequent measurement of its effects using patch-clamp electrophysiology.

Fotocaine_Workflow Start Dissociated Neuron Culture Prepare Prepare this compound Working Solution Start->Prepare Apply Apply this compound (in dark) Prepare->Apply Patch Establish Patch-Clamp Recording Apply->Patch Baseline Record Baseline Neuronal Activity Patch->Baseline Activate Activate this compound with 405 nm Light Pulse Baseline->Activate Record Record Post-Activation Neuronal Activity Activate->Record Analyze Analyze Data (e.g., AP frequency) Record->Analyze End End Analyze->End

Caption: Experimental workflow for this compound application.
  • Cell Preparation: Prepare dissociated dorsal root ganglion (DRG) neurons or other relevant neuronal types on coverslips suitable for microscopy and electrophysiology.

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope equipped with a 405 nm light source and a patch-clamp amplifier.

  • This compound Application: Perfuse the chamber with the this compound working solution as described in Protocol 1.

  • Patch-Clamp: Establish a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: Record baseline neuronal activity, including resting membrane potential and action potential firing in response to current injections.

  • Photoactivation: Deliver a brief pulse of 405 nm light (e.g., 100-500 ms) focused on the patched neuron.

  • Post-Activation Recording: Immediately following photoactivation, record the neuronal activity again to measure the inhibitory effect of the activated this compound.

  • Data Analysis: Analyze the changes in action potential frequency, amplitude, and other electrophysiological parameters before and after photoactivation.

Quantitative Data

The following tables summarize hypothetical data from experiments using this compound in dissociated DRG neuron cultures.

Table 1: Dose-Dependent Inhibition of Action Potential Firing by this compound

This compound Concentration (µM)Mean Action Potential Frequency (Hz)Standard Deviation% Inhibition
0 (Control)15.22.10%
111.81.922.4%
56.51.257.2%
102.10.886.2%
200.30.298.0%

Table 2: Pharmacological Properties of Activated this compound

ParameterValue
IC₅₀ (Nav1.7)4.8 µM
Activation Wavelength405 nm
Time to Onset (at 10 µM)< 500 ms
Duration of Effect (at 10 µM)~ 15 minutes

Troubleshooting and Considerations

  • Phototoxicity: Minimize light exposure to prevent phototoxicity. Use the lowest effective light intensity and duration.

  • Off-Target Effects: While designed for selectivity, high concentrations of this compound may have off-target effects. Always include appropriate controls.

  • Incomplete Activation: Ensure the light source is properly focused and calibrated to achieve complete activation of this compound in the area of interest.

  • Reversibility: The inhibitory effect of this compound is long-lasting but will diminish over time as the active molecule unbinds or is metabolized. For washout experiments, extended perfusion with a drug-free solution is necessary.

Logical_Relationships This compound This compound Nav17 Nav1.7 Selectivity This compound->Nav17 High_Spatio High Spatiotemporal Control This compound->High_Spatio Reduced_Off Reduced Off-Target Effects This compound->Reduced_Off Light 405 nm Light Light->High_Spatio Precise_Mod Precise Modulation of Neuronal Subsets Nav17->Precise_Mod

Application Notes and Protocols for Photocontrol with Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotocaine is a photochromic ion channel blocker derived from the local anesthetic fomocaine.[1][2][3][4][5] Its activity can be precisely controlled by light, offering a powerful tool for research in neuroscience and pharmacology. This compound's mechanism of action is based on the reversible isomerization of its azobenzene core. The trans-isomer, induced by blue light (e.g., 450 nm), is the active form that blocks voltage-gated ion channels, thereby inhibiting neuronal action potential firing. Conversely, illumination with UV light (e.g., 350 nm) converts this compound to its inactive cis-isomer, allowing for the restoration of neuronal activity. This light-dependent activity allows for high spatiotemporal control over neuronal function.

Key Features of this compound:

  • Photoswitchable Activity: Reversible control of ion channel blockade using light.

  • Tissue Penetrance: Readily taken up by neurons in brain slices.

  • Long-Lasting Effects: Photocontrol is possible without continuous extracellular application after initial loading.

  • Bistability: The cis-state is stable in the dark for several minutes, reducing the need for continuous illumination.

Applications

  • Optical control of neuronal action potential firing.

  • Research in pain mechanisms and potential for light-controlled analgesia.

  • Studying the role of specific ion channels in neuronal circuits.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound based on published studies.

Table 1: Spectral Properties and Isomerization

ParameterWavelength/ValueIsomerEffect
Activation Wavelength 450 nmtrans-FotocaineAP firing inhibited (active blocker)
Inactivation Wavelength 350 nmcis-FotocaineAP firing permitted (inactive blocker)
Graded Control 350 - 400 nmMixture of cis/transGraded effects on AP firing
cis to trans ratio Up to 90:10 with UV light--

Table 2: Experimental Parameters for Cellular Assays

ParameterValueCell Type
This compound Concentration 50 µMDissociated mouse hippocampal neurons
100 µMDissociated mouse hippocampal neurons, Acute hippocampal mouse brain slices
Holding Potential -80 mVDissociated mouse hippocampal neurons
Current Injection 50 pA for 300 msDissociated mouse hippocampal neurons
Incubation Time (Brain Slices) 5 minutes with 100 µM this compoundAcute hippocampal mouse brain slices
Washout Time (Brain Slices) 10 minutes with buffered ringer solutionAcute hippocampal mouse brain slices

Signaling Pathway and Mechanism of Action

The diagram below illustrates the photocontrol of neuronal firing by this compound. Illumination with 450 nm light converts this compound to its active trans-isomer, which blocks voltage-gated sodium channels (NaV), preventing depolarization and inhibiting the firing of action potentials. Subsequent illumination with 350 nm light isomerizes this compound to the inactive cis-form, removing the block and allowing for normal action potential generation.

Fotocaine_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 450nm_Light 450 nm Light trans_this compound trans-Fotocaine (Active) 450nm_Light->trans_this compound Isomerization 350nm_Light 350 nm Light cis_this compound cis-Fotocaine (Inactive) 350nm_Light->cis_this compound Isomerization trans_this compound->cis_this compound Reversible NaV_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) trans_this compound->NaV_Channel_Blocked Blocks NaV_Channel_Open Voltage-Gated Na+ Channel (Open) cis_this compound->NaV_Channel_Open No Block AP_Inhibited Action Potential Inhibited NaV_Channel_Blocked->AP_Inhibited AP_Fires Action Potential Fires NaV_Channel_Open->AP_Fires

Caption: Photocontrol of neuronal firing by this compound.

Experimental Protocols

Protocol 1: Photocontrol of Action Potential Firing in Dissociated Hippocampal Neurons

This protocol describes the use of this compound to optically control action potential firing in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Dissociated mouse hippocampal neurons

  • External bath solution

  • This compound stock solution (in DMSO)

  • Patch-clamp setup with a monochromator for illumination

  • Borosilicate glass pipettes

Procedure:

  • Cell Preparation: Prepare dissociated mouse hippocampal neurons using standard laboratory protocols.

  • This compound Application:

    • Prepare a 50 µM solution of this compound in the external bath solution.

    • Perfuse the cultured neurons with the this compound solution.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

    • Hold the neuron at a starting potential of -80 mV.

  • Induction of Action Potentials:

    • Inject a depolarizing current of 50 pA for 300 ms to induce action potential firing.

  • Photocontrol:

    • Inhibition: Illuminate the patched neuron with 450 nm light. Observe the inhibition of action potential firing. The initial action potential at the beginning of the current injection indicates that trans-Fotocaine acts as an open channel blocker.

    • Activation: Switch the illumination to 350 nm light. Observe the reliable firing of action potentials in response to the same current injection.

    • This process can be repeated to demonstrate reversible control.

Protocol 2: Photocontrol in Acute Hippocampal Brain Slices

This protocol details the application of this compound for photocontrol of neuronal activity in a more intact neural circuit.

Materials:

  • Acute hippocampal brain slices (250 µm) from mice (e.g., postnatal days 9-13).

  • Carbogenated (95% O₂, 5% CO₂) sucrose-based cutting solution.

  • Carbogenated artificial cerebrospinal fluid (aCSF) for recovery and recording.

  • This compound stock solution (in DMSO).

  • Vibrating microtome.

  • Patch-clamp setup with illumination.

Procedure:

  • Slice Preparation:

    • Rapidly prepare 250 µm horizontal hippocampal slices in ice-cold, carbogenated sucrose solution.

    • Incubate the slices for 30 minutes at 34°C in the same solution.

  • This compound Loading:

    • Transfer the slices to a holding chamber with carbogenated aCSF.

    • Perfuse the slices with 100 µM this compound in aCSF for 5 minutes to allow for drug uptake.

  • Washout:

    • Perfuse the slices with fresh aCSF for 10 minutes to remove extracellular this compound.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from CA1 hippocampal neurons.

  • Photocontrol:

    • Similar to the dissociated neuron protocol, use 450 nm light to inhibit action potential firing and 350 nm light to permit it.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an experiment using this compound for photocontrol.

Experimental_Workflow Start Start Preparation Cell/Tissue Preparation (e.g., Neuronal Culture or Brain Slices) Start->Preparation Fotocaine_Loading This compound Application/Loading Preparation->Fotocaine_Loading Washout Washout (for slices) Fotocaine_Loading->Washout Recording_Setup Establish Electrophysiological Recording (e.g., Patch-Clamp) Fotocaine_Loading->Recording_Setup For dissociated cells Washout->Recording_Setup Induce_Activity Induce Neuronal Activity (e.g., Current Injection) Recording_Setup->Induce_Activity Photostimulation Apply Photostimulation Induce_Activity->Photostimulation Inhibition 450 nm Light: Inhibit Activity Photostimulation->Inhibition trans-isomer Activation 350 nm Light: Permit Activity Photostimulation->Activation cis-isomer Data_Acquisition Data Acquisition and Analysis Inhibition->Data_Acquisition Activation->Data_Acquisition Data_Acquisition->Photostimulation Repeat/Reverse End End Data_Acquisition->End

Caption: General experimental workflow for photocontrol with this compound.

Synthesis of this compound

This compound can be synthesized in a three-step process from commercially available starting materials. A detailed synthesis protocol can be found in the supporting information of the primary literature. A related compound, "ethercaine," has also been synthesized and studied for its photoswitchable local anesthetic properties.

Safety Precautions

As with any chemical compound, appropriate personal protective equipment should be worn when handling this compound. The use of UV light for photoactivation requires appropriate shielding and eye protection to prevent tissue damage.

References

Application Notes and Protocols for In Vivo Pain Research Using Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a novel photopharmacological agent derived from the local anesthetic fomocaine. It functions as a photochromic ion channel blocker, offering precise spatiotemporal control over neuronal activity. This document provides detailed application notes and proposed protocols for the in vivo application of this compound in pain research. While direct in vivo pain studies on this compound are not yet extensively published, its mechanism of action, established through in vitro studies, and data from similar photoswitchable anesthetics, such as ethercaine, allow for the formulation of robust experimental designs. This compound's ability to reversibly block voltage-gated sodium channels upon illumination presents a powerful tool for investigating nociceptive pathways and developing novel analgesic therapies.

Introduction to this compound

This compound is an "azologized" derivative of fomocaine, incorporating an azobenzene moiety that allows for photoisomerization. This property enables the control of its biological activity with light. The trans-isomer of this compound, induced by violet-blue light (approximately 450 nm), is the active form that blocks voltage-gated sodium channels (Nav). Conversely, illumination with UV-A light (approximately 350 nm) converts it to the inactive cis-isomer, restoring neuronal activity.[1][2] This reversible control of action potential firing makes this compound a promising candidate for targeted analgesia with minimal off-target effects.[1][2]

Key Features of this compound:

  • Photocontrol: Biological activity is controlled by specific wavelengths of light.[1]

  • Reversibility: The switching between active and inactive states is reversible.

  • Spatiotemporal Precision: Analgesic effects can be localized to specific tissues and timed precisely.

  • Mechanism: Blocks voltage-gated sodium channels, a key mechanism in pain signal transmission.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by modulating the activity of voltage-gated sodium channels in nociceptive neurons. These channels are critical for the initiation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

In its trans configuration (activated by ~450 nm light), this compound acts as an open channel blocker, inhibiting the influx of sodium ions and thereby preventing neuronal depolarization and the firing of action potentials. Switching the illumination to ~350 nm light converts this compound to its cis isomer, which has a significantly lower affinity for the sodium channel, thus lifting the block and allowing normal neuronal activity to resume.

Fotocaine_Signaling_Pathway cluster_neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus Nav_Channel_Open Voltage-Gated Sodium Channel (Nav) (Open) Pain_Stimulus->Nav_Channel_Open Activates Action_Potential Action Potential (Pain Signal Propagation) Nav_Channel_Open->Action_Potential Na+ influx leads to Channel_Blocked Nav Channel Blocked Fotocaine_trans This compound (trans-isomer) Active Fotocaine_cis This compound (cis-isomer) Inactive Fotocaine_trans->Fotocaine_cis < ~350 nm Light > Fotocaine_trans->Channel_Blocked Blocks Light_450 ~450 nm Light Light_450->Fotocaine_trans Light_350 ~350 nm Light Channel_Blocked->Action_Potential Prevents

Caption: Mechanism of this compound in blocking pain signals.

Quantitative Data Summary

Direct in vivo quantitative data for this compound in pain models is limited in publicly available literature. The following tables summarize key in vitro data for this compound and relevant in vivo data for the related photoswitchable anesthetic, ethercaine.

Table 1: In Vitro Electrophysiological Data for this compound

ParameterConditionValue/EffectSpeciesReference
Action Potential Firing 50 µM this compound + 450 nm light (trans-isomer)Firing suppressedMouse
Action Potential Firing 50 µM this compound + 350 nm light (cis-isomer)Firing enabledMouse
Concentration for Effect -50-100 µM showed effective photocontrolMouse
Bistability Neuronal silencing triggered by 450 nm lightSustained in the dark, lifted with 350 nm lightMouse
Bistability AP firing activated with 350 nm lightContinued in the dark, abrogated by 450 nm lightMouse

Table 2: Proposed In Vivo Behavioral Data Endpoints for this compound (Hypothetical)

Pain ModelPrimary EndpointExpected Effect of Active this compound (trans-isomer)
Formalin Test Licking/Flinching time (Phase II)Significant decrease in licking/flinching time
Hot Plate Test Paw withdrawal latencySignificant increase in withdrawal latency
Von Frey Test Paw withdrawal thresholdSignificant increase in withdrawal threshold

Proposed In Vivo Experimental Protocols

The following protocols are proposed based on standard rodent pain models and the known properties of this compound. It is recommended to conduct preliminary dose-response and toxicology studies before initiating efficacy experiments.

General Preparation of this compound Solution
  • Solubilization: Due to the hydrophobic nature of azobenzene compounds, this compound may require a vehicle for in vivo administration. A micellar solution using a biocompatible surfactant such as Kolliphor® ELP is a potential option, as demonstrated for ethercaine.

  • Isomerization: Before injection, the this compound solution should be equilibrated to the desired isomeric state. For baseline measurements where this compound should be inactive, the solution can be irradiated with ~350 nm light. To test the active form, the solution can be kept in the dark (to favor the stable trans-isomer) or briefly irradiated with ~450 nm light.

Protocol 1: Formalin-Induced Inflammatory Pain Model

This model assesses the analgesic effect of this compound on both acute and tonic inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound solution (e.g., 1% in a suitable vehicle)

  • 5% formalin solution

  • Observation chambers with mirrors

  • LED light source with fiber optic cable (~350 nm and ~450 nm)

  • Syringes and needles

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

  • This compound Administration: Subcutaneously inject a predetermined volume of the inactive (cis-isomer) this compound solution into the plantar surface of the right hind paw.

  • Baseline (Inactive State): After a short absorption period (e.g., 15 minutes), inject 50 µL of 5% formalin solution into the same paw. Immediately start recording the cumulative time the animal spends licking or flinching the injected paw for 0-5 minutes (Phase I) and 15-60 minutes (Phase II).

  • Activation and Analgesia: In a separate group of animals, after this compound administration and the onset of Phase II of the formalin test, illuminate the injected paw with ~450 nm light to convert this compound to its active trans-isomer.

  • Data Collection: Record the licking/flinching time during light application.

  • Reversibility: To test for reversibility, subsequently illuminate the paw with ~350 nm light and continue to record pain behaviors.

Formalin_Test_Workflow Acclimation Acclimate Rat to Observation Chamber Fotocaine_Injection Inject Inactive this compound (cis-isomer) into Hind Paw Acclimation->Fotocaine_Injection Formalin_Injection Inject 5% Formalin into the Same Paw Fotocaine_Injection->Formalin_Injection Phase_I Record Licking/Flinching (Phase I: 0-5 min) Formalin_Injection->Phase_I Phase_II_Onset Onset of Phase II (15-60 min) Phase_I->Phase_II_Onset Light_Activation Illuminate Paw with ~450 nm Light Phase_II_Onset->Light_Activation Record_Analgesia Record Licking/Flinching (Analgesic Effect) Light_Activation->Record_Analgesia Light_Deactivation Illuminate Paw with ~350 nm Light Record_Analgesia->Light_Deactivation Record_Reversal Record Licking/Flinching (Reversal of Analgesia) Light_Deactivation->Record_Reversal

Caption: Workflow for the Formalin-induced pain model with this compound.
Protocol 2: Thermal Pain Sensitivity (Hot Plate Test)

This protocol evaluates the effect of this compound on the thermal pain threshold.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Hot plate apparatus (set to 55 ± 0.5 °C)

  • This compound solution

  • LED light source with fiber optic cable

Procedure:

  • Baseline Latency: Determine the baseline paw withdrawal latency for each mouse on the hot plate. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • This compound Administration: Inject the this compound solution subcutaneously into the plantar surface of the right hind paw.

  • Testing (Inactive State): After an absorption period, place the mouse on the hot plate and measure the withdrawal latency of the injected paw.

  • Activation and Testing (Active State): Illuminate the injected paw with ~450 nm light for a set duration. Immediately place the mouse on the hot plate and measure the withdrawal latency. A significant increase in latency compared to baseline indicates an analgesic effect.

  • Reversibility: After the active state test, illuminate the paw with ~350 nm light and re-test the withdrawal latency to demonstrate reversibility.

Protocol 3: Mechanical Allodynia (Von Frey Test)

This model is useful for assessing the effect of this compound on mechanical pain sensitivity, which is particularly relevant for neuropathic pain models.

Materials:

  • Rats or mice, potentially with an induced neuropathic pain condition (e.g., CCI or SNI model)

  • Von Frey filaments of varying forces

  • Elevated mesh platform with individual testing chambers

  • This compound solution

  • LED light source with fiber optic cable

Procedure:

  • Acclimation: Acclimate the animals to the testing chambers on the mesh platform until they are calm.

  • Baseline Threshold: Determine the 50% paw withdrawal threshold using the up-down method with the Von Frey filaments.

  • This compound Administration: Inject the this compound solution subcutaneously into the plantar surface of the affected paw.

  • Testing (Inactive State): After an absorption period, re-determine the paw withdrawal threshold.

  • Activation and Testing (Active State): Illuminate the injected paw with ~450 nm light. Re-assess the withdrawal threshold. An increase in the force required to elicit a withdrawal indicates analgesia.

  • Reversibility: After the active state measurement, illuminate the paw with ~350 nm light and re-determine the withdrawal threshold to show a return to baseline sensitivity.

Considerations and Troubleshooting

  • Light Delivery: Ensuring consistent and targeted light delivery to the subcutaneous tissue is crucial. A fiber optic-coupled LED or laser is recommended. The power and duration of illumination should be optimized to ensure efficient isomerization without causing thermal damage.

  • Pharmacokinetics: The onset, duration, and diffusion of this compound from the injection site are unknown and will need to be determined empirically.

  • Toxicity: Local and systemic toxicity of this compound and its vehicle should be assessed. Signs of irritation, inflammation, or adverse systemic effects should be monitored.

  • Controls: Appropriate control groups are essential, including vehicle-only, light-only, and this compound without light activation.

Conclusion

This compound represents a promising tool for preclinical pain research, offering unprecedented control over the site and timing of analgesia. While direct in vivo efficacy studies are still emerging, the proposed protocols, based on its well-defined mechanism of action and experience with similar compounds, provide a solid framework for researchers to begin exploring its potential. The ability to optically control pain signaling in vivo will undoubtedly contribute to a deeper understanding of nociception and the development of next-generation analgesics.

References

Application Notes: Using Fotocaine for Optical Control of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction

Fotocaine is a photochromic ion channel blocker developed through the "azologization" of the local anesthetic fomocaine.[1][2][3] As a photopharmacological tool, it allows for the reversible control of neuronal activity with high spatial and temporal precision using light, eliminating the need for genetic modification required by optogenetic techniques.[1][4] this compound's activity is modulated by light, switching between a biologically active state that blocks voltage-gated ion channels and an inactive state. This enables precise, on-demand silencing of action potential firing in neurons.

Mechanism of Action

This compound's photoswitchable nature is based on an azobenzene core, which can exist in two distinct isomeric states: trans and cis.

  • trans-Fotocaine (Active State): This is the thermodynamically stable form. Illumination with blue light (e.g., 450 nm) ensures the molecule is predominantly in this state. The elongated trans isomer acts as an effective blocker of voltage-gated sodium channels, thereby inhibiting the generation and propagation of action potentials.

  • cis-Fotocaine (Inactive State): Illumination with UV-A or violet light (e.g., 350 nm) causes the azobenzene group to isomerize into the bent cis form. This conformational change significantly reduces the molecule's ability to block ion channels, allowing neurons to fire action potentials when depolarized.

The transition between states is fully reversible. A key feature of this compound is the stability of its cis isomer, which can persist for several minutes in the dark, allowing for prolonged effects without continuous illumination. Furthermore, using light at intermediate wavelengths (between 350 nm and 400 nm) can achieve graded levels of channel block by creating specific ratios of cis to trans isomers.

Fotocaine_Mechanism cluster_neuron Neuron Membrane cluster_states channel_open Na+ Channel (Open) ap_yes Action Potential Fires channel_open->ap_yes Na+ Influx channel_blocked Na+ Channel (Blocked) ap_no Action Potential Inhibited channel_blocked->ap_no No Na+ Influx cis_this compound cis-Fotocaine (Inactive) cis_this compound->channel_open Permits Channel Opening light_450 450 nm Light (Blue) cis_this compound->light_450 Isomerization trans_this compound trans-Fotocaine (Active Blocker) trans_this compound->channel_blocked Binds & Blocks Channel light_350 350 nm Light (UV/Violet) trans_this compound->light_350 Isomerization light_350->cis_this compound light_450->trans_this compound

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative parameters for using this compound in electrophysiological experiments, based on published studies.

ParameterValue / ConditionDescriptionCitation
Working Concentration 50 - 100 µMEffective concentration range in external bath solution for dissociated neurons and brain slices.
Activation Wavelength ~450 nm (Blue light)Wavelength to isomerize this compound to its active, channel-blocking trans state.
Inactivation Wavelength ~350 nm (UV-A light)Wavelength to isomerize this compound to its inactive, non-blocking cis state.
Graded Control 350 - 400 nmWavelengths in this range can establish different photostationary state ratios of cis:trans isomers for graded inhibition.
cis-State Stability >10 minutes (in dark)The inactive cis state is bistable and reverts slowly to the trans state, allowing for persistent effects without constant illumination.

Experimental Protocol: Optical Control of Action Potentials

This protocol details a whole-cell patch-clamp experiment to demonstrate and utilize this compound's photoswitchable block of action potential firing in cultured neurons, adapted from studies on dissociated mouse hippocampal neurons.

  • This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

  • External Bath Solution: Standard artificial cerebrospinal fluid (aCSF) or Tyrode's solution appropriate for the preparation.

  • Internal Pipette Solution: Standard K-Gluconate or K-MeSO4 based solution for current-clamp recordings.

  • Cell Preparation: Dissociated hippocampal neurons or other neuronal culture of interest.

  • Electrophysiology Rig: Microscope, amplifier, micromanipulator, data acquisition system (e.g., Axopatch, HEKA).

  • Light Source: A wavelength-switchable LED or laser system coupled to the microscope's optical path, capable of delivering light at ~350 nm and ~450 nm to the sample.

Fotocaine_Workflow prep_solution 1. Prepare Solutions - this compound Working Solution (50 µM) - External/Internal Buffers prep_cells 2. Prepare Neuronal Culture prep_solution->prep_cells setup_rig 3. Configure Electrophysiology Rig & Calibrate Light Source prep_cells->setup_rig get_seal 4. Obtain GΩ Seal & Establish Whole-Cell Configuration setup_rig->get_seal baseline 5. Record Baseline Activity - Inject 50 pA current pulse - Confirm AP firing get_seal->baseline apply_foto 6. Apply this compound - Perfuse with 50 µM this compound - Incubate for 5-10 min baseline->apply_foto test_block 7. Test Channel Block - Illuminate with 450 nm light - Inject 50 pA current - Confirm AP inhibition apply_foto->test_block test_unblock 8. Test Reversal - Illuminate with 350 nm light - Inject 50 pA current - Confirm AP firing returns test_block->test_unblock repeat 9. Repeat Light Cycles (450 nm -> 350 nm) test_unblock->repeat analyze 10. Data Analysis - Measure firing rate, spike height, etc. repeat->analyze

Caption: Experimental workflow for using this compound in patch-clamp electrophysiology.

  • Preparation:

    • Thaw the this compound stock solution and dilute it into the external bath solution to a final working concentration of 50 µM. Protect the solution from ambient light.

    • Prepare and filter-sterilize all electrophysiology solutions.

    • Mount the cultured cells on the microscope stage and begin perfusion with the standard external solution.

  • Establish Whole-Cell Recording:

    • Using a borosilicate glass pipette (3-5 MΩ) filled with internal solution, approach a healthy neuron.

    • Establish a giga-ohm (GΩ) seal and rupture the membrane to achieve the whole-cell configuration.

    • Switch the amplifier to current-clamp mode and set the resting membrane potential to approximately -80 mV by injecting a small holding current if necessary.

  • Baseline Activity:

    • Deliver a depolarizing current step (e.g., +50 pA for 300 ms) to elicit a train of action potentials.

    • Record this baseline activity as the control condition.

  • This compound Application and Optical Control:

    • Switch the perfusion to the external solution containing 50 µM this compound. Allow 5-10 minutes for the compound to equilibrate and be taken up by the neurons.

    • Induce Block (trans state): Illuminate the recorded cell with 450 nm light. While illuminating, apply the same depolarizing current step (+50 pA). Observe the inhibition or complete block of action potential firing.

    • Reverse Block (cis state): Switch the illumination to 350 nm light. Apply the depolarizing current step again. Firing of action potentials should be reliably restored.

    • Confirm Reversibility: Repeat the cycle of 450 nm and 350 nm illumination to demonstrate repeatable optical control over neuronal excitability.

  • Data Analysis:

    • Measure the action potential firing frequency, amplitude, and latency in each condition (baseline, 450 nm, 350 nm).

    • Quantify the degree of inhibition by comparing the number of spikes elicited during the 450 nm illumination versus the baseline and 350 nm conditions.

    • Analyze the kinetics of the onset and reversal of the block.

Conclusion

This compound is a powerful and effective photopharmacological tool for controlling neuronal excitability. Its straightforward application, reversible light-dependent mechanism, and bistability make it highly suitable for a range of electrophysiological studies aimed at dissecting neural circuit function with high temporal and spatial control. This protocol provides a foundation for researchers to integrate this compound into their experimental designs for precise optical silencing of neuronal activity.

References

Application Notes and Protocols for Delivering Fotocaine to Neural Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotocaine is a photoswitchable ion channel blocker derived from the local anesthetic fomocaine.[1][2] As a photopharmacological tool, it allows for the precise spatiotemporal control of neuronal activity using light.[1][3][4] this compound's activity is modulated by specific wavelengths of light: it is in its inactive cis form under 350 nm light, allowing neuronal firing, and is switched to its active trans form by 450 nm light, which suppresses action potentials. This reversible control makes this compound a valuable tool for neuroscience research.

These application notes provide detailed methods for the delivery of this compound to neural tissue for both in vitro and in vivo studies. While direct in vivo studies on this compound are not extensively documented in the current literature, this guide includes a proposed in vivo protocol based on studies of a closely related derivative, ethercaine.

Data Presentation

Table 1: In Vitro Application Parameters for this compound
ParameterDissociated NeuronsAcute Brain Slices
This compound Concentration 50 µM100 µM
Incubation Time Applied in external bath solution5 minutes
Washout Not specified10 minutes with buffered ringer solution
Activation Wavelength (Enables Firing) 350 nm350 nm
Inactivation Wavelength (Suppresses Firing) 450 nm450 nm

Data compiled from Schoenberger et al., 2014.

Table 2: Proposed In Vivo Delivery Parameters for this compound (Adapted from Ethercaine Studies)
ParameterValue
Formulation 0.6% solution in 4% micellar aqueous Kolliphor® ELP
Administration Route Topical (for surface anesthesia model)
Animal Model Rabbit
Light Delivery To be determined based on experimental setup (e.g., implanted optical fiber)

Adapted from Noev et al., 2022.

Experimental Protocols

In Vitro Protocol: Application of this compound to Dissociated Hippocampal Neurons

This protocol describes the application of this compound to dissociated mouse hippocampal neurons for the optical control of action potential firing.

Materials:

  • Dissociated mouse hippocampal neurons in culture

  • This compound

  • External bath solution (in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 D-Gluc, 20 HEPES; pH adjusted to 7.4 with NaOH)

  • Patch-clamp electrophysiology setup with a light source capable of delivering 350 nm and 450 nm light

Procedure:

  • Prepare a 50 µM solution of this compound in the external bath solution.

  • Culture dissociated mouse hippocampal neurons according to standard laboratory protocols.

  • Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup.

  • Perfuse the chamber with the external bath solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Induce action potential firing by injecting a depolarizing current (e.g., 50 pA for 300 ms).

  • Replace the external bath solution with the 50 µM this compound solution.

  • To suppress action potential firing, illuminate the neuron with 450 nm light.

  • To enable action potential firing, switch the illumination to 350 nm light.

  • The switching between the two wavelengths can be repeated to demonstrate reversible control of neuronal activity.

In Vitro Protocol: Application of this compound to Acute Brain Slices

This protocol details the methodology for applying this compound to acute hippocampal brain slices to optically control neuronal firing.

Materials:

  • Acute mouse hippocampal brain slices

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Buffered ringer solution

  • Patch-clamp electrophysiology setup with a light source capable of delivering 350 nm and 450 nm light

Procedure:

  • Prepare acute hippocampal brain slices from mice using standard procedures.

  • Allow slices to recover in a holding chamber with oxygenated aCSF.

  • Prepare a 100 µM solution of this compound in aCSF.

  • Incubate a brain slice in the 100 µM this compound solution for 5 minutes to allow for drug uptake.

  • Transfer the slice to the recording chamber and perfuse with buffered ringer solution for 10 minutes to wash out extracellular this compound.

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Induce action potentials by injecting a depolarizing current.

  • Illuminate the neuron with 450 nm light to inhibit action potential firing.

  • Switch the illumination to 350 nm to permit action potential firing. This demonstrates the photocontrol of neuronal activity.

Proposed In Vivo Protocol: Topical Delivery of this compound for Surface Anesthesia (Adaptation)

Disclaimer: As there are no published in vivo studies on this compound for local anesthesia, this protocol is an adaptation of a study on the this compound derivative, ethercaine. This should be considered a starting point for developing a validated in vivo protocol for this compound.

Materials:

  • This compound

  • Kolliphor® ELP

  • Sterile saline

  • Animal model (e.g., rabbit)

  • Light source with appropriate wavelength delivery system (e.g., fiber optic)

Procedure:

  • Formulation Preparation:

    • Prepare a 4% micellar aqueous solution of Kolliphor® ELP in sterile saline.

    • Dissolve this compound in the Kolliphor® ELP solution to a final concentration of 0.6%.

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional animal care and use committee (IACUC) protocol.

  • Topical Application:

    • Apply the this compound formulation to the target neural tissue surface (e.g., cornea for a corneal anesthesia model).

  • Light Activation:

    • Deliver 450 nm light to the application site to induce the anesthetic (inactive) state of this compound.

    • To reverse the anesthetic effect, deliver 350 nm light to the same area.

  • Assessment of Anesthesia:

    • Evaluate the anesthetic effect using a relevant behavioral or physiological measure (e.g., corneal blink reflex).

Visualizations

Fotocaine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fotocaine_trans This compound (trans) NaV_channel Voltage-gated Sodium Channel Fotocaine_trans->NaV_channel Blocks Light_450 450 nm Light Fotocaine_trans->Light_450 Isomerization Fotocaine_cis This compound (cis) Fotocaine_cis->NaV_channel No Blockade AP_Blocked Action Potential Blocked NaV_channel->AP_Blocked AP_Fires Action Potential Fires NaV_channel->AP_Fires Light_350 350 nm Light Light_350->Fotocaine_trans Isomerization

Caption: Signaling pathway of this compound action on a voltage-gated sodium channel.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment Prep_this compound Prepare this compound Solution (50-100 µM) Incubate Incubate Tissue with this compound Prep_this compound->Incubate Prep_Tissue Prepare Neural Tissue (Dissociated Neurons or Brain Slices) Prep_Tissue->Incubate Wash Washout (Brain Slices) Incubate->Wash Record Establish Patch-Clamp Recording Incubate->Record For Dissociated Neurons Wash->Record Illuminate Illuminate with 350/450 nm Light Record->Illuminate Analyze Analyze Neuronal Firing Illuminate->Analyze

Caption: Experimental workflow for in vitro application of this compound.

Delivery_Methods cluster_invitro In Vitro Delivery cluster_invivo In Vivo Delivery (Proposed) This compound This compound Direct_Bath Direct Bath Application (Dissociated Neurons) This compound->Direct_Bath Incubation Incubation & Washout (Brain Slices) This compound->Incubation Topical Topical Application (e.g., Surface Anesthesia) This compound->Topical Systemic Systemic Administration This compound->Systemic Localized_Light Localized Light Delivery (Implanted Fiber Optic) Systemic->Localized_Light

References

Application Notes and Protocols for Reversible Neuronal Inhibition with Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotocaine is a synthetic, photochromic small molecule designed for the reversible inhibition of neuronal activity.[1][2][3][4] Derived from the local anesthetic fomocaine, this compound acts as a photoswitchable open channel blocker of voltage-gated sodium channels (NaVs).[1] Its activity can be precisely controlled with light, offering high spatiotemporal resolution for studying neural circuits and developing novel therapeutic strategies. This document provides detailed application notes and protocols for the use of this compound in neuroscience research.

This compound's mechanism relies on the photoisomerization of its azobenzene core. In its thermally stable trans-isoform, induced by 450 nm light, this compound blocks voltage-gated sodium channels, thus inhibiting action potential firing. Conversely, illumination with 350 nm light converts this compound to its cis-isoform, which is a less potent channel blocker, thereby permitting neuronal activity. A key feature of this compound is its bistability; the cis-state is stable in the dark for extended periods (at least 10 minutes), allowing for prolonged neuronal activity without continuous illumination.

Data Presentation

Photochemical and Pharmacological Properties of this compound
PropertyValueReferences
Active (Inhibitory) Formtrans-isomer
Inactive (Permissive) Formcis-isomer
Wavelength for Inhibition (trans)450 nm
Wavelength for Permissive State (cis)350 nm
Mechanism of ActionOpen channel block of voltage-gated sodium channels
Bistability of cis-formStable in the dark for at least 10 minutes
Recommended Experimental Parameters
ParameterDissociated NeuronsAcute Brain SlicesReferences
This compound Concentration 50 - 100 µM100 µM
Incubation Time Bath application5 minutes
Washout Period Not specified10 minutes
Light Source MonochromatorMonochromator
Light Power Density Not specifiedNot specified
Light Application Duration Not specifiedNot specified

Note: The optimal light power density and application duration for photoswitching have not been reported in the literature and should be empirically determined for each experimental setup.

Experimental Protocols

Protocol 1: Reversible Inhibition of Action Potentials in Dissociated Hippocampal Neurons

This protocol describes the application of this compound to reversibly inhibit action potentials in cultured dissociated hippocampal neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External bath solution (e.g., in mM: 140 NaCl, 2.5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4)

  • Internal pipette solution (e.g., in mM: 129 K-Gluconate, 10 HEPES, 10 KCl, 4 MgATP, 0.3 Na₃GTP, pH 7.2)

  • Dissociated hippocampal neuron culture

  • Patch-clamp electrophysiology setup with a monochromator or other suitable light source capable of delivering 350 nm and 450 nm light.

Procedure:

  • Preparation: Prepare the external bath solution and internal pipette solution. Prepare a working solution of this compound (50-100 µM) in the external bath solution. Protect the this compound solution from light.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp recording from a dissociated hippocampal neuron.

    • Switch to current-clamp mode and hold the neuron at a resting potential of approximately -80 mV.

    • Inject a depolarizing current step (e.g., 50 pA for 300 ms) to elicit action potential firing.

  • Application of this compound:

    • Perfuse the recording chamber with the this compound working solution.

  • Photoswitching and Neuronal Inhibition:

    • Illuminate the recorded neuron with 450 nm light.

    • While illuminating, apply the same depolarizing current step. A significant reduction or complete block of action potential firing should be observed. The initial action potential at the beginning of the current injection is indicative of an open channel block mechanism.

  • Reversal of Inhibition:

    • Switch the illumination to 350 nm light.

    • Apply the depolarizing current step. Action potential firing should be restored.

  • Bistability Demonstration (Optional):

    • After restoring activity with 350 nm light, turn off the light source. The neuron should continue to fire action potentials upon current injection, demonstrating the stability of the cis-state.

    • To re-inhibit, briefly illuminate with 450 nm light.

Protocol 2: Reversible Neuronal Silencing in Acute Hippocampal Brain Slices

This protocol details the use of this compound for reversible neuronal silencing in acute brain slices, a preparation that maintains local circuit integrity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sucrose-based cutting solution (e.g., in mM: 87 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 25 Glucose, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 Sucrose), carbogenated (95% O₂/5% CO₂)

  • Artificial cerebrospinal fluid (aCSF) for recording, carbogenated

  • Acute brain slice preparation setup (vibratome)

  • Patch-clamp electrophysiology setup with a suitable light source.

Procedure:

  • Acute Slice Preparation:

    • Prepare 250-300 µm thick horizontal or coronal hippocampal slices from a mouse brain in ice-cold, carbogenated sucrose-based cutting solution.

    • Allow slices to recover in carbogenated aCSF at 34°C for 30 minutes, followed by storage at room temperature.

  • This compound Loading:

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Perfuse the slice with 100 µM this compound in aCSF for 5 minutes to allow for drug uptake.

  • Washout:

    • Perfuse the chamber with this compound-free aCSF for 10 minutes to remove the compound from the extracellular space.

  • Electrophysiological Recording and Photoswitching:

    • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

    • In current-clamp mode, inject a depolarizing current (e.g., 40 pA) to induce action potential firing.

    • Illuminate the neuron with 450 nm light to inhibit firing.

    • Switch to 350 nm light to restore firing.

    • The photoswitching protocol can be repeated multiple times.

Mandatory Visualizations

Fotocaine_Mechanism cluster_this compound This compound Isomers cluster_light Light Application cluster_channel Neuronal State Fotocaine_cis cis-Fotocaine (Permissive) Fotocaine_trans trans-Fotocaine (Inhibitory) Fotocaine_cis->Fotocaine_trans Reversible Isomerization Neuron_Active Action Potential Firing Fotocaine_cis->Neuron_Active Permits NaV Channel Activity Neuron_Inhibited Neuronal Inhibition Fotocaine_trans->Neuron_Inhibited Blocks NaV Channels Light_350 350 nm Light Light_350->Fotocaine_cis Isomerization Light_450 450 nm Light Light_450->Fotocaine_trans Isomerization Neuron_Active->Neuron_Inhibited Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Prep_Slices Prepare Acute Brain Slices Load_this compound Incubate Slice with this compound (5 min) Prep_Slices->Load_this compound Prep_this compound Prepare this compound Solution Prep_this compound->Load_this compound Washout Washout (10 min) Load_this compound->Washout Record Establish Whole-Cell Recording Washout->Record Light_450 Apply 450 nm Light (Inhibition) Record->Light_450 Data_Acq Record Neuronal Activity Light_450->Data_Acq Light_350 Apply 350 nm Light (Activation) Light_350->Data_Acq Repeatable Cycle Data_Acq->Light_350

References

Application Notes and Protocols for Studying Synaptic Transmission with Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotocaine is a synthetic, photochromic small molecule that functions as a reversible, light-dependent blocker of voltage-gated ion channels.[1][2] Derived from the local anesthetic fomocaine, this compound's utility in neuroscience research stems from its ability to optically control neuronal action potential firing with high spatiotemporal precision.[3][4] This property makes it a powerful tool for dissecting the role of specific neuronal populations and their firing patterns in synaptic transmission and plasticity.[1]

This compound exists in two isomeric states, trans and cis, which can be reversibly switched using light of different wavelengths. The trans-isomer, induced by violet/blue light (e.g., 450 nm), is the biologically active form that blocks voltage-gated sodium channels, thereby inhibiting action potential generation. The cis-isomer, induced by UV light (e.g., 350 nm), is the inactive form, allowing for normal neuronal firing. This rapid and reversible control over neuronal excitability allows researchers to effectively turn on and off the action potential-dependent communication between neurons.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying synaptic transmission in brain slice preparations.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in its trans configuration. Like other local anesthetics, trans-Fotocaine is thought to bind to the inner pore of Nav channels, stabilizing the inactivated state and preventing the influx of sodium ions required for the rising phase of the action potential. By preventing action potential generation in presynaptic neurons, this compound effectively blocks the propagation of the electrical signal to the axon terminal. This, in turn, prevents the depolarization-induced opening of voltage-gated calcium channels (Cav), which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

The inactive cis-Fotocaine does not significantly interact with Nav channels, allowing for normal action potential propagation and synaptic transmission. The photoswitching between these two states provides a powerful method to control neurotransmitter release and study its downstream consequences on postsynaptic neurons.

Data Presentation

The following tables summarize the key photophysical and pharmacological properties of this compound, as well as illustrative quantitative data on its effects on neuronal activity and synaptic transmission.

Table 1: Photophysical and Pharmacological Properties of this compound

PropertyValueReference
Isomerization to trans (active)~450 nm light
Isomerization to cis (inactive)~350 nm light
Effective Concentration Range50 - 100 µM
TargetVoltage-gated sodium channels
Effect of trans isomerInhibition of action potential firing
Effect of cis isomerPermits action potential firing
Onset of ActionMilliseconds (light-dependent)
Duration of EffectStable in the dark for at least 10 minutes

Table 2: Illustrative Data on the Effect of this compound on Synaptic Transmission

Note: The following data are representative examples based on the known mechanism of action of this compound and typical results from similar photopharmacological experiments. Direct quantitative data on this compound's effects on synaptic currents is not yet extensively published.

ParameterControl (cis-Fotocaine, 350 nm)Active (trans-Fotocaine, 450 nm)Percent Inhibition
Presynaptic Action Potential Firing Rate10 Hz0 Hz100%
Evoked EPSC Amplitude (pA)-150 ± 20-10 ± 5~93%
Evoked IPSC Amplitude (pA)-200 ± 30-15 ± 8~92.5%
Spontaneous mEPSC Frequency (Hz)2.5 ± 0.52.4 ± 0.6No significant change
Paired-Pulse Ratio (50 ms interval)1.8 ± 0.2N/A (no second pulse)100% (of paired-pulse facilitation)

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices and this compound Loading

This protocol describes the preparation of acute brain slices and the loading of this compound for subsequent electrophysiological recordings.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibratome

  • Incubation chamber

Procedure:

  • Prepare fresh aCSF and sucrose-based cutting solution and saturate with 95% O2 / 5% CO2.

  • Anesthetize the animal and perfuse transcardially with ice-cold sucrose-based cutting solution.

  • Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing aCSF at 32-34°C for a recovery period of at least 1 hour.

  • To load this compound, transfer the slices to a separate chamber containing aCSF with the desired final concentration of this compound (e.g., 50 or 100 µM). Incubate for 10-15 minutes.

  • After loading, transfer the slices back to the main incubation chamber with fresh aCSF for at least 10 minutes before recording to wash out excess extracellular this compound.

Protocol 2: Optical Control of Synaptic Transmission

This protocol details how to use this compound to optically control synaptic transmission in a whole-cell patch-clamp recording configuration.

Materials:

  • This compound-loaded brain slice

  • Patch-clamp electrophysiology setup

  • Light source capable of delivering 350 nm and 450 nm light (e.g., LED, laser) coupled to the microscope light path

  • Stimulating electrode

Procedure:

  • Transfer a this compound-loaded slice to the recording chamber and continuously perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a postsynaptic neuron of interest.

  • Place a stimulating electrode in a region containing the presynaptic afferents to the recorded neuron.

  • Baseline Recording:

    • Illuminate the slice with 350 nm light to ensure this compound is in the inactive cis state.

    • Deliver electrical stimulation to the presynaptic fibers and record the resulting excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs) in the postsynaptic neuron.

    • Establish a stable baseline of synaptic responses.

  • Optical Inhibition of Synaptic Transmission:

    • Switch the illumination to 450 nm light to convert this compound to its active trans state.

    • Continue to deliver the same electrical stimulation to the presynaptic fibers.

    • Record the synaptic responses. A significant reduction or complete block of the evoked EPSCs/IPSCs should be observed, as the presynaptic action potentials are inhibited.

  • Reversal of Inhibition:

    • Switch the illumination back to 350 nm light.

    • Continue to deliver electrical stimulation.

    • The synaptic responses should recover to baseline levels as this compound is converted back to its inactive cis state.

  • Data Analysis:

    • Measure the amplitude and frequency of the synaptic events under both light conditions.

    • Quantify the degree of inhibition of synaptic transmission by comparing the responses at 450 nm to the baseline at 350 nm.

Visualizations

Signaling Pathway of Synaptic Transmission and this compound Intervention

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Nav Voltage-gated Na+ Channel AP->Nav Depolarization Cav Voltage-gated Ca2+ Channel Nav->Cav Depolarization Vesicles Synaptic Vesicles (with Neurotransmitter) Cav->Vesicles Ca2+ influx Release Neurotransmitter Release Vesicles->Release Receptor Postsynaptic Receptors Release->Receptor Neurotransmitter binding PSP Postsynaptic Potential (EPSP/IPSP) Receptor->PSP This compound trans-Fotocaine (450 nm light) This compound->Nav Blocks

Caption: this compound's mechanism of action in inhibiting synaptic transmission.

Experimental Workflow for Using this compound in Brain Slices

start Start prep Prepare Acute Brain Slice start->prep load Load Slice with this compound (50-100 µM) prep->load wash Washout Extracellular this compound load->wash record Establish Whole-Cell Patch-Clamp Recording wash->record baseline Record Baseline Synaptic Activity (350 nm light) record->baseline inhibit Illuminate with 450 nm Light (Activate this compound) baseline->inhibit record_inhibit Record Synaptic Activity (Inhibited State) inhibit->record_inhibit recover Illuminate with 350 nm Light (Inactivate this compound) record_inhibit->recover record_recover Record Synaptic Activity (Recovery) recover->record_recover analyze Analyze Data record_recover->analyze end End analyze->end

Caption: Workflow for an electrophysiology experiment using this compound.

Logical Framework for Neural Circuit Dissection with this compound

cluster_circuit Neural Circuit cluster_intervention Experimental Intervention cluster_outcome Observed Outcome NeuronA Presynaptic Neuron A Postsynaptic Postsynaptic Neuron NeuronA->Postsynaptic Synapse 1 NeuronB Presynaptic Neuron B NeuronB->Postsynaptic Synapse 2 Result Synaptic input from Neuron A is silenced. Input from Neuron B is unaffected. Light Focused 450 nm Light on Neuron A Light->NeuronA This compound This compound (Global Application)

Caption: Using focused light and this compound to dissect neural circuits.

References

Troubleshooting & Optimization

troubleshooting inconsistent Fotocaine light activation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fotocaine is a hypothetical compound created for illustrative purposes within this technical guide. The information provided is based on the established principles of photopharmacology and is intended to serve as a template for troubleshooting photosensitive agents.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the photosensitive local anesthetic, this compound.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a photosensitive, or "caged," local anesthetic. In its inactive state, a photolabile protecting group (PPG) blocks its ability to interact with voltage-gated sodium channels. Upon illumination with a specific wavelength of light (typically 405 nm), this PPG is cleaved, releasing the active anesthetic and enabling it to block nerve impulses.

Q2: How should I store this compound? A2: this compound is light-sensitive and should be stored in a light-proof container (e.g., an amber vial wrapped in aluminum foil) at -20°C. Working solutions should be prepared fresh and protected from ambient light. Repeated freeze-thaw cycles should be avoided.

Q3: What is the optimal wavelength for activating this compound? A3: The optimal activation wavelength for this compound is 405 nm. While there is some activation at adjacent wavelengths, efficiency drops significantly. Using a light source with a narrow emission spectrum centered at 405 nm is crucial for consistent results.[1]

Q4: Can I use a standard fluorescent microscope to activate this compound? A4: Yes, a standard epifluorescence microscope equipped with a 405 nm laser or a filtered mercury/xenon lamp can be used. However, it is essential to measure and calibrate the power output at the sample plane to ensure sufficient energy is delivered for activation.[2][3]

Q5: Are the byproducts of this compound photoactivation toxic? A5: The photoreleased protecting group and its byproducts are designed to be biologically inert.[4] However, it is always good practice to perform control experiments to assess any potential off-target effects of the illumination or the byproducts in your specific experimental model.

Troubleshooting Inconsistent Light Activation

This guide addresses common problems related to inconsistent or failed activation of this compound.

Problem 1: No observable anesthetic effect after illumination.
Possible Cause Recommended Action
Inadequate Light Source Power The light intensity at the sample is too low to cleave the photolabile group efficiently. Verify the power of your light source (laser or lamp) at the sample plane using a power meter. Ensure it meets the minimum requirements specified in the product datasheet.[5]
Incorrect Wavelength The light source is not emitting at the optimal 405 nm wavelength. Check the specifications of your laser or filter sets. Using incorrect filters can prevent the activating light from reaching the sample.
This compound Degradation Improper storage may have led to the degradation of the compound. Prepare a fresh stock solution from a new vial and protect it from light at all times.
Beam Misalignment The light path may be misaligned, causing the activation beam to miss the target area. Check the alignment of your microscope's optical path.
Incorrect Experimental Conditions The pH or temperature of the buffer may be outside the optimal range for the uncaging reaction. Verify that your experimental conditions match the recommended protocol.
Problem 2: The anesthetic effect is weaker or more variable than expected.
Possible Cause Recommended Action
Insufficient Illumination Duration The duration of light exposure is too short to activate a sufficient concentration of this compound. Increase the illumination time incrementally. An optimization experiment may be necessary to determine the ideal duration for your setup.
Light Scattering/Absorption The experimental tissue or medium is scattering or absorbing the 405 nm light, reducing the photons reaching the this compound. This is common in deep tissue experiments. Consider using two-photon activation if available, or increase the light intensity.
Low this compound Concentration The local concentration of this compound at the target site is too low. Try increasing the initial concentration of the applied solution.
Presence of Quenching Agents Components in your experimental buffer (e.g., certain antioxidants) may be quenching the photoactivation reaction. Review your buffer composition and compare it against a simple saline solution in a control experiment.
Inconsistent Light Delivery The power output of your lamp or laser may be fluctuating. Allow the light source to warm up and stabilize before starting the experiment. Check the manufacturer's specifications for lamp lifetime, as older lamps can have unstable output.
Problem 3: I observe cell toxicity or damage after illumination.
Possible Cause Recommended Action
Phototoxicity The high intensity or duration of 405 nm light is causing cellular damage, independent of this compound. Reduce the light intensity or the duration of exposure. Perform a control experiment by illuminating cells without this compound present to assess the level of light-induced toxicity.
Thermal Effects A high-power light source, especially if focused on a small area, can cause localized heating. If possible, measure the temperature change during illumination. Reduce light intensity or use pulsed illumination to minimize heating.
Quantitative Parameters for this compound Activation

The following table summarizes key quantitative data for successful this compound activation.

ParameterRecommended ValueNotes
Activation Wavelength 405 nmPeak absorption of the photolabile protecting group.
Light Power Density (1P) 5-20 mW/mm²At the sample plane. Varies with experimental setup.
Illumination Duration 100-500 msDependent on power density and desired effect.
Working Concentration 10-100 µMApplication-dependent; optimize for your system.
Effective Half-Life (Active) ~5 minutesIn aqueous buffer at 37°C.
Quantum Yield (Φ) ~0.25Efficiency of converting a photon into a cleavage event.

Diagrams

This compound Activation Pathway

The diagram below illustrates the light-induced activation mechanism of this compound.

Fotocaine_Activation cluster_activation Photoactivation Inactive Inactive this compound (PPG-Anesthetic) Active Active Anesthetic Inactive->Active 405 nm Light Byproduct Photoreleased PPG Target Voltage-Gated Sodium Channel Active->Target Binds to target Block Channel Blocked (No Nerve Impulse) Target->Block Binding leads to block

Caption: Light activation cleaves the protecting group (PPG) from this compound, enabling it to block sodium channels.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues with this compound activation.

Troubleshooting_Workflow action_node action_node start_node Start: Inconsistent Activation q1 Effect Observed? start_node->q1 end_node Problem Solved q2 Light Source OK? q1->q2 No q3 Illumination Parameters OK? q1->q3 Yes, but weak/ variable a1 Calibrate Power & Wavelength. Check Alignment. q2->a1 No q4 This compound Solution OK? q2->q4 Yes a2 Optimize Duration & Power. q3->a2 No q5 System Issue? q3->q5 Yes a1->end_node q4->q5 Yes a3 Prepare Fresh Stock. Protect from Light. q4->a3 No a2->end_node a4 Check for Light Scattering/ Quenching. q5->a4 Yes a3->end_node a4->end_node

Caption: A step-by-step decision tree for troubleshooting inconsistent this compound activation.

Experimental Protocols

Protocol 1: Validation of Light Source Power

Objective: To accurately measure the power density (mW/mm²) of the activation light source at the sample plane.

Materials:

  • Microscope with 405 nm light source (laser or lamp with DAPI/Violet filter cube).

  • Photodiode power meter with a sensor appropriate for the 405 nm wavelength.

  • Objective lens to be used in the experiment.

  • Microscope slide.

Methodology:

  • Turn on the 405 nm light source and allow it to stabilize for at least 30 minutes.

  • Place the power meter sensor on the microscope stage, centered in the light path.

  • Focus the objective lens onto the surface of the sensor.

  • Set the light source to the power level intended for the experiment.

  • Record the power reading from the meter in milliwatts (mW).

  • Measure the diameter of the illuminated area on the sensor. This can be done by replacing the sensor with a slide and using the microscope's software or a graticule to measure the spot size.

  • Calculate the area of the illuminated circle: Area (mm²) = π * (diameter / 2)².

  • Calculate the power density: Power Density (mW/mm²) = Power (mW) / Area (mm²).

  • Compare this value to the recommended power density in the table above. Adjust the light source intensity as needed.

Protocol 2: In Vitro Functional Assay using Cell Culture

Objective: To confirm the bio-activity of a this compound stock solution in a controlled cellular environment (e.g., using dorsal root ganglion neurons or a similar excitable cell line).

Materials:

  • Cultured excitable cells (e.g., DRG neurons).

  • Patch-clamp electrophysiology rig or calcium imaging setup.

  • Microscope with 405 nm illumination.

  • This compound stock solution.

  • Appropriate extracellular recording solution.

  • Agent to stimulate neuronal firing (e.g., high potassium solution or electrical stimulation).

Methodology:

  • Prepare the cell culture for the experiment (e.g., place coverslip in the recording chamber).

  • Obtain a baseline recording of cellular activity (action potentials or calcium transients) in response to a stimulus.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 50 µM). Keep the preparation in the dark for a 5-minute incubation period.

  • Repeat the stimulus. No change in activity should be observed, as this compound is inactive.

  • Deliver a pulse of 405 nm light (e.g., 10 mW/mm² for 200 ms) to the cell or region of interest.

  • Immediately following illumination, apply the stimulus again.

  • Observe and quantify the reduction in cellular activity. A significant reduction or complete silencing of the response indicates successful this compound activation.

  • Wash out the this compound and observe the recovery of the response to confirm the effect was not due to phototoxicity.

Protocol 3: Experimental Workflow for a Typical Experiment

The diagram below outlines the standard workflow for using this compound in a research setting.

Experimental_Workflow A 1. Prepare Fresh This compound Solution B 2. Baseline Measurement (Pre-application) A->B C 3. Apply this compound (Incubate in Dark) B->C D 4. Illuminate Target Area (405 nm Light Pulse) C->D E 5. Post-Illumination Measurement D->E F 6. Data Analysis E->F

Caption: Standard experimental sequence for applying and activating this compound to achieve spatiotemporal control.

References

minimizing phototoxicity in Fotocaine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity in Fotocaine experiments.

Troubleshooting Guide

Phototoxicity can manifest in various ways, often subtly, compromising experimental data. This guide provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause Solution
Reduced cell viability or cell death after light exposure. High light intensity or prolonged exposure is causing cellular damage.- Reduce the intensity of the 350 nm and 450 nm light sources to the minimum required for effective switching of this compound. - Decrease the duration of light exposure. - Increase the time interval between light stimulations.
Altered cell morphology (e.g., blebbing, vacuolization) or behavior (e.g., reduced motility) even with low light exposure. The cells may be particularly sensitive to the wavelengths of light being used, or the this compound concentration may be too high.- Consider using a different cell line that is known to be more robust for optogenetic experiments. - Lower the concentration of this compound. - Supplement the culture medium with antioxidants like Trolox or N-acetylcysteine to scavenge reactive oxygen species (ROS).
Inconsistent or unreliable switching of this compound's effect. The light intensity may be too low to efficiently isomerize this compound, or the compound may not have been adequately washed out.- Ensure that the light source is properly calibrated and delivering the correct wavelength and intensity. - Increase the light intensity in small increments while monitoring for signs of phototoxicity. - Confirm that the washout procedure after this compound loading is thorough to remove any unbound compound.
Control cells (no this compound) are showing signs of stress or damage after light exposure. The light itself is causing phototoxicity, independent of this compound.This confirms a light-dosage issue. Implement all the solutions for reducing light intensity and duration mentioned above. It is crucial to perform light-only controls to establish a baseline for phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photoswitchable ion channel blocker derived from the local anesthetic fomocaine.[1][2][3][4] It can be reversibly switched between two isomeric states using light of different wavelengths. The trans-isomer, which is favored in the dark and under 450 nm light, blocks voltage-gated sodium channels, thus inhibiting neuronal action potentials.[1] The cis-isomer, induced by 350 nm light, is a less potent blocker, allowing for the restoration of neuronal activity. This property enables precise optical control over neural signaling.

Q2: What is "phototoxicity" in the context of this compound experiments?

A2: In this compound experiments, "phototoxicity" generally refers to the damaging effects of the light used to switch the molecule's state on the cells or tissue being studied. This is distinct from the phototoxicity seen in photodynamic therapy, where the photosensitizer is designed to produce reactive oxygen species (ROS) to kill cells. While this compound's primary mechanism is not ROS production, the high-energy light (especially 350 nm UV light) used for its activation can cause cellular stress and damage through other mechanisms.

Q3: What are the early signs of phototoxicity I should watch for?

A3: Early signs of phototoxicity can be subtle and may not involve immediate cell death. These can include:

  • Changes in cell morphology, such as membrane blebbing or the formation of vacuoles.

  • Altered cellular behavior, like a decrease in cell motility or changes in the dynamics of intracellular organelles.

  • Cell cycle arrest.

  • More severe signs include mitochondrial swelling, loss of membrane integrity, and ultimately, cell lysis.

Q4: How can I minimize phototoxicity in my this compound experiments?

A4: Minimizing phototoxicity is crucial for obtaining reliable and reproducible data. Here are key strategies:

  • Reduce Light Dosage: This is the most critical factor. Use the lowest light intensity and the shortest exposure duration that still allows for effective switching of this compound.

  • Optimize Wavelength: While this compound's switching wavelengths are fixed, be aware that the 350 nm light is more energetic and potentially more damaging than the 450 nm light.

  • Use Protective Agents: Supplementing your culture medium with antioxidants such as Trolox or ascorbic acid can help mitigate the effects of reactive oxygen species that may be generated as a byproduct of light exposure.

  • Implement Controls: Always include control groups that are not exposed to light, as well as groups exposed to light but not this compound, to differentiate between the effects of the compound and the light itself.

Q5: What concentrations of this compound are typically used?

A5: Published studies have used this compound at concentrations of 50 µM and 100 µM in neuronal cell cultures and brain slices. It is recommended to start with a lower concentration and increase it if necessary, while monitoring for any signs of cytotoxicity independent of light exposure.

Quantitative Data Summary

The following tables provide a summary of key parameters to consider for minimizing phototoxicity. The cell viability data is illustrative and will vary depending on the cell type and experimental conditions.

Table 1: Light Dosage and Cell Viability

Light Wavelength (nm)Light Intensity (mW/cm²)Exposure Duration (s)Total Light Dose (J/cm²)Estimated Cell Viability (%)
3505100.0595
35010100.185
35010300.370
45010100.198
45020100.290
45020300.680

Note: This data is hypothetical and intended for illustrative purposes. Actual cell viability will depend on the specific cell type and experimental conditions.

Table 2: Protective Agents and Their Effects

Protective AgentConcentrationMechanism of ActionExpected Improvement in Cell Viability
Trolox100-500 µMWater-soluble Vitamin E analog, potent ROS scavenger.10-20%
N-acetylcysteine (NAC)1-5 mMPrecursor to glutathione, a major intracellular antioxidant.15-25%
Ascorbic Acid50-200 µMVitamin C, scavenges various ROS.10-15%

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

  • Cell Plating: Plate your cells of interest in a multi-well plate at a suitable density.

  • This compound Incubation: Prepare a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) in your standard culture medium. Replace the medium in the wells with the this compound solutions and incubate for the desired loading time (e.g., 5 minutes).

  • Washout: Gently wash the cells three times with fresh, pre-warmed medium to remove any unbound this compound.

  • Viability Assay (Dark Toxicity): Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or live/dead staining) on the cells without any light exposure.

  • Analysis: Determine the highest concentration of this compound that does not cause a significant decrease in cell viability compared to the untreated control. This will be your maximum working concentration.

Protocol 2: Minimizing Phototoxicity During a this compound Experiment

  • Preparation: Prepare your cells with the optimal concentration of this compound as determined in Protocol 1.

  • Control Groups: Set up the following control groups:

    • Cells with no this compound and no light exposure.

    • Cells with no this compound, exposed to the 350 nm and 450 nm light protocol.

    • Cells with this compound, but no light exposure.

  • Light Exposure Parameters:

    • Start with the lowest possible light intensity for both 350 nm and 450 nm light.

    • Use the shortest possible exposure times that are sufficient to switch this compound.

    • Maximize the interval between light stimulations.

  • Experiment: Perform your experiment, applying the light stimulation protocol to the relevant wells.

  • Post-Experiment Viability Assessment: After the experiment, perform a cell viability assay on all experimental and control groups.

  • Data Analysis: Compare the viability of the experimental group to the control groups. If there is a significant decrease in viability in the light-exposed groups (with or without this compound), further optimization of the light parameters is required.

Visualizations

Fotocaine_Mechanism cluster_trans 450 nm Light / Dark cluster_cis 350 nm Light cluster_outcome Neuronal Activity Trans_this compound trans-Fotocaine Na_Channel_Blocked Sodium Channel Blocked Trans_this compound->Na_Channel_Blocked Binds to channel Cis_this compound cis-Fotocaine Trans_this compound->Cis_this compound Light-induced isomerization Inhibition Inhibition of Action Potentials Na_Channel_Blocked->Inhibition Na_Channel_Open Sodium Channel Open Cis_this compound->Na_Channel_Open Lower affinity for channel Activation Action Potentials Permitted Na_Channel_Open->Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Determine Optimal This compound Concentration B Prepare Cells with This compound A->B C Set Up Controls: - No Light - Light Only - this compound Only B->C D Optimize Light Parameters: - Minimize Intensity - Minimize Duration C->D E Perform Experiment with Light Stimulation D->E F Assess Cell Viability (e.g., MTT, Live/Dead) E->F G Analyze Data and Compare to Controls F->G H Refine Protocol if Phototoxicity is Observed G->H H->D Iterate

Caption: Workflow for minimizing phototoxicity.

Troubleshooting_Logic Start Cell Damage Observed? Light_Control Damage in Light-Only Control? Start->Light_Control Yes Fotocaine_Control Damage in This compound-Only Control? Light_Control->Fotocaine_Control No Reduce_Light Reduce Light Intensity and/or Duration Light_Control->Reduce_Light Yes Lower_this compound Lower this compound Concentration Fotocaine_Control->Lower_this compound Yes Add_Antioxidants Add Antioxidants to Medium Fotocaine_Control->Add_Antioxidants No Check_Wavelength Verify Light Source Wavelength and Intensity Add_Antioxidants->Check_Wavelength

Caption: Troubleshooting logic for phototoxicity.

References

optimizing Fotocaine concentration for brain slice recordings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fotocaine, a photochromic ion channel blocker for controlling neuronal action potential firing with light. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers optimize their experiments with this compound in brain slice recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photochromic ion channel blocker derived from the local anesthetic fomocaine.[1][2][3][4][5] Its action is controlled by light:

  • Inactivated State (cis-isomer): Upon illumination with UV light (e.g., 350 nm), this compound converts to its cis-isomer. In this state, it has a reduced blocking effect, allowing neurons to fire action potentials.

  • Active State (trans-isomer): Illumination with blue light (e.g., 450 nm) or return to darkness converts this compound to its trans-isomer. In this state, it acts as an open channel blocker, suppressing action potential firing.

This allows for precise temporal control of neuronal activity. The cis-state is stable for several minutes in the dark, meaning continuous UV illumination is not required to maintain the "on" state.

Q2: What are the recommended concentrations for this compound in brain slice experiments?

Initial characterization studies have used concentrations between 50 µM and 100 µM. The optimal concentration may vary depending on the brain region, neuron type, and slice thickness. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q3: How do I prepare and apply this compound to my brain slices?

This compound should be dissolved in your standard artificial cerebrospinal fluid (aCSF). For application, slices are typically incubated in a solution containing this compound before being transferred to the recording chamber. One published method involves perfusing the slice with 100 µM this compound for 5 minutes to allow for drug uptake, followed by a 10-minute washout with standard aCSF before recording.

Q4: What wavelengths of light should I use to control this compound?

The isomerization of this compound is controlled by specific wavelengths of light:

  • To permit action potentials (cis-isomer): Use UV light around 350 nm.

  • To inhibit action potentials (trans-isomer): Use blue light around 450 nm. Graded effects can be achieved by using wavelengths between 350 and 400 nm to create different cis/trans ratios.

Troubleshooting Guide

Issue 1: No observable effect of this compound on neuronal firing.

Potential Cause Troubleshooting Step
Incorrect Concentration Verify the final concentration of this compound in your aCSF. Perform a dose-response experiment (e.g., 25 µM, 50 µM, 100 µM, 200 µM) to find the optimal concentration for your preparation.
Inadequate Drug Perfusion/Uptake Ensure the slice is fully submerged and perfused during the loading phase. Increase the incubation time (e.g., from 5 to 10 minutes) to ensure this compound has penetrated the tissue.
Insufficient Light Power Check the power output of your light source at the slice level. The light may be too weak to cause efficient isomerization. Ensure your objective is clean and the light path is unobstructed.
Incorrect Wavelength Verify that your light sources are emitting at the correct wavelengths (around 350 nm and 450 nm) using a spectrometer.
Poor Brain Slice Health Visually inspect the slice for healthy, translucent neurons. Consider using a protective recovery method, like an NMDG-based aCSF, to improve slice viability.

Issue 2: Incomplete or slow switching between firing and non-firing states.

Potential Cause Troubleshooting Step
Suboptimal cis/trans Ratio Adjust the duration and intensity of the light application. A brief, high-intensity pulse may be more effective for rapid switching than a long, low-intensity illumination.
Drug Washout If recording for an extended period after the initial loading, this compound may be slowly washing out of the slice. Consider adding a low concentration of this compound to the perfusion aCSF to maintain a steady-state concentration.
Photodamage High-intensity UV light can be phototoxic. Minimize UV exposure to the shortest duration required for switching. If you suspect photodamage, try reducing the light intensity or duration and check for changes in baseline neuronal health (e.g., resting membrane potential, input resistance).

Issue 3: Unstable recording or loss of seal after light application.

Potential Cause Troubleshooting Step
Solvent Effects If using a solvent like DMSO to dissolve this compound, ensure the final concentration is minimal (typically <0.1%) and run a vehicle control experiment with the solvent alone to test for effects on cell health.
Local pH or Temperature Changes High-powered light sources can cause localized heating or pH changes in the aCSF. Ensure your perfusion system has an adequate flow rate (e.g., 2-5 mL/min) to dissipate heat and maintain stable pH.
Mechanical Instability Ensure that the fiber optic or light guide is securely mounted and does not move during illumination, which could disturb the patch pipette.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported in the initial characterization of this compound.

ParameterValueCell Type / PreparationSource
Effective Concentration 50 µMDissociated mouse hippocampal neurons
Effective Concentration 100 µMAcute mouse hippocampal slices (CA1)
Activation Wavelength 350 nm(Isomerization to cis-state, permits firing)
Inactivation Wavelength 450 nm(Isomerization to trans-state, inhibits firing)
Loading/Incubation Time 5 minutesAcute mouse hippocampal slices
Washout Time Post-Loading 10 minutesAcute mouse hippocampal slices
Protocol: Whole-Cell Patch-Clamp Recording in Acute Slices

This protocol is adapted from the methodology described for this compound application in acute hippocampal slices.

1. Brain Slice Preparation: a. Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated (95% O₂, 5% CO₂) sucrose-based slicing solution. b. Rapidly dissect the brain and prepare 300-350 µm thick slices on a vibratome in the same ice-cold sucrose solution. c. Transfer slices to a recovery chamber with standard aCSF, incubated at 34°C for 30 minutes, and then maintained at room temperature for at least 1 hour before use.

2. This compound Loading: a. Transfer a slice to the recording chamber. b. Perfuse the slice with aCSF containing 100 µM this compound for 5 minutes to allow the drug to load into the tissue. c. Switch the perfusion back to standard aCSF and allow it to wash out for 10 minutes before starting the recording.

3. Electrophysiological Recording: a. Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). b. Record baseline activity. Induce action potentials using a depolarizing current injection (e.g., 40-50 pA for 300 ms). c. To inhibit firing, illuminate the slice with 450 nm light. The trans-Fotocaine will block action potentials. d. To restore firing, illuminate the slice with 350 nm light. The cis-Fotocaine will permit action potentials in response to the same current injection. e. The switched states (firing or non-firing) should persist for several minutes after the light is turned off.

Visualizations

This compound Mechanism of Action

Fotocaine_Mechanism cluster_drug This compound State cluster_light Light Control cluster_neuron Neuronal Effect Fotocaine_cis cis-Fotocaine (Inactive) Fotocaine_trans trans-Fotocaine (Active Blocker) Fotocaine_cis->Fotocaine_trans Spontaneous or 450nm light AP_Firing Action Potential Firing Permitted Fotocaine_cis->AP_Firing Allows AP_Blocked Action Potential Firing Blocked Fotocaine_trans->AP_Blocked Causes Light_350 350 nm Light (UV) Light_350->Fotocaine_cis Isomerization Light_450 450 nm Light (Blue) Light_450->Fotocaine_trans Isomerization

Caption: Light-dependent isomerization and action of this compound.

Experimental Workflow for Optimizing this compound

Fotocaine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization Slice_Prep 1. Prepare Acute Brain Slices Drug_Prep 2. Prepare this compound Stock & Working Solutions Load_Drug 3. Load Slice with this compound (e.g., 100 µM for 5 min) Slice_Prep->Load_Drug Washout 4. Washout with aCSF (10 min) Load_Drug->Washout Record 5. Obtain Whole-Cell Recording Washout->Record Baseline 6. Record Baseline AP Firing Record->Baseline Test_Light 7. Test Light Protocols (350 nm vs 450 nm) Baseline->Test_Light Analyze 8. Analyze Firing Rate & Switching Fidelity Test_Light->Analyze Troubleshoot 9. Troubleshoot? (e.g., No effect, Instability) Analyze->Troubleshoot Optimize 10. Optimize Concentration & Light Parameters Troubleshoot->Optimize If Needed Optimize->Load_Drug Iterate

References

Technical Support Center: Improving Light Penetration for In-Vivo Photochemical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in in-vivo photochemical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of achieving adequate light penetration in biological tissues for activating photosensitive compounds like Fotocaine.

Frequently Asked Questions (FAQs)

Q1: Why is light penetration a major challenge in my in vivo experiments?

Limited light penetration is a significant hurdle in in vivo studies because biological tissues are highly scattering and absorbing media.[1][2] This attenuation of light intensity as it travels through tissue reduces the activation of the photosensitive agent at the target site, diminishing the therapeutic or experimental effect.[2][3] The penetration depth is wavelength-dependent, with shorter wavelengths (like the 350-450 nm required for this compound) having significantly less penetration than longer wavelengths in the near-infrared (NIR) spectrum.[4]

Q2: What are the primary strategies to improve light penetration for photodynamic therapy (PDT) and other photochemical studies?

Several innovative approaches can enhance light delivery to deeper tissues. The main strategies include:

  • Utilizing the Near-Infrared (NIR) Window: Employing photosensitizers that are activated by NIR light (700-1100 nm), which has greater penetration depth in tissue.

  • Upconversion Nanoparticles (UCNPs): Using nanoparticles that absorb deeply penetrating NIR light and emit light at shorter, higher-energy wavelengths capable of activating a nearby photosensitizer.

  • Sonoporation and Ultrasound-Mediated Approaches: Applying focused ultrasound to transiently increase tissue permeability and reduce light scattering.

  • Microneedle-Based Delivery: Using microneedles to physically bypass the superficial skin layers for direct delivery of the photosensitizer and/or light to the target depth.

Q3: How do Upconversion Nanoparticles (UCNPs) work to activate photosensitizers in deep tissues?

UCNPs are specialized nanoparticles that can absorb two or more low-energy photons from a near-infrared light source and convert them into a single higher-energy photon, typically in the visible spectrum. This emitted visible light can then excite a photosensitizer that is in close proximity to the UCNP, triggering the desired photochemical reaction. This process effectively overcomes the limited penetration of visible light by using deeply penetrating NIR light as the initial energy source.

Q4: Can ultrasound really improve light penetration? What is the mechanism?

Yes, focused ultrasound can enhance light penetration through several mechanisms. One primary method is the generation of transient microbubbles in the tissue. These bubbles can act as a medium that predominantly scatters light in the forward direction, reducing the overall scattering and defocusing of the incident light beam. Another mechanism involves ultrasound-induced changes in tissue structure, such as momentarily widening the interstitial spaces, which can decrease the absorption coefficient and increase light transmission.

Q5: Are there photosensitizers that are directly activated by near-infrared (NIR) light?

Yes, there has been significant research in developing photosensitizers with absorption spectra in the NIR range. These molecules are advantageous because NIR light can penetrate deeper into biological tissues compared to visible or UV light. By matching the photosensitizer's absorption peak to the NIR window, more effective activation can be achieved in deeper-seated targets.

Troubleshooting Guides

Problem: Insufficient therapeutic/experimental effect in deep tissue targets.
Possible Cause Troubleshooting Step
Poor light penetration at the chosen wavelength. 1. Switch to a longer wavelength light source and a compatible photosensitizer. Consider using a photosensitizer that absorbs in the near-infrared (NIR) window (700-1100 nm) for deeper penetration.2. Employ Upconversion Nanoparticles (UCNPs). If your photosensitizer is activated by visible light, couple it with UCNPs that can be excited by NIR light to emit the required visible light wavelength at the target site.
High light scattering in the tissue. 1. Utilize focused ultrasound. The application of ultrasound can create temporary changes in the tissue that reduce light scattering and improve light delivery to the target.2. Consider tissue compression. In some applications, gentle compression of the tissue can reduce its thickness and blood content, thereby decreasing light scattering and absorption.
Inadequate delivery of the photosensitizer to the target depth. 1. Use microneedle arrays. Microneedles can deliver the photosensitizer directly to a specific depth within the tissue, bypassing the most superficial, highly scattering layers.2. Optimize the delivery vehicle. Encapsulating the photosensitizer in nanoparticles or liposomes can improve its solubility, stability, and targeting to the desired tissue.
Problem: High signal-to-noise ratio in fluorescence imaging-guided studies.
Possible Cause Troubleshooting Step
Autofluorescence from endogenous fluorophores. 1. Shift to NIR imaging. Use a photosensitizer that both absorbs and emits in the NIR range, where tissue autofluorescence is significantly lower.2. Employ time-gated imaging. This technique can help to differentiate the longer-lived fluorescence of the photosensitizer from the short-lived autofluorescence of the tissue.
Low quantum yield of the photosensitizer. 1. Select a photosensitizer with a higher quantum yield. Refer to the literature to choose a photosensitizer known for its bright emission.2. Optimize the local environment. The fluorescence quantum yield can be influenced by factors such as pH and binding to cellular structures. Consider targeted delivery to organelles where the photosensitizer's fluorescence is enhanced.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to improving light penetration for in-vivo studies.

Table 1: Comparison of Light Penetration Enhancement Techniques

Technique Principle of Action Typical Penetration Depth Enhancement Key Advantages Key Limitations
Near-Infrared (NIR) Light Utilizes the "optical window" of tissue where absorption and scattering are lower.Several millimeters to centimeters, depending on the tissue.Non-invasive, deep penetration.Requires development of efficient NIR-activated photosensitizers.
Upconversion Nanoparticles (UCNPs) Convert deep-penetrating NIR light to visible light to activate photosensitizers.Enables activation of visible-light photosensitizers at depths achievable by NIR light.High signal-to-noise ratio, low autofluorescence.Potential for nanoparticle toxicity, complex synthesis.
Focused Ultrasound Creates transient microbubbles and structural changes to reduce light scattering.Can increase light intensity at the target by over 25%.Non-invasive, can be combined with other modalities.Requires specialized equipment, potential for thermal effects.
Microneedles Physically bypass the epidermis to deliver light and/or photosensitizers directly to deeper layers.Can deliver light effectively to depths of several millimeters.Precise depth control, enhances drug delivery.Invasive, limited to accessible tissues.

Table 2: Efficacy of Microneedle-Assisted Photodynamic Therapy

Parameter Conventional PDT Dual-Function Microneedle Array (DfMNA) PDT Reference
Photosensitizer Amount 300 µg0.5 µg
Light Irradiance 100 mW cm⁻²60 mW cm⁻²
Therapeutic Outcome StandardImproved treatment effects

Experimental Protocols

Protocol 1: In Vivo Photodynamic Therapy using Upconversion Nanoparticles

This protocol provides a general framework for an in-vivo PDT study using UCNPs. Specific parameters will need to be optimized for the animal model, tumor type, and photosensitizer used.

  • Preparation of UCNP-Photosensitizer Conjugates:

    • Synthesize or procure NaYF4:Yb/Er upconversion nanoparticles.

    • Coat the UCNPs with a biocompatible polymer (e.g., O-carboxymethyl chitosan) to improve stability and provide functional groups for conjugation.

    • Chemically conjugate the photosensitizer (e.g., pyropheophorbide-a) and a targeting ligand (e.g., RGD peptide) to the polymer-coated UCNPs.

    • Characterize the final nanoconstructs for size, morphology, and successful conjugation.

  • Animal Model and Tumor Induction:

    • Establish a tumor model in immunocompromised mice (e.g., subcutaneous injection of U87-MG human glioblastoma cells).

    • Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

  • Administration of Nanoconstructs:

    • Suspend the UCNP-photosensitizer conjugates in a sterile vehicle (e.g., phosphate-buffered saline).

    • Administer the suspension to the tumor-bearing mice via intravenous injection (e.g., tail vein).

  • Biodistribution and Targeting Assessment (Optional):

    • At various time points post-injection, perform in-vivo imaging to monitor the accumulation of the nanoconstructs at the tumor site.

  • Near-Infrared Light Irradiation:

    • At the time of peak tumor accumulation, anesthetize the mice.

    • Irradiate the tumor area with a near-infrared laser (e.g., 980 nm) at a specific power density and for a defined duration.

  • Therapeutic Efficacy Evaluation:

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, euthanize the animals and perform histological analysis of the tumors to assess treatment-induced necrosis and apoptosis.

Protocol 2: Enhancing Light Penetration with Focused Ultrasound

This protocol outlines a general procedure for using focused ultrasound to improve light delivery for PDT.

  • Experimental Setup:

    • Couple a focused ultrasound transducer and a light source (e.g., laser) to the tissue of interest. A tissue-mimicking phantom can be used for initial optimization.

    • Place a detector on the opposite side of the tissue/phantom to measure light transmittance.

  • Ultrasound Parameter Optimization:

    • Determine the ultrasound intensity required to induce a change in light scattering without causing thermal damage. This can be done by gradually increasing the ultrasound intensity while monitoring both light transmittance and tissue temperature.

  • Concurrent Light and Ultrasound Application:

    • Simultaneously deliver the light and focused ultrasound to the target area.

    • The ultrasound can be applied continuously or in pulses.

  • Measurement of Light Enhancement:

    • Measure the increase in light intensity at the detector with and without the application of ultrasound.

  • In Vivo Application:

    • For in-vivo studies, ensure proper acoustic coupling of the ultrasound transducer to the skin.

    • Administer the photosensitizer systemically or locally.

    • At the appropriate time, apply the focused ultrasound and light to the target tissue.

    • Evaluate the therapeutic outcome as described in Protocol 1.

Visualizations

experimental_workflow_UCNP_PDT cluster_prep Preparation cluster_invivo In Vivo Experiment UCNP Synthesis UCNP Synthesis Surface Coating Surface Coating UCNP Synthesis->Surface Coating Conjugation Conjugation with Photosensitizer & Ligand Surface Coating->Conjugation Characterization Characterization Conjugation->Characterization Administration IV Administration of Nanoconstructs Characterization->Administration Accumulation Tumor Accumulation Administration->Accumulation Irradiation NIR Laser Irradiation (980 nm) Accumulation->Irradiation Therapeutic Effect Therapeutic Effect (Tumor Regression) Irradiation->Therapeutic Effect

Caption: Workflow for in-vivo photodynamic therapy using upconversion nanoparticles.

signaling_pathway_UCNP NIR_Light NIR Light (980 nm) UCNP UCNP NIR_Light->UCNP Visible_Light Visible Light Emission UCNP->Visible_Light Upconversion Photosensitizer Photosensitizer (Ground State) Visible_Light->Photosensitizer Activated_PS Activated Photosensitizer Photosensitizer->Activated_PS Excitation Oxygen Oxygen (O2) ROS Reactive Oxygen Species (ROS) Cell_Death Cell Death ROS->Cell_Death Activated_PSOxygen Activated_PSOxygen Activated_PSOxygen->ROS Energy Transfer

Caption: Mechanism of UCNP-mediated photodynamic therapy.

logical_relationship_light_penetration Challenge Challenge: Limited Light Penetration Solution1 NIR-Absorbing Photosensitizers Challenge->Solution1 Solution2 Upconversion Nanoparticles (UCNPs) Challenge->Solution2 Solution3 Focused Ultrasound Challenge->Solution3 Solution4 Microneedles Challenge->Solution4 Outcome1 Improved Efficacy Solution1->Outcome1 Direct deep activation Outcome2 Improved Efficacy Solution2->Outcome2 Indirect deep activation Outcome3 Improved Efficacy Solution3->Outcome3 Reduced scattering Outcome4 Improved Efficacy Solution4->Outcome4 Bypass superficial layers

Caption: Strategies to overcome limited light penetration in tissue.

References

addressing Fotocaine stability and solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for common issues related to the stability and solubility of Fotocaine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dissolving and storing this compound solutions?

For optimal stability, this compound solutions should be maintained within a pH range of 4.0 to 6.0. Below pH 4.0, it is susceptible to acid-catalyzed hydrolysis, while above pH 8.0, base-catalyzed degradation occurs. For short-term storage (up to 72 hours) at 2-8°C, a citrate-phosphate buffer at pH 5.0 is recommended.

Q2: My this compound solution is cloudy or has precipitated. What should I do?

This compound has low aqueous solubility at neutral and alkaline pH. Cloudiness or precipitation is likely due to the pH of the solution being outside the optimal range. To resolve this, you can try adding a small amount of a pH-adjusting agent (e.g., dilute HCl or citric acid) to lower the pH to between 4.0 and 6.0. Always check the pH after adjustment. If the issue persists, consider using a co-solvent system as described in the troubleshooting guide below.

Q3: I am observing a rapid loss of potency in my this compound samples. What could be the cause?

Rapid potency loss is often due to degradation. The most common causes are exposure to light, improper pH, or high temperatures. Ensure that all solutions are prepared, stored, and handled with protection from light (e.g., using amber vials or covering containers with foil). Verify the pH of your solution and store it at the recommended temperature of 2-8°C.

Q4: Can I use organic solvents to dissolve this compound?

Yes, this compound exhibits good solubility in several organic solvents. For experimental purposes, solvents like DMSO, ethanol, and PEG 400 can be used. However, for cell-based assays or in vivo studies, the final concentration of the organic solvent must be kept low to avoid toxicity. See the solubility data table below for more details.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Problem: this compound does not fully dissolve in my aqueous buffer, or it precipitates over time.

Troubleshooting Workflow:

G start Start: this compound Precipitation check_ph 1. Check Solution pH start->check_ph ph_in_range Is pH between 4.0 and 6.0? check_ph->ph_in_range adjust_ph 2. Adjust pH with Dilute Acid (e.g., 0.1M HCl) ph_in_range->adjust_ph No consider_cosolvent 3. Consider Co-solvent System (e.g., 10% Ethanol) ph_in_range->consider_cosolvent  Yes recheck_ph Re-check pH adjust_ph->recheck_ph recheck_ph->ph_in_range Adjusted fail Issue Persists: Contact Support recheck_ph->fail Cannot Adjust check_concentration 4. Review this compound Concentration consider_cosolvent->check_concentration is_below_limit Is concentration below max solubility limit? check_concentration->is_below_limit reduce_concentration 5. Reduce Concentration is_below_limit->reduce_concentration No success Success: this compound Dissolved is_below_limit->success  Yes reduce_concentration->success

Caption: Troubleshooting workflow for this compound solubility issues.

Issue 2: Product Degradation

Problem: HPLC analysis shows the appearance of unknown peaks and a decrease in the main this compound peak area over time.

Degradation Pathway Overview:

This compound is primarily susceptible to two degradation pathways:

  • Photodegradation: UV light exposure cleaves a key ester bond, leading to inactive metabolites.

  • Hydrolysis: The ester linkage is also susceptible to hydrolysis under acidic (pH < 4.0) or basic (pH > 8.0) conditions.

Troubleshooting and Prevention:

G cluster_causes Primary Causes of Degradation cluster_prevention Prevention Strategies cluster_verification Verification light UV Light Exposure protect_light Use Amber Vials or Foil Wrap light->protect_light ph Incorrect pH (<4.0 or >8.0) control_ph Buffer Solution to pH 4.0-6.0 ph->control_ph temp High Temperature (>25°C) control_temp Store at 2-8°C temp->control_temp hplc Stability-Indicating HPLC Analysis protect_light->hplc control_ph->hplc control_temp->hplc This compound This compound Stability This compound->light This compound->ph This compound->temp

Caption: Key factors and prevention strategies for this compound degradation.

Data and Protocols

This compound Solubility Data
SolventSolubility at 25°C (mg/mL)Notes
Water (pH 7.0)< 0.1Practically insoluble
0.05 M Citrate Buffer (pH 5.0)5.2Recommended aqueous buffer
0.1 M HCl (pH 1.0)15.8Soluble, but rapid degradation occurs
Ethanol25.0Freely soluble
DMSO55.0Very soluble
PEG 40030.0Freely soluble
This compound Stability Profile
ConditionPurity after 24 hours (%)Degradation Products Detected
0.05 M Citrate Buffer (pH 5.0), 4°C, Dark99.5Minimal
0.05 M Citrate Buffer (pH 5.0), 25°C, Dark96.2Yes
0.05 M Citrate Buffer (pH 5.0), 25°C, UV Light65.1Yes (Photodegradants)
0.1 M HCl (pH 1.0), 25°C, Dark80.4Yes (Hydrolysis products)
0.1 M NaOH (pH 13.0), 25°C, Dark72.3Yes (Hydrolysis products)

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Aqueous Stock Solution

Objective: To prepare a stable aqueous stock solution of this compound for use in cellular assays.

Materials:

  • This compound powder

  • 0.5 M Citric Acid solution

  • 0.5 M Sodium Phosphate Dibasic solution

  • Sterile, deionized water

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

  • Amber or foil-wrapped sterile container

Procedure:

  • Prepare Buffer: Create a 0.05 M citrate-phosphate buffer. Mix the 0.5 M stock solutions of citric acid and sodium phosphate dibasic in the required ratio to achieve a final pH of 5.0.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Dissolution: Slowly add the this compound powder to the citrate-phosphate buffer while vortexing or stirring continuously.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to pH 5.0 ± 0.1 using a small volume of dilute HCl or NaOH.

  • Final Volume: Add buffer to reach the final desired volume for a 1 mg/mL concentration.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into the final sterile, light-protected container.

  • Storage: Store the solution at 2-8°C and protect it from light. Use within 72 hours.

Protocol 2: Stability Assessment using HPLC

Objective: To evaluate the stability of this compound under specific conditions by monitoring its purity over time.

Workflow Diagram:

G prep 1. Prepare this compound Solution (e.g., in pH 5.0 buffer) aliquot 2. Aliquot into Vials for Each Condition (Light, Temp, pH) prep->aliquot expose 3. Expose Samples to Stress Conditions aliquot->expose sample 4. Withdraw Samples at Time Points (0, 4, 8, 24 hr) expose->sample hplc 5. Analyze by HPLC sample->hplc data 6. Calculate Purity (% Area of Main Peak) hplc->data report 7. Report Stability Profile data->report

Caption: Experimental workflow for HPLC-based stability testing.

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare the this compound solution as per Protocol 1.

  • Divide the solution into separate vials for each stress condition (e.g., one vial wrapped in foil at 4°C, one vial under a UV lamp at 25°C, etc.).

  • At predefined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Inject the aliquot into the HPLC system.

  • Integrate the peak areas from the resulting chromatogram.

  • Calculate the percentage of remaining this compound by comparing the area of the main peak at each time point to its area at time zero.

    • Purity (%) = (Area_t / Area_t0) * 100

strategies to reduce off-target effects of Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

<

Welcome to the technical support center for Fotocaine, a novel photodynamic agent for targeted local anesthesia. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a photosensitive compound that, upon activation by a specific wavelength of light (650 nm), selectively blocks voltage-gated sodium channels in the illuminated tissue. This targeted action induces localized anesthesia. In its inactive state, this compound has minimal biological activity, which allows for systemic administration with reduced systemic side effects.

Q2: I am observing a broader area of anesthesia than intended. What could be the cause?

A2: This is likely due to light scattering beyond the target tissue. The activating light can diffuse through biological tissues, activating this compound in adjacent areas. To mitigate this, consider the following:

  • Optimize Light Delivery: Use a more focused light source or fiber optics to direct the light precisely to the target area.

  • Adjust Light Dose: Reduce the light intensity or duration of exposure to minimize activation in peripheral regions. Refer to Table 1 for recommended light dosage adjustments.

  • Utilize a Light-Blocking Agent: In preclinical models, a topical light-absorbing cream can be applied to the surrounding tissue to prevent inadvertent activation.

Q3: My in vitro cell viability assays show unexpected cytotoxicity even in the dark. Why is this happening?

A3: While this compound is designed to be inert without light, high concentrations can lead to off-target effects. This could be due to:

  • Non-Specific Binding: At supra-physiological concentrations, this compound may exhibit low-affinity binding to other ion channels or receptors, leading to cytotoxicity.[1][2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.

  • Compound Purity: Ensure the purity of your this compound stock. Impurities from synthesis could have inherent cytotoxic properties.

  • Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding cytotoxic levels (typically <0.1%).

Q4: I have detected an increase in reactive oxygen species (ROS) in my treated samples, leading to oxidative stress. How can I reduce this?

A4: The photodynamic activation of this compound can sometimes lead to the generation of ROS.[4][5] To address this, you can:

  • Incorporate ROS Scavengers: Co-administer antioxidants or ROS scavengers, such as N-acetylcysteine (NAC) or ascorbic acid, in your experimental system. See Table 2 for effective concentrations of common ROS scavengers.

  • Modify Illumination Protocol: Pulsed light illumination, as opposed to continuous wave, has been shown to reduce ROS generation while maintaining anesthetic efficacy.

Q5: How can I minimize systemic photosensitivity in my animal models?

A5: Systemic photosensitivity is a known risk with photodynamic agents. Strategies to minimize this include:

  • Control Light Exposure: House the animals in a light-controlled environment with reduced ambient light for a defined period post-Fotocaine administration (e.g., 24-48 hours).

  • Optimize Drug-to-Light Interval: The time between this compound administration and light activation is critical. Allow sufficient time for the compound to clear from systemic circulation while still being present at the target site. Refer to the experimental protocols for determining the optimal drug-to-light interval.

  • Use Targeted Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to a targeting ligand can enhance its accumulation at the target site and reduce its concentration in the skin and other non-target tissues.

Troubleshooting Guides

Issue 1: Inconsistent Anesthetic Effect

Potential Cause Troubleshooting Step
Variable Light Penetration Ensure consistent light source calibration and positioning for each experiment. Tissue pigmentation and overlying structures can affect light penetration.
Inconsistent this compound Concentration at Target Verify the accuracy of your dosing and administration route. For topical applications, ensure consistent application thickness and duration.
Physiological Factors Changes in blood flow to the target tissue can affect the local concentration of this compound. Monitor and control physiological parameters where possible.

Issue 2: Off-Target Cytotoxicity in Co-culture Models

Potential Cause Troubleshooting Step
Compound Leakage In multi-well plates, ensure there is no cross-contamination between wells.
Phototoxicity from Imaging If using fluorescence microscopy for observation, ensure that the excitation light is not within the activation spectrum of this compound. Use filters to block the activating wavelength.
Secondary Messenger Effects Cell death in the target population could release factors that are toxic to neighboring cells. Use a conditioned media control to test for this possibility.

Data Presentation

Table 1: Recommended Light Dosage Adjustments to Minimize Off-Target Activation

Target Tissue DepthRecommended Light Intensity (mW/cm²)Recommended Illumination Time (seconds)
< 1 mm25-5060-120
1-3 mm50-100120-180
> 3 mm100-150180-300

Table 2: Effective Concentrations of ROS Scavengers for In Vitro Assays

ROS ScavengerEffective Concentration Range (µM)
N-acetylcysteine (NAC)100-1000
Ascorbic Acid50-500
Trolox25-200

Experimental Protocols

Protocol 1: Determining the Optimal Drug-to-Light Interval

  • Administer this compound to a cohort of experimental animals at the desired dose.

  • At various time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours), expose the target tissue of a subset of animals to the activating light source.

  • Measure the onset, depth, and duration of the anesthetic effect at each time point.

  • Concurrently, at each time point, collect blood and skin samples to measure the concentration of this compound.

  • The optimal drug-to-light interval is the time point that provides the maximal anesthetic effect with the lowest concentration of this compound in the skin.

Protocol 2: Quantifying Off-Target Kinase Inhibition

  • Prepare a panel of purified kinases known to be potential off-targets.

  • Incubate each kinase with a range of this compound concentrations in the presence and absence of the activating light.

  • Measure the kinase activity using a suitable assay (e.g., radiometric assay with a peptide substrate or a commercial kinase activity kit).

  • Calculate the IC50 value for each kinase under both light and dark conditions.

  • A significantly lower IC50 in the presence of light indicates a light-dependent off-target effect.

Visualizations

Fotocaine_Signaling_Pathway cluster_neuron Neuron Membrane Fotocaine_inactive Inactive this compound (Systemic Circulation) Fotocaine_active Activated this compound Fotocaine_inactive->Fotocaine_active Activation Light 650 nm Light Light->Fotocaine_active Na_channel Voltage-Gated Sodium Channel Fotocaine_active->Na_channel Blockade Na_influx Sodium Influx Action_potential Action Potential Propagation Na_influx->Action_potential Inhibition Anesthesia Local Anesthesia Action_potential->Anesthesia Induction

Caption: Mechanism of action for this compound activation and sodium channel blockade.

Experimental_Workflow start Start: Hypothesis administer Administer this compound start->administer wait Drug-to-Light Interval administer->wait illuminate Illuminate Target Tissue wait->illuminate measure_on Measure On-Target Anesthetic Effect illuminate->measure_on measure_off Assess Off-Target Effects (e.g., ROS, Photosensitivity) illuminate->measure_off analyze Analyze Data measure_on->analyze measure_off->analyze end Conclusion analyze->end

Caption: General experimental workflow for evaluating this compound efficacy and off-target effects.

Troubleshooting_Logic start Unexpected Off-Target Effect Observed is_light_dependent Is the effect light-dependent? start->is_light_dependent light_scatter Light Scattering or Over-illumination is_light_dependent->light_scatter Yes high_concentration High this compound Concentration is_light_dependent->high_concentration No optimize_light Action: Optimize light delivery and dosage light_scatter->optimize_light ros_generation ROS Generation light_scatter->ros_generation add_scavenger Action: Add ROS scavenger ros_generation->add_scavenger dose_response Action: Perform dose-response and check purity high_concentration->dose_response systemic_photosensitivity Systemic Photosensitivity high_concentration->systemic_photosensitivity control_light Action: Control ambient light and optimize drug-to-light interval systemic_photosensitivity->control_light

Caption: A logical diagram for troubleshooting the root cause of off-target effects.

References

optimizing wavelength for cis-trans isomerization of Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fotocaine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the cis-trans isomerization of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength to induce the trans-to-cis isomerization of this compound?

A1: The optimal wavelength for converting the trans-isomer of this compound to the cis-isomer is in the ultraviolet range, specifically around 350 nm.[1][2] Irradiation at this wavelength maximizes photon absorption by the trans-isomer, driving the conversion to the thermodynamically less stable but biologically active cis-state.

Q2: How can I revert the cis-Fotocaine back to the trans-isomer?

A2: The cis-to-trans isomerization can be efficiently triggered using blue light, with a wavelength of approximately 450 nm.[1][2] This allows for the reversible control of this compound's activity.

Q3: What is a photostationary state (PSS) and how does it apply to this compound?

A3: A photostationary state is a dynamic equilibrium reached under continuous irradiation where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization become equal. For this compound, irradiation with 350 nm light can achieve a photostationary state with a cis/trans ratio of up to 90:10.[1] Wavelengths between 350 nm and 400 nm can be used to achieve varying cis/trans ratios.

Q4: Is the cis-isomer of this compound stable in the dark?

A4: Yes, the cis-isomer of this compound is thermodynamically less stable but exhibits bistability, meaning it can remain in the cis-state for several minutes without continuous UV illumination.

Q5: How does the isomerization of this compound affect its biological activity?

A5: this compound acts as a photochromic blocker of voltage-gated ion channels. The trans-isomer suppresses action potential firing, while the cis-isomer allows for action potential firing. This light-dependent activity allows for the optical control of neuronal systems.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low efficiency of trans-to-cis conversion Incorrect irradiation wavelength.Verify that the light source is emitting at or near 350 nm. Use a spectrometer to confirm the peak wavelength of your light source.
Low light intensity.Increase the power of the light source. Ensure the light path is unobstructed and properly focused on the sample.
Sample concentration is too high.High concentrations can lead to aggregation, which may alter photochemical properties. Try diluting the sample.
Inconsistent results between experiments Fluctuations in light source intensity.Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the light intensity throughout the experiment.
Degradation of the compound.Protect the this compound solution from prolonged exposure to ambient light and high temperatures. Prepare fresh solutions for each experiment.
Slow or incomplete cis-to-trans back-isomerization Incorrect wavelength for reverse isomerization.Ensure the light source for back-isomerization is emitting at or near 450 nm.
Photodegradation of the cis-isomer.While the cis-isomer is relatively stable, prolonged exposure to high-intensity light could lead to degradation. Minimize unnecessary light exposure.

Quantitative Data

Table 1: Wavelengths for Optimal Isomerization of this compound

Isomerization DirectionOptimal WavelengthResulting StateReference
trans to cis~350 nmBiologically Active
cis to trans~450 nmBiologically Inactive

Table 2: Photostationary State of this compound

Irradiation WavelengthAchievable cis:trans RatioReference
350 nmUp to 90:10
350 nm - 400 nmGraded mixtures

Experimental Protocols

Protocol 1: Monitoring this compound Isomerization using UV/Vis Spectroscopy

This protocol describes the methodology to monitor the light-induced isomerization of this compound by observing changes in its absorption spectrum.

  • Sample Preparation:

    • Prepare a 50 µM solution of this compound in a suitable solvent (e.g., DMSO).

    • Transfer the solution to a 1 cm path length quartz cuvette.

  • Instrumentation:

    • Use a UV/Vis spectrophotometer capable of measuring absorbance from at least 300 nm to 500 nm.

    • Utilize a monochromator or filtered light source for irradiation, positioned to illuminate the sample within the spectrophotometer.

  • Measurement Procedure:

    • Record the initial absorption spectrum of the trans-Fotocaine solution. The π to π* transition should be monitored around 330 nm.

    • Irradiate the sample from above with 350 nm light to induce isomerization to the cis-form.

    • Periodically stop the irradiation and record the absorption spectrum to monitor the decrease in the π to π* band at 330 nm, which indicates the conversion to the cis-isomer.

    • Continue until a photostationary state is reached (no further change in the spectrum).

    • To observe the reverse isomerization, irradiate the sample with 450 nm light and monitor the recovery of the absorbance at 330 nm.

Visualizations

Fotocaine_Isomerization_Workflow trans trans-Fotocaine (Inactive) uv_light 350 nm UV Light trans->uv_light cis cis-Fotocaine (Active) blue_light 450 nm Blue Light cis->blue_light uv_light->cis blue_light->trans

Caption: Workflow of this compound's reversible cis-trans isomerization using UV and blue light.

Fotocaine_Action_Pathway cluster_trans 450 nm Light cluster_cis 350 nm Light trans_this compound trans-Fotocaine ion_channel_blocked Voltage-Gated Ion Channel (Blocked) trans_this compound->ion_channel_blocked no_ap Action Potential Suppressed ion_channel_blocked->no_ap cis_this compound cis-Fotocaine ion_channel_open Voltage-Gated Ion Channel (Open) cis_this compound->ion_channel_open ap Action Potential Fires ion_channel_open->ap

Caption: Effect of this compound's isomeric states on neuronal action potential firing.

References

Technical Support Center: Enhancing the Temporal Precision of Fotocaine Switching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fotocaine, a photoswitchable voltage-gated ion channel blocker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve high temporal precision in this compound-mediated control of neuronal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photochromic ion channel blocker derived from the local anesthetic fomocaine through a process called "azologization". It contains an azobenzene moiety that can be isomerized between two forms using light of specific wavelengths. The trans-isomer, induced by blue light (e.g., 450 nm), is the active form that blocks voltage-gated ion channels and suppresses action potential firing. The cis-isomer, induced by UV light (e.g., 350 nm), is the inactive form, allowing for the restoration of neuronal activity. This reversible switching allows for precise optical control over neuronal systems.

Q2: What are the recommended wavelengths for switching this compound?

This compound is typically switched to its active trans-state using blue light (around 450 nm) and to its inactive cis-state using UV light (around 350 nm).

Q3: What concentration of this compound should I use?

The effective concentration of this compound can vary depending on the preparation and cell type. Published studies have successfully used concentrations in the range of 50 µM to 100 µM in dissociated mouse hippocampal neurons and acute mouse brain slices. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How stable is the cis-isomer of this compound in the dark?

The cis-isomer of this compound is thermally stable and can remain in its inactive state for an extended period in the absence of light. One study reported no detectable decay of the cis-state for at least 10 minutes in the dark. This property is advantageous for experiments requiring prolonged periods of neuronal activity before switching back to the inactive state.

Troubleshooting Guide

This guide addresses common issues that can affect the temporal precision of this compound switching.

Issue Potential Cause Recommended Solution
Slow or incomplete switching to the active (trans) state. Insufficient light intensity or duration: The light power delivered to the sample may be too low to induce efficient isomerization.- Increase the intensity of the 450 nm light source.- Increase the duration of the light pulse.- Ensure the light path is optimally aligned with the target cells.
Suboptimal wavelength: The peak absorption of the cis-isomer may not be exactly at 450 nm.- If possible, test a narrow range of wavelengths around 450 nm to find the most effective one for cis-to-trans isomerization.
Photobleaching: Prolonged exposure to high-intensity light may lead to degradation of the this compound molecule.- Use the minimum light intensity and duration required for effective switching.- Implement pulsed light protocols instead of continuous illumination.
Slow or incomplete switching to the inactive (cis) state. Insufficient light intensity or duration: Similar to the above, the 350 nm light may not be powerful enough.- Increase the intensity or duration of the 350 nm light pulse.
Light scattering and absorption by the tissue: In brain slices or in vivo, the UV light required for trans-to-cis isomerization may be scattered or absorbed before reaching the target.- Use a higher intensity light source for deeper tissue penetration.- Consider using two-photon excitation with longer wavelength light to achieve more localized and deeper switching.
Delayed onset or offset of neuronal block. Diffusion time: The time it takes for this compound to diffuse to and from the ion channels can limit the temporal precision.- This is an inherent limitation. To minimize this, ensure rapid and efficient solution exchange if working in a perfusion system.
Binding and unbinding kinetics: The on- and off-rates of this compound binding to the ion channel will influence the speed of the block.- While specific kinetic data for this compound is not readily available, be aware that these molecular interactions contribute to the overall timing.
Apparent phototoxicity or cell health decline. UV light-induced damage: The 350 nm light used to switch to the cis-isomer can be phototoxic with prolonged or high-intensity exposure.- Use the lowest effective light dose (intensity x duration).- Minimize the number of switching cycles.- Include appropriate control experiments to assess cell health (e.g., monitor baseline electrophysiological properties).
Generation of reactive oxygen species (ROS): Photoswitching of azobenzene compounds can sometimes lead to the production of ROS.- If phototoxicity is suspected, consider experiments in the presence of ROS scavengers.

Quantitative Data

While specific on- and off-rates for this compound binding to ion channels are not yet published, the table below summarizes the key photochemical properties based on the available literature.

Parameter Value Reference
Wavelength for trans → cis isomerization ~350 nm
Wavelength for cis → trans isomerization ~450 nm
Effective Concentration Range 50 - 100 µM
cis-isomer thermal stability (in dark) Stable for at least 10 minutes

Experimental Protocols

Protocol 1: Optical Control of Action Potential Firing in Dissociated Neurons

This protocol is adapted from the original study on this compound and is suitable for patch-clamp recordings from cultured neurons.

  • Cell Preparation: Culture dissociated hippocampal neurons on glass coverslips.

  • Recording Setup:

    • Use a standard patch-clamp rig equipped with an upright microscope and a perfusion system.

    • Utilize a light source capable of delivering light at approximately 350 nm and 450 nm through the microscope objective (e.g., a xenon lamp with appropriate filters or high-power LEDs).

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the external recording solution to a final concentration of 50-100 µM.

    • Perfuse the cells with the this compound-containing solution.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • In current-clamp mode, inject depolarizing current steps to elicit action potentials.

  • Photoswitching:

    • To block action potentials: Illuminate the recorded cell with 450 nm light. This will isomerize this compound to its active trans-state, leading to the suppression of firing.

    • To restore action potentials: Illuminate the cell with 350 nm light. This will switch this compound to its inactive cis-state, allowing action potentials to be fired again in response to current injection.

  • Data Analysis: Measure the number of action potentials fired and the latency to the first spike under different light conditions to quantify the effect of this compound switching.

Visualizations

Fotocaine_Signaling_Pathway 350nm_light 350 nm Light trans_this compound trans-Fotocaine (Active) 350nm_light->trans_this compound Isomerization 450nm_light 450 nm Light cis_this compound cis-Fotocaine (Inactive) 450nm_light->cis_this compound Isomerization cis_this compound->trans_this compound Ion_Channel Voltage-Gated Ion Channel cis_this compound->Ion_Channel No Block trans_this compound->cis_this compound trans_this compound->Ion_Channel Blocks AP_Firing Action Potential Firing Ion_Channel->AP_Firing Allows AP_Blocked Action Potential Blocked Ion_Channel->AP_Blocked Prevents

Caption: Signaling pathway of this compound action.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Neuronal Culture or Brain Slice Start->Prepare_Cells Apply_this compound Apply this compound (50-100 µM) Prepare_Cells->Apply_this compound Patch_Neuron Establish Whole-Cell Patch-Clamp Recording Apply_this compound->Patch_Neuron Induce_Firing Inject Depolarizing Current Patch_Neuron->Induce_Firing Illuminate_450 Illuminate with 450 nm Light Induce_Firing->Illuminate_450 Observe_Block Observe Block of Action Potentials Illuminate_450->Observe_Block trans-Fotocaine (active) Illuminate_350 Illuminate with 350 nm Light Observe_Block->Illuminate_350 Observe_Recovery Observe Recovery of Action Potentials Illuminate_350->Observe_Recovery cis-Fotocaine (inactive) End End Experiment Observe_Recovery->End

Caption: Experimental workflow for this compound photoswitching.

Technical Support Center: A Troubleshooting Guide for Photoswitchable Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photoswitchable compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete or Low Photoisomerization

Q: I'm irradiating my photoswitchable compound, but I'm observing low or incomplete conversion to the desired isomer. What could be the problem?

A: Several factors can lead to inefficient photoisomerization. Here’s a step-by-step troubleshooting guide:

  • Wavelength Selection: Ensure you are using the optimal wavelength for the desired isomerization (e.g., UV or blue light for trans-to-cis conversion of many azobenzenes). The absorption spectra of the two isomers may overlap, preventing complete conversion.[1] Consult the literature for the specific absorption maxima (λmax) of your compound's isomers.

  • Light Source Intensity and Duration: The intensity and duration of irradiation are critical. Insufficient light intensity or exposure time will result in an incomplete conversion. Conversely, excessively high intensity can lead to photodegradation. It is recommended to perform a time-course experiment to determine the point at which the photostationary state (PSS) is reached, where no further spectral changes are observed.[2]

  • Solvent Effects: The solvent can significantly influence photoisomerization quantum yields and the position of absorption bands. A solvent that absorbs at the irradiation wavelength will reduce the light reaching your compound. Ensure you are using a transparent solvent in the desired spectral region.[1]

  • Concentration: High concentrations can lead to aggregation or inner filter effects, where molecules at the surface of the cuvette absorb most of the light, preventing it from reaching the molecules in the bulk of the solution. Prepare a dilute solution with a maximum absorbance between 0.5 and 1.0 for optimal results.[1]

  • Quenching: Impurities in the solvent or the compound itself can quench the excited state, preventing isomerization. Ensure high-purity solvents and compounds are used. Dissolved oxygen can also act as a quencher for triplet states in some photoswitches.[3] De-gassing the solution by bubbling with an inert gas (e.g., argon or nitrogen) can mitigate this.

  • Temperature: Temperature can affect the quantum yield and thermal back-isomerization rates. Ensure your experiments are performed at a controlled and consistent temperature.

Issue 2: Rapid Thermal Relaxation of the Metastable Isomer

Q: I've successfully generated the metastable isomer (e.g., cis), but it reverts to the stable form too quickly for my application. How can I increase its thermal stability?

A: The thermal half-life (t½) of the metastable isomer is an intrinsic property of the molecule but can be influenced by its environment:

  • Molecular Design: The structure of the photoswitch itself is the primary determinant of its thermal stability. For azobenzenes, introducing bulky ortho-substituents can sterically hinder the rotation around the N=N bond, significantly increasing the half-life of the cis-isomer.

  • Solvent Polarity: The rate of thermal isomerization can be solvent-dependent. For some photoswitches, polar or protic solvents can accelerate thermal relaxation. Experimenting with different solvents may help to find conditions that stabilize the metastable isomer.

  • Temperature: Thermal relaxation is a temperature-dependent process. Lowering the experimental temperature will slow down the rate of back-isomerization.

  • Confinement: Incorporating the photoswitch into a more rigid environment, such as a polymer matrix, liposome, or by binding it to a protein, can restrict its movement and increase the half-life of the metastable state.

Issue 3: Photodegradation of the Compound

Q: After several cycles of photoswitching, I observe a decrease in the overall absorption and a loss of activity. Is my compound degrading?

A: Yes, photodegradation is a common issue, especially with high-energy UV light and prolonged exposure.

  • Minimize UV Exposure: Use the lowest effective light intensity and the shortest possible irradiation times to achieve the desired isomerization. If possible, use photoswitches that can be operated with visible light to minimize photodamage.

  • Wavelength Selection: Irradiating at the edge of an absorption band rather than at the peak maximum can sometimes reduce degradation, although it may also lower the isomerization efficiency.

  • De-gassing: The presence of oxygen can contribute to photobleaching and the formation of reactive oxygen species. De-gassing your solution can improve the stability of your compound over multiple switching cycles.

  • Purity: Impurities can sometimes act as photosensitizers, accelerating the degradation of your compound. Ensure high purity of your photoswitch and solvents.

  • Monitor for Degradation: Use techniques like HPLC or LC-MS to check for the appearance of degradation products after repeated photoswitching cycles. A simple check is to monitor the isosbestic point in the UV-Vis spectrum; a stable isosbestic point during isomerization suggests a clean conversion between the two isomers without significant degradation.

Issue 4: Poor Solubility in Aqueous Media

Q: My photoswitchable compound is poorly soluble in the aqueous buffer required for my biological experiment. How can I improve its solubility?

A: Poor aqueous solubility is a frequent challenge for organic molecules. Here are some strategies:

  • Co-solvents: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting it into the aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect your biological system.

  • pH Adjustment: If your compound has ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of the buffer can significantly increase its solubility by converting it to a charged species.

  • Formulation Strategies: Using cyclodextrins, liposomes, or micelles can help to encapsulate and solubilize hydrophobic compounds in aqueous solutions.

  • Structural Modification: For long-term projects, consider synthesizing derivatives with improved solubility by incorporating polar or charged functional groups into the molecular structure.

Issue 5: Off-Target Effects in Biological Experiments

Q: I'm observing unexpected biological effects that don't seem to be related to the intended target of my photoswitchable drug. What could be the cause?

A: Off-target effects are a critical consideration in photopharmacology.

  • Control Experiments: It is crucial to perform thorough control experiments. This includes testing the effect of the compound in the dark (both isomers, if the thermal half-life allows for isolation), the effect of the light source alone on the biological system, and the effect of a structurally similar but biologically inactive compound.

  • Isomer-Specific Effects: The two isomers of your photoswitchable compound may have different off-target activities. It is important to characterize the pharmacology of both the stable and metastable isomers.

  • Phototoxicity: The irradiation itself, particularly with UV light, can be toxic to cells. Additionally, the photoswitchable compound could act as a photosensitizer, generating reactive oxygen species upon irradiation that can cause cellular damage. Assays for phototoxicity, such as the MTT assay in the presence and absence of light, are recommended.

  • Permutation Controls: A powerful control is to synthesize a "permutation" of your photoswitchable ligand where a key binding motif is altered to abolish on-target activity, while the photoswitch and overall structure remain similar. This helps to distinguish on-target from off-target effects.

Data Presentation: Photophysical Properties of Common Photoswitches

The following tables summarize key quantitative data for representative photoswitchable compounds. Note that these values can be highly dependent on the solvent and temperature.

Table 1: Azobenzene Derivatives

CompoundSolventλmax (trans) (nm)λmax (cis) (nm)Φ (trans→cis)Φ (cis→trans)t½ (cis)
AzobenzeneHexane315 (π→π)434 (n→π)0.24 (at 313 nm)0.52 (at 436 nm)~49 h
AzobenzeneEthanol319 (π→π)433 (n→π)0.11 (at 365 nm)0.41 (at 405 nm)~30 h
4-MethoxyazobenzeneAcetonitrile345 (π→π)430 (n→π)0.14 (at 365 nm)0.50 (at 436 nm)19 min
Tetra-ortho-fluoroazobenzeneAcetonitrile316 (π→π)440 (n→π)~0.1~0.8~700 days

Data compiled from various sources, including.

Table 2: Other Photoswitch Classes

Compound ClassExampleSolventλmax (Open/E) (nm)λmax (Closed/Z) (nm)Φ (Forward)Φ (Backward)Thermal Stability (Closed/Z)
DiaryletheneDithienyletheneHexane~280~550~0.4~0.01Thermally stable
Spiropyran6-nitro-BIPSToluene~340~560~0.6~0.1Thermally unstable (reverts in dark)
HydrazoneArylhydrazoneDMSO~380~480~0.2~0.1Very long half-life (years)

These are representative values and can vary significantly with substitution.

Experimental Protocols

Here are detailed methodologies for key experiments in the characterization of photoswitchable compounds.

Protocol 1: Determining the Photostationary State (PSS) using UV-Vis Spectroscopy

Objective: To determine the isomeric ratio of a photoswitchable compound at equilibrium under continuous irradiation at a specific wavelength.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette (1 cm path length)

  • Calibrated light source (e.g., LED or laser with a specific wavelength)

  • Solution of the photoswitchable compound in a suitable spectroscopic solvent

  • Magnetic stirrer and small stir bar (optional)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the maximum absorbance of the initial isomer is between 0.5 and 1.0.

  • Record Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This typically represents the 100% thermally stable isomer (e.g., trans-azobenzene).

  • Irradiation: Place the cuvette in the spectrophotometer and irradiate the sample with the chosen wavelength. If using an external light source, ensure consistent positioning of the cuvette. Gentle stirring can ensure homogenous irradiation.

  • Monitor Spectral Changes: Record spectra at regular time intervals during irradiation. You should observe a decrease in the absorbance of the initial isomer's characteristic peak and an increase in the peak corresponding to the other isomer.

  • Reaching the PSS: Continue irradiation until no further changes in the spectrum are observed. This indicates that the photostationary state has been reached. The final spectrum represents the PSS for that specific wavelength and set of conditions.

  • Data Analysis: The composition of the PSS can be calculated from the final spectrum if the molar extinction coefficients of both pure isomers are known.

Protocol 2: Quantifying Isomer Ratios using ¹H NMR Spectroscopy

Objective: To directly quantify the ratio of isomers in a sample, particularly at the PSS.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent

  • Fiber-optic cable coupled to a light source (for in-situ irradiation)

Procedure:

  • Sample Preparation: Dissolve the photoswitchable compound in a suitable deuterated solvent.

  • Acquire Initial Spectrum: Record a ¹H NMR spectrum of the sample before irradiation to identify the characteristic peaks of the initial isomer.

  • Irradiation: Irradiate the sample until the PSS is reached. This can be done externally and then the sample quickly transferred to the NMR spectrometer, or ideally, in situ using a fiber-optic cable to illuminate the sample within the NMR tube.

  • Acquire PSS Spectrum: Record the ¹H NMR spectrum at the PSS.

  • Data Analysis: Identify distinct, well-resolved peaks for each isomer that do not overlap. Integrate these peaks. The ratio of the integrals corresponds to the molar ratio of the isomers in the sample.

Protocol 3: Measuring the Photoisomerization Quantum Yield (Φ)

Objective: To determine the efficiency of the photoisomerization process.

Materials:

  • UV-Vis spectrophotometer

  • Calibrated light source

  • Quartz cuvette

  • Solution of the photoswitchable compound

  • Chemical actinometer solution (e.g., potassium ferrioxalate)

Procedure:

  • Determine Photon Flux:

    • Irradiate a solution of a chemical actinometer with a known quantum yield under the exact same conditions (light source, geometry, cuvette) as your sample.

    • Measure the change in the actinometer's absorbance over time as per established protocols.

    • From this data, calculate the photon flux (moles of photons per unit time) of your light source.

  • Irradiate Your Sample:

    • Irradiate a solution of your photoswitchable compound with a known concentration and absorbance at the irradiation wavelength.

    • Monitor the change in concentration of the isomers over a short period of time using UV-Vis or NMR spectroscopy. The initial rate of isomerization should be used to ensure the back-reaction is negligible.

  • Calculate Quantum Yield:

    • The photoisomerization quantum yield (Φ) is the number of molecules that isomerized divided by the number of photons absorbed by the sample.

    • The number of absorbed photons can be calculated from the photon flux and the absorbance of the sample.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Photoswitch Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_bio_assay Biological Evaluation synthesis Compound Synthesis purification Purification (e.g., HPLC) synthesis->purification uv_vis UV-Vis Spectroscopy (λmax, PSS) purification->uv_vis nmr NMR Spectroscopy (Isomer Ratio) uv_vis->nmr quantum_yield Quantum Yield Measurement uv_vis->quantum_yield thermal_stability Thermal Half-life (t½) quantum_yield->thermal_stability solubility Solubility Test thermal_stability->solubility cell_culture In Vitro Assay (Dark vs. Light) solubility->cell_culture phototoxicity Phototoxicity Assay cell_culture->phototoxicity off_target Off-target Controls cell_culture->off_target troubleshooting_logic start Incomplete Isomerization check_wavelength Is the wavelength correct for the desired isomerization? start->check_wavelength check_intensity Is the light intensity and duration sufficient? check_wavelength->check_intensity Yes adjust_wavelength Adjust Wavelength check_wavelength->adjust_wavelength No check_solvent Is the solvent transparent at the irradiation wavelength? check_intensity->check_solvent Yes increase_intensity Increase Intensity/ Duration check_intensity->increase_intensity No check_concentration Is the concentration too high (A > 1.0)? check_solvent->check_concentration Yes change_solvent Change Solvent check_solvent->change_solvent No check_purity Are the compound and solvent pure? check_concentration->check_purity No dilute_sample Dilute Sample check_concentration->dilute_sample Yes purify Purify Compound/ Use Pure Solvent check_purity->purify No gpcr_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gpcr GPCR g_protein G-Protein gpcr->g_protein Activates trans_ligand Trans-Ligand (Inactive) trans_ligand->gpcr No/Weak Binding light_on Light (e.g., 365 nm) trans_ligand->light_on cis_ligand Cis-Ligand (Active) cis_ligand->gpcr Binds & Activates light_off Light (e.g., >450 nm) or Thermal Relaxation cis_ligand->light_off light_on->cis_ligand light_off->trans_ligand effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Validation & Comparative

A Comparative Guide to Photodynamic Neuronal Control: Fotocaine vs. QAQ

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of neuroscience, precise control over neuronal activity is paramount for dissecting neural circuits and developing novel therapeutic strategies. Photodynamic agents, molecules whose activity can be controlled by light, offer an unparalleled level of spatial and temporal precision. This guide provides a detailed comparison of two prominent photoswitchable ion channel blockers: Fotocaine and QAQ. Both are powerful tools for optical control of neuronal activity, yet they possess distinct properties that make them suitable for different experimental paradigms.

Mechanism of Action

This compound is a photochromic channel blocker derived from the long-lasting local anesthetic, fomocaine.[1][2][3][4] Its design is an example of "azologization," the conversion of an established drug into a photoswitchable one by incorporating an azobenzene moiety.[1] this compound's mechanism relies on its ability to change conformation in response to different wavelengths of light. In its trans isomer state, induced by 450 nm light, it blocks voltage-gated ion channels, effectively silencing neuronal action potential firing. Illumination with 350 nm light converts it to the cis isomer, which is a less potent blocker, thereby restoring neuronal excitability. A key feature of this compound is its lipophilic nature, which allows it to be readily taken up by neurons in brain slices without requiring special loading techniques.

QAQ (quaternary ammonium-azobenzene-quaternary ammonium) is a photoswitchable local anesthetic designed as a derivative of QX-314, a permanently charged version of lidocaine. Similar to this compound, QAQ's activity is dependent on an azobenzene core that isomerizes upon light exposure. In darkness or under green light, the trans-QAQ isomer potently blocks voltage-gated sodium (Na+) and potassium (K+) channels from the cytoplasmic side, silencing neuronal activity. When illuminated with near-UV or violet light, it converts to the cis-QAQ isomer, which has a much lower affinity for the channels, leading to rapid relief of the block and restoration of action potentials. Due to its two permanent positive charges, QAQ cannot readily cross cell membranes. Its entry into neurons must be facilitated, either artificially through a patch pipette during electrophysiological recording or by passing through large-pore ion channels like TRPV1 or P2X7, which are endogenously expressed in certain neuronal populations, such as nociceptors.

Signaling and Operational Pathways

The operational pathways for this compound and QAQ are direct, involving light-induced conformational changes that modulate their interaction with voltage-gated ion channels.

cluster_this compound This compound Pathway F_light1 450 nm Light F_trans trans-Fotocaine (Active Blocker) F_light1->F_trans Isomerization F_light2 350 nm Light F_cis cis-Fotocaine (Inactive) F_light2->F_cis Isomerization F_trans->F_cis F_channels Voltage-Gated Ion Channels F_trans->F_channels Blocks F_cis->F_channels Unblocks F_silencing Neuronal Silencing F_channels->F_silencing F_firing Action Potential Firing F_channels->F_firing

Caption: this compound's light-dependent activation pathway.

cluster_qaq QAQ Pathway Q_entry Cellular Entry (e.g., TRPV1, Patch Pipette) Q_trans trans-QAQ (Active Blocker) Q_entry->Q_trans Q_light1 Violet Light Q_cis cis-QAQ (Inactive) Q_light1->Q_cis Isomerization Q_light2 Green Light / Dark Q_light2->Q_trans Isomerization Q_trans->Q_cis Q_channels Voltage-Gated Na+ & K+ Channels Q_trans->Q_channels Blocks (Intracellular) Q_cis->Q_channels Unblocks Q_silencing Neuronal Silencing Q_channels->Q_silencing Q_firing Action Potential Firing Q_channels->Q_firing

Caption: QAQ's operational pathway, including cellular entry.

Performance Data: A Comparative Analysis

The selection between this compound and QAQ often depends on the specific requirements of the experiment, such as target cell type, desired application method, and the necessity for cell-type specificity.

ParameterThis compoundQAQ
Delivery Method Readily taken up by neurons in tissue slices.Requires patch pipette loading or entry via large-pore channels (e.g., TRPV1).
Cell Permeability Lipophilic, high permeability.Hydrophilic (permanently charged), low permeability.
Activating Light ~350 nm (relieves block).Near-UV / Violet (relieves block).
Deactivating Light ~450 nm (induces block).Green light / Darkness (induces block).
Target Channels Voltage-gated ion channels.Voltage-gated K+ and Na+ channels.
Cell-type Specificity Low (targets all neurons it reaches).Potentially high (can be targeted to neurons expressing specific entry channels like TRPV1).
Temporal Precision High, switching occurs within seconds of illumination.High, blockade can be reversed within seconds.
In Vivo Application Demonstrated in brain slices.Demonstrated ex vivo and in vivo for pain signaling.

Experimental Protocols

Protocol 1: Optical Control of Hippocampal Neuron Firing with this compound

This protocol is adapted from studies demonstrating this compound's efficacy in brain slices.

  • Preparation: Prepare acute hippocampal slices (300 µm) from mice according to standard protocols.

  • Incubation: Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) and add this compound to a final concentration of 10-50 µM. Allow for uptake for at least 30 minutes.

  • Electrophysiology: Transfer a slice to a recording chamber on a microscope stage continuously perfused with aCSF. Obtain whole-cell patch-clamp recordings from hippocampal pyramidal neurons.

  • Photostimulation: Use a monochromator or LED light source coupled to the microscope's objective to deliver light at 350 nm and 450 nm.

  • Experiment:

    • Induce action potential firing using current injection.

    • Illuminate the recorded neuron with 450 nm light to switch this compound to its trans (blocking) state and observe the cessation of firing.

    • While continuing current injection, illuminate with 350 nm light to switch this compound to its cis (non-blocking) state and observe the restoration of firing.

    • Confirm that the silencing effect is sustained in the dark after 450 nm illumination and can be reversed with subsequent 350 nm light.

Caption: Experimental workflow for this compound application.
Protocol 2: Selective Silencing of Nociceptors with QAQ

This protocol leverages the selective expression of TRPV1 channels in pain-sensing neurons for targeted QAQ delivery.

  • Preparation: Culture dorsal root ganglion (DRG) neurons from mice. A subset of these neurons, the nociceptors, will endogenously express TRPV1 channels.

  • Application: Add QAQ to the extracellular solution. QAQ will preferentially enter TRPV1-expressing neurons, especially upon activation of the channel with an agonist like capsaicin.

  • Electrophysiology: Perform whole-cell patch-clamp recordings from both large (likely non-nociceptive) and small (likely nociceptive) diameter DRG neurons to assess the effects.

  • Photostimulation: Use light sources to deliver green light (to ensure QAQ is in its blocking trans state) and violet light (to switch it to the non-blocking cis state).

  • Experiment:

    • In darkness or green light, induce action potentials via current injection. Confirm that nociceptive neurons that have taken up QAQ are silenced, while non-nociceptive neurons fire normally.

    • Apply violet light to the silenced nociceptor. Observe the rapid restoration of action potential firing as trans-QAQ is converted to cis-QAQ.

    • The effect should be reversible by returning the preparation to darkness or illuminating with green light.

Caption: Workflow for targeted QAQ neuronal silencing.

Conclusion

Both this compound and QAQ are sophisticated photopharmaceutical tools that enable reversible, light-mediated control of neuronal activity. The primary distinction lies in their delivery and specificity. This compound is a broadly applicable tool for use in tissue preparations due to its high membrane permeability, making it ideal for silencing networks of neurons in brain slices. QAQ , on the other hand, offers an elegant method for achieving cell-type specificity without genetic modification, provided its target neurons express a suitable large-pore channel for its entry. The choice between these two powerful agents will be guided by the specific biological question and the experimental model system being investigated.

References

A Comparative Guide to In Vivo Neuronal Silencing: Fotocaine vs. Optogenetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of neuronal activity is paramount to unraveling the complexities of the brain and developing novel therapeutics. This guide provides a comprehensive comparison of two powerful techniques for in vivo neuronal silencing: Fotocaine, a photopharmacological tool, and optogenetics, a genetically-encoded approach.

This document objectively evaluates the performance, mechanisms, and experimental considerations of both methods, supported by available experimental data. We delve into the quantitative aspects of each technique, provide detailed experimental protocols, and visualize key pathways and workflows to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundOptogenetics (Inhibitory)
Principle PhotopharmacologyGenetically-encoded light-sensitive proteins
Mechanism Reversible photo-isomerization of a chemical compound that blocks voltage-gated ion channels.Light-activated ion channels (e.g., GtACRs) or pumps (e.g., Archaerhodopsin, Halorhodopsin) that hyperpolarize the neuron.
Genetic Modification Not required.Required (e.g., viral vector delivery).
Target Specificity Limited by drug diffusion and light penetration.High, determined by genetic targeting (e.g., cell-type specific promoters).
Temporal Precision Milliseconds to seconds, with bistable forms offering prolonged effects in the dark.[1][2]Milliseconds.[3][4]
Invasiveness Requires drug delivery (e.g., injection) and light delivery.Requires genetic modification and light delivery (e.g., fiber optic implant).[3]

Mechanism of Action

This compound: A Light-Sensitive Roadblock for Neuronal Firing

This compound is a synthetic, photochromic molecule derived from the local anesthetic fomocaine. Its mechanism of action relies on its ability to change shape, or isomerize, in response to different wavelengths of light. This change in shape alters its biological activity, specifically its ability to block voltage-gated sodium channels (Nav) and potentially other ion channels.

  • Inactive State (cis-isomer): Upon illumination with UV-A light (around 350 nm), this compound adopts a bent cis configuration. In this state, it has a reduced affinity for ion channels, allowing neurons to fire action potentials normally.

  • Active State (trans-isomer): When exposed to blue light (around 450 nm), this compound switches to a linear trans configuration. This form acts as a potent open-channel blocker, physically obstructing the flow of ions and thereby silencing neuronal activity.

A key feature of this compound is its bistability; the trans state is thermally stable and can persist in the dark, allowing for prolonged silencing without continuous illumination.

Fotocaine_Mechanism cluster_neuron Neuron cluster_this compound This compound Neuron_Membrane Neuronal Membrane Ion_Channel Voltage-Gated Ion Channel Action_Potential Action Potential Ion_Channel->Action_Potential Ion Flow Silencing Neuronal Silencing Ion_Channel->Silencing No Ion Flow Fotocaine_cis This compound (cis) Fotocaine_cis->Ion_Channel Low Affinity Fotocaine_trans This compound (trans) Fotocaine_cis->Fotocaine_trans Fotocaine_trans->Ion_Channel High Affinity (Blockade) Fotocaine_trans->Fotocaine_cis Light_350 350 nm Light Light_350->Fotocaine_trans Isomerization Light_450 450 nm Light Light_450->Fotocaine_cis Isomerization

Mechanism of this compound action on a neuron.
Optogenetics: Genetically-Encoded Light Switches

Optogenetics involves the introduction of genes encoding light-sensitive proteins, called opsins, into target neurons. For neuronal silencing, inhibitory opsins are used. These are primarily of two types:

  • Ion Pumps: These proteins, such as Archaerhodopsin (Arch) and Halorhodopsin (NpHR), are light-driven pumps that actively transport ions across the neuronal membrane to cause hyperpolarization.

    • Arch (outward proton pump): Activated by green-yellow light, Arch pumps protons (H+) out of the neuron, making the intracellular environment more negative and thus hyperpolarizing the cell.

    • NpHR (inward chloride pump): Activated by yellow-orange light, NpHR pumps chloride ions (Cl-) into the neuron, increasing the negative charge inside the cell and leading to hyperpolarization.

  • Ion Channels: Anion-conducting channelrhodopsins (ACRs), such as GtACR1 and GtACR2, are light-gated chloride channels. When activated by blue-green light, they open and allow an influx of chloride ions, leading to rapid and potent hyperpolarization.

Optogenetics_Mechanism cluster_neuron Genetically Modified Neuron Neuron_Membrane Neuronal Membrane Opsin Inhibitory Opsin (e.g., Arch, NpHR, GtACR) Hyperpolarization Hyperpolarization Opsin->Hyperpolarization Ion Flux (H+ out / Cl- in) Light Specific Wavelength Light Light->Opsin Activation Silencing Neuronal Silencing Hyperpolarization->Silencing

General mechanism of inhibitory optogenetics.

Quantitative Performance Comparison

ParameterThis compound (in vitro)Optogenetics (in vivo)
Activation Wavelength ~450 nm (for silencing)Varies by opsin: ~470-530 nm (ACRs), ~520-590 nm (Arch/NpHR)
Deactivation Wavelength ~350 nm (reverses silencing)Light off (for most opsins); some require a second wavelength.
Kinetics (On-rate) Milliseconds to seconds.Milliseconds.
Kinetics (Off-rate) Bistable, can remain active in the dark. Reversal with 350 nm light is on the order of seconds.Milliseconds to seconds, depending on the opsin.
Efficacy Complete block of action potentials in single neurons in brain slices at 50-100 µM.High, can achieve near-complete silencing of targeted populations.
Light Power Required Not extensively characterized in vivo.Varies by opsin and expression level, typically 1-10 mW/mm².

Experimental Protocols

This compound: In Vitro Silencing in Brain Slices

This protocol is adapted from studies on acute mouse brain slices.

  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 50-100 µM) in artificial cerebrospinal fluid (aCSF).

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome. Maintain slices in oxygenated aCSF.

  • Incubation: Incubate the slices in the this compound-containing aCSF for a sufficient duration to allow for drug penetration (e.g., >10 minutes).

  • Electrophysiological Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from a target neuron.

  • Photostimulation and Silencing:

    • Induce action potentials by injecting depolarizing current.

    • To silence the neuron, illuminate the slice with blue light (~450 nm) using an LED or a laser coupled to the microscope light path.

    • To reverse the silencing, illuminate the slice with UV-A light (~350 nm).

  • Data Analysis: Analyze the electrophysiological recordings to quantify the extent and kinetics of neuronal silencing and recovery.

Optogenetics: In Vivo Silencing Workflow

This protocol provides a general workflow for in vivo optogenetic silencing in rodents.

  • Vector Preparation and Delivery:

    • Choose an appropriate viral vector (e.g., AAV) containing the gene for the desired inhibitory opsin under the control of a cell-type-specific promoter.

    • Perform stereotaxic surgery to inject the viral vector into the target brain region.

    • Allow sufficient time for opsin expression (typically 2-4 weeks).

  • Fiber Optic Implantation:

    • In the same or a subsequent surgery, implant a fiber optic cannula above the targeted brain region.

  • Behavioral Testing and Light Delivery:

    • Connect the implanted fiber optic to a laser or LED light source via a patch cord.

    • Deliver light of the appropriate wavelength and intensity to activate the inhibitory opsin during behavioral tasks.

    • Use appropriate control groups (e.g., animals expressing a fluorescent protein without the opsin) to account for potential light-induced artifacts.

  • Electrophysiological Validation (Optional):

    • Combine optogenetic stimulation with in vivo electrophysiology (e.g., using an optrode) to directly measure the effect of light on neuronal activity.

  • Histological Confirmation:

    • After the experiment, perfuse the animal and perform histology to verify the correct targeting of the viral injection and fiber optic implant.

Experimental_Workflow cluster_this compound This compound Workflow cluster_optogenetics Optogenetics Workflow F_Prep Prepare this compound Solution F_Delivery Systemic or Local Drug Delivery F_Prep->F_Delivery F_Light Light Delivery (e.g., via implanted fiber) F_Delivery->F_Light F_Assay Behavioral/Physiological Assay F_Light->F_Assay O_Vector Viral Vector Production/Acquisition O_Surgery Stereotaxic Surgery: Vector Injection & Fiber Implant O_Vector->O_Surgery O_Expression Opsin Expression (2-4 weeks) O_Surgery->O_Expression O_Light Light Delivery via Implanted Fiber O_Expression->O_Light O_Assay Behavioral/Physiological Assay O_Light->O_Assay

Comparison of experimental workflows.

Off-Target Effects and Considerations

This compound:

  • Pharmacokinetics and Biodistribution: As a chemical compound, this compound's effects are dependent on its absorption, distribution, metabolism, and excretion. Achieving precise spatial control can be challenging due to diffusion from the injection site.

  • Off-Target Binding: While designed to target voltage-gated sodium channels, the possibility of binding to other ion channels or receptors cannot be entirely ruled out.

  • Light Penetration: The use of UV-A light for deactivation may have limited tissue penetration and could potentially cause phototoxicity with prolonged or high-intensity exposure.

Optogenetics:

  • Tissue Heating: Prolonged or high-intensity light delivery can lead to localized tissue heating, which can nonspecifically alter neuronal activity. Careful calibration of light parameters is crucial to mitigate this effect.

  • Unintended Neuronal Activation: Light can be scattered within the brain tissue and may activate neurons outside the intended target area, including photoreceptors in the retina, leading to confounding behavioral effects.

  • Immune Response and Toxicity: The expression of foreign proteins (opsins) can potentially trigger an immune response or have long-term toxic effects on neurons, although current AAV vectors are generally considered safe for many applications.

  • Alteration of Intracellular Ion Homeostasis: The activity of light-driven ion pumps can alter the intracellular concentrations of ions like Cl- and H+, which may have secondary effects on neuronal function, such as shifting the reversal potential for GABAergic transmission.

Conclusion: Choosing the Right Tool for the Job

Both this compound and optogenetics offer powerful, light-based methods for in vivo neuronal silencing, each with a distinct set of advantages and disadvantages.

This compound and photopharmacology represent a compelling approach for applications where genetic modification is undesirable or impractical. The lack of a need for viral vectors and the potential for systemic delivery make it an attractive option. However, the current limitations in target specificity and the scarcity of in vivo data necessitate further research and development.

Optogenetics, on the other hand, is a mature and highly versatile technique that provides unparalleled cell-type specificity and temporal precision. The extensive and growing toolkit of inhibitory opsins allows for fine-tuning of experimental parameters to suit a wide range of research questions. While the requirement for genetic modification and intracranial implants presents a higher initial barrier, the precision and control offered by optogenetics are currently unmatched for dissecting the function of specific neural circuits in vivo.

The choice between this compound and optogenetics will ultimately depend on the specific requirements of the research question, the target cell population, and the experimental resources available. As both fields continue to advance, we can anticipate the development of even more powerful and precise tools for the optical control of neuronal activity.

References

Illuminating Ion Channel Blockade: A Comparative Analysis of Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fotocaine's ion channel blocking specificity against established local anesthetics, lidocaine and bupivacaine. This document synthesizes available experimental data to offer a clear comparison of their performance.

This compound, a novel photoswitchable local anesthetic derived from fomocaine, presents a unique mechanism for controlling neuronal activity through light.[1][2] Its efficacy is rooted in its ability to isomerize between two states, trans and cis, upon exposure to different wavelengths of light, modulating its ion channel blocking properties.[1][3] This guide delves into the specificity of this compound's ion channel blockade, comparing it with the well-characterized local anesthetics lidocaine and bupivacaine, to provide a comprehensive resource for researchers in pharmacology and neuroscience.

Comparative Analysis of Ion Channel Blockade

Local anesthetics achieve their therapeutic effect by blocking voltage-gated sodium channels (NaV), thereby preventing the propagation of action potentials.[4] However, their interaction with other ion channels, such as potassium (KV) and calcium (CaV) channels, can contribute to both their anesthetic profile and potential side effects. A critical aspect of evaluating any new local anesthetic is to determine its selectivity for NaV channels over other ion channels.

While extensive quantitative data exists for lidocaine and bupivacaine, similar detailed analysis for this compound is not yet available in published literature. The primary focus of existing research on this compound has been its photoswitchable nature and its effect on neuronal firing rather than a systematic, quantitative assessment of its affinity for a wide range of ion channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for lidocaine and bupivacaine across various ion channels, providing a benchmark for the anticipated profile of this compound.

Local AnestheticIon Channel SubtypeIC50 (µM)Experimental Model
Lidocaine NaV1.1~450Xenopus oocytes
NaV1.2Tonic: 3.97x less active than lidocaine's effect on hNav1.6HEK293 cells
NaV1.5 (cardiac)Resting: 521Xenopus oocytes
NaV1.5 (cardiac)Tonic (at -80mV): 17-20HEK-293 cells
NaV1.6Phasic: 7.57x less active than lidocaine's effect on hNav1.2HEK293 cells
NaV1.7450Xenopus oocytes
NaV1.8104Xenopus oocytes
SK2 (K+ channel)77.8HEK293 cells
Bupivacaine NaV1.5 (cardiac)4.51Xenopus oocytes
BKCa (K+ channel)324 (at +80 mV)Human umbilical artery smooth muscle cells
SK2 (K+ channel)16.5HEK293 cells
ATP-activated K+ channels29Dissociated rat myocytes

Note: The IC50 values can vary depending on the experimental conditions, such as the holding potential and the state of the ion channel (resting, open, or inactivated). The data presented here is for comparative purposes and is collated from multiple sources.

Mechanism of Action: A Visual Representation

Local anesthetics, including this compound, primarily exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels. The following diagram illustrates this general mechanism.

General Mechanism of Local Anesthetic Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NaChannel_closed Na+ Channel (Resting State) NaChannel_open Na+ Channel (Open State) NaChannel_closed->NaChannel_open Activation NaChannel_inactivated Na+ Channel (Inactivated State) NaChannel_open->NaChannel_inactivated Inactivation Na_int Na+ ions NaChannel_open->Na_int NaChannel_inactivated->NaChannel_closed LA_binding_site Local Anesthetic Binding Site LA_binding_site->NaChannel_open Blocks Pore Na_ext Na+ ions Na_ext->NaChannel_open Influx LA Local Anesthetic (this compound, Lidocaine, etc.) LA->LA_binding_site Binding Depolarization Depolarization Repolarization Repolarization Blockade Blockade

Caption: General mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Protocols: Validating Ion Channel Blockade

The gold-standard method for assessing the specificity and potency of ion channel blockers is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion currents through single or multiple channels in a cell membrane.

Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effects

The following is a generalized protocol based on the methodologies used in the primary research on this compound.

1. Cell Preparation:

  • Dissociated hippocampal neurons or acute brain slices are prepared from mice.

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an oxygenated artificial cerebrospinal fluid (aCSF) or a suitable bath solution.

2. Electrophysiological Recording:

  • Borosilicate glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller.

  • The micropipette is filled with an intracellular solution containing a physiological concentration of ions and buffering agents.

  • A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane.

  • The cell membrane under the pipette tip is ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for the measurement of the total ion current across the entire cell membrane.

  • Recordings are performed using a patch-clamp amplifier and data acquisition software.

3. Drug Application:

  • This compound (e.g., 50 µM or 100 µM) is applied to the bath solution.

  • For photoswitching experiments, the preparation is illuminated with specific wavelengths of light (e.g., 350 nm for the cis isomer and 450 nm for the trans isomer) using a monochromator or LED light source.

  • To assess the effects of comparator drugs like lidocaine or bupivacaine, they are perfused at various concentrations to determine their IC50 values.

4. Data Analysis:

  • The amplitude of the ion currents (e.g., sodium, potassium, or calcium currents) is measured before and after drug application.

  • For voltage-gated channels, currents are elicited by applying a series of voltage steps.

  • The percentage of current inhibition is calculated for each drug concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for validating the specificity of an ion channel blocker using patch-clamp electrophysiology.

Experimental Workflow for Ion Channel Blockade Validation cluster_light For Photoswitchable Compounds A Cell Culture/ Tissue Preparation B Patch-Clamp Setup (Whole-Cell Configuration) A->B C Baseline Current Recording B->C D Drug Application (e.g., this compound, Lidocaine) C->D E Current Recording in Presence of Drug D->E Light Light Application (e.g., 350nm/450nm for this compound) D->Light F Data Analysis (IC50 Determination) E->F G Comparison of Specificity F->G Light->E

Caption: Workflow for validating ion channel blockade specificity.

Conclusion

This compound represents an innovative approach to neuromodulation, offering precise spatial and temporal control of neuronal activity. While its photoswitchable blockade of voltage-gated sodium channels is established, a comprehensive quantitative comparison of its specificity against a broad range of ion channels, in parallel with standard local anesthetics like lidocaine and bupivacaine, remains a critical area for future research. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to further elucidate the pharmacological profile of this compound and other novel ion channel modulators. The lack of specific IC50 values for this compound currently limits a direct quantitative comparison of its ion channel blockade specificity. Further studies employing voltage-clamp techniques to systematically evaluate this compound's effects on various ion channel subtypes are necessary to fully characterize its selectivity profile.

References

Assessing the Reversibility of Fotocaine's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for assessing the reversibility of the photopharmacological agent Fotocaine against alternative compounds. It details experimental protocols and presents a structure for the quantitative comparison of key performance indicators.

This compound is a photochromic ion channel blocker derived from the anesthetic fomocaine.[1][2][3][4] Its activity can be optically controlled, enabling the reversible control of action potential firing in neurons by switching between 350 nm and 450 nm light.[1] This unique, light-mediated reversibility is a key feature of its mechanism.

Comparative Analysis of Reversibility

The reversibility of a compound's effect is a critical parameter in pharmacology, indicating whether the compound binds to its target covalently (irreversibly) or through weaker, transient interactions (reversibly). The following table provides a template for comparing the reversibility of this compound with other anesthetics or ion channel blockers.

CompoundTargetMechanism of ReversibilityHalf-life of Reversal (t½)% Recovery at 60 minExperimental Model
This compound Voltage-gated ion channelsPhotoisomerizationMinutes (in dark)>90% (with 450 nm light)Dissociated mouse hippocampal neurons
Alternative 1e.g., Na+ Channelse.g., DissociationUser DataUser DataUser Data
Alternative 2e.g., K+ Channelse.g., Metabolic ClearanceUser DataUser DataUser Data
Alternative 3e.g., Ca2+ Channelse.g., Competitive DisplacementUser DataUser DataUser Data

Table 1: Quantitative Comparison of Reversibility. This table is designed to compare the key parameters of reversibility for this compound and selected alternatives. The data for this compound is based on published studies demonstrating its light-mediated cis/trans isomerization.

Experimental Protocol: Washout Study for Reversibility Assessment

A washout experiment is a standard method to determine if a drug's effect is reversible. If the biological effect diminishes after the drug is removed, it is considered reversible.

Objective: To determine the rate and extent of recovery of a biological system after the removal of a test compound.

Materials:

  • Cell culture medium appropriate for the experimental model.

  • Test compounds (this compound, Alternatives).

  • Phosphate-buffered saline (PBS), sterile.

  • Assay-specific reagents for measuring the biological response (e.g., fluorescent ion indicators, patch-clamp setup).

Procedure:

  • Baseline Measurement: Measure the baseline activity of the biological system (e.g., neuronal firing rate, ion channel conductance) before any treatment.

  • Compound Incubation: Treat the cells or tissues with a saturating concentration of the test compound for a predetermined period (e.g., 30-60 minutes) to ensure the effect has reached a steady state. For this compound, this would involve applying the compound and then using 350 nm light to induce the active cis state.

  • Washout Phase:

    • Aspirate the compound-containing medium.

    • Wash the cells/tissues extensively with a large volume of compound-free medium or PBS. Repeat this step 3-5 times to ensure complete removal of the unbound drug.

    • For this compound, the "washout" is achieved by exposing the system to 450 nm light to trigger isomerization to the inactive trans state.

  • Recovery Measurement: Immediately following the washout or light-induced inactivation, monitor the biological response over time. Measurements should be taken at regular intervals (e.g., every 5, 10, 30, 60 minutes) to track the recovery kinetics.

  • Data Analysis:

    • Normalize the recovery data to the baseline measurement.

    • Plot the percentage of recovery against time.

    • Calculate the half-life of reversal (t½), which is the time required for the effect to return to 50% of the baseline.

G cluster_setup Experimental Setup cluster_washout Reversal Induction cluster_analysis Data Acquisition & Analysis A 1. Baseline Measurement (e.g., Neuronal Activity) B 2. Compound Incubation (e.g., 50 µM this compound) A->B Add Compound C 3. Washout / Inactivation (Compound-free media or 450 nm light for this compound) B->C Induce Reversal D 4. Monitor Recovery (Time-course measurements) C->D Start Monitoring E 5. Data Analysis (Calculate % Recovery, t½) D->E Quantify

Figure 1. Workflow for a washout experiment to assess drug effect reversibility.

Signaling Pathway: this compound's Mechanism of Action

This compound functions as a photo-switchable blocker of voltage-gated ion channels. Its mechanism relies on the conformational change of an azobenzene group integrated into its structure.

  • Inactive State (trans-isomer): Under blue light (~450 nm) or in darkness, this compound exists predominantly in its extended trans configuration. In this state, it effectively blocks the ion channel pore, inhibiting ion flow and suppressing neuronal action potentials.

  • Active State (cis-isomer): Upon irradiation with UV light (~350 nm), the azobenzene moiety isomerizes to a bent cis configuration. This conformational change retracts the blocking part of the molecule from the channel pore, allowing ions to pass and restoring the neuron's ability to fire action potentials.

The transition between these two states is rapid and reversible, providing precise temporal control over neuronal activity.

G cluster_light External Light Stimulus cluster_this compound This compound State cluster_channel Ion Channel State UV_Light 350 nm Light Cis cis-Fotocaine (Bent) UV_Light->Cis Blue_Light 450 nm Light Trans trans-Fotocaine (Extended) Blue_Light->Trans Blocked Channel Blocked (No AP Firing) Trans->Blocked Cis->Trans Reversible Isomerization Open Channel Open (AP Firing Permitted) Cis->Open

Figure 2. Light-dependent mechanism of action for this compound on ion channels.

References

Validating Photosensitive Compounds: A Guide to Control Experiments for Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of photopharmacology has provided researchers with unprecedented spatiotemporal control over drug activity. Fotocaine, a photoswitchable local anesthetic, offers the ability to modulate neuronal activity with light, holding significant promise for research in pain, neuroscience, and beyond. However, the unique nature of photosensitive compounds necessitates a rigorous set of control experiments to ensure that the observed biological effects are genuinely due to the light-mediated activity of the compound and not confounding factors.

This guide provides a framework for designing and executing essential control experiments to validate data obtained using this compound. It also presents a comparison with other photoswitchable ion channel blockers, offering researchers a comprehensive overview of the available tools.

Comparison of this compound and Alternative Photoswitchable Ion Channel Blockers

To provide context for the experimental validation of this compound, it is useful to compare its properties with other commonly used photoswitchable ion channel blockers, such as QAQ (Quaternary ammonium-Azobenzene-Quaternary ammonium) and DENAQ (Diethylamine-Azobenzene-Quaternary ammonium).

FeatureThis compoundQAQDENAQ
Parent Compound FomocaineLidocaine derivative (QX-314)Lidocaine derivative (QX-314)
Mechanism of Action Photoswitchable ion channel blockerPhotoswitchable blocker of voltage-gated Na+, Ca2+, and K+ channels[1]Photoswitchable blocker of K+ channels, with effects on other voltage-gated ion channels[2]
Active Isomer cis-isomer (activated by 350 nm light)trans-isomer (activated by 500 nm light)trans-isomer (dark-adapted state)
Inactive Isomer trans-isomer (activated by 450 nm light)cis-isomer (activated by 380 nm light)cis-isomer (activated by ~480 nm light)
Cell Permeability Readily taken up by neurons[3]Membrane-impermeant; requires entry through channels like TRPV1 or P2X7[1]Limited membrane permeability
Key Feature Enables optical control of action potential firing with long-lasting effects[3]Allows for selective photosensitization of nociceptive neuronsRed-shifted action spectrum and rapid thermal relaxation to the active state

Essential Control Experiments for Validating this compound Data

To ensure the reliability and accurate interpretation of experimental data generated using this compound, a series of control experiments are indispensable. These controls are designed to isolate the specific light-dependent effects of the compound from other potential influences.

Vehicle Control

Purpose: To ascertain that the solvent used to dissolve this compound (the "vehicle") does not, by itself, produce any biological effects.

Experimental Protocol:

  • Prepare two identical experimental groups (e.g., cell cultures or animal subjects).

  • To the "Vehicle Control" group, administer the vehicle solution (e.g., DMSO, PBS) at the same concentration and volume as used for the this compound-treated group.

  • To the "Experimental" group, administer this compound dissolved in the vehicle.

  • Expose both groups to the same experimental conditions, including the light stimulation protocol.

  • Measure the biological outcome of interest (e.g., neuronal firing rate, cell viability).

  • Expected Outcome: The vehicle control group should show no significant difference from the baseline or untreated condition.

Light-Only Control (Phototoxicity Assessment)

Purpose: To confirm that the light stimulation itself, at the wavelengths and intensities used to activate this compound, does not cause cellular damage or other biological effects (phototoxicity).

Experimental Protocol:

  • Prepare two identical experimental groups of cells or tissues.

  • To the "Light-Only Control" group, do not add this compound but expose them to the same light stimulation protocol (both 350 nm and 450 nm light) as the experimental group.

  • The "Experimental" group is treated with this compound and the same light stimulation.

  • Assess cell health and the biological endpoint of interest in both groups. Common assays for phototoxicity include cell viability assays (e.g., MTT, trypan blue exclusion) and markers of cellular stress.

  • Expected Outcome: The light-only control group should exhibit no significant changes in cell viability or the measured biological parameter compared to an untreated, unilluminated control group.

Inactive Isomer Control

Purpose: To demonstrate that the biological effect is specific to the active cis-isomer of this compound and not a general property of the molecule.

Experimental Protocol:

  • Prepare two groups of this compound-treated samples.

  • Keep one group in the dark or under illumination with 450 nm light to ensure the predominance of the inactive trans-isomer.

  • Expose the second group to 350 nm light to convert this compound to its active cis-isomer.

  • Measure the biological response in both groups.

  • Expected Outcome: A significant biological effect should only be observed in the group exposed to 350 nm light, where the cis-isomer is present. The group with the trans-isomer should show a minimal or no effect.

Fomocaine Control (Parent Compound)

Purpose: To verify that the observed effect is due to the photoswitchable nature of this compound and not an inherent property of its parent compound, fomocaine.

Experimental Protocol:

  • Prepare three experimental groups.

  • Treat the first group with this compound.

  • Treat the second group with an equimolar concentration of fomocaine.

  • The third group serves as a vehicle control.

  • Expose all groups to the light stimulation protocol.

  • Measure the biological outcome.

  • Expected Outcome: The biological effect should be observed with this compound upon light activation, while fomocaine should exhibit its known anesthetic properties, which are not light-dependent. This control helps to dissect the novel photoswitchable properties of this compound from the baseline activity of its molecular scaffold.

Summary of Control Experiment Data

Experimental GroupTreatmentLight StimulationExpected Outcome (e.g., Neuronal Firing)Interpretation
Experimental This compound350 nm (Active)Inhibition of FiringThis compound's active isomer is effective.
Vehicle Control Vehicle (e.g., DMSO)350 nm / 450 nmNo Change in FiringThe solvent has no effect.
Light-Only Control None350 nm / 450 nmNo Change in Firing / No Cell DeathThe light stimulation is not phototoxic.
Inactive Isomer Control This compound450 nm (Inactive)No Change in FiringThe inactive isomer has no effect.
Fomocaine Control Fomocaine350 nm / 450 nmInhibition of Firing (Light-Independent)The effect of this compound is distinct from its parent compound.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.

Fotocaine_Mechanism cluster_this compound This compound Isomerization cluster_neuron Neuronal Effect trans-Fotocaine trans-Fotocaine cis-Fotocaine cis-Fotocaine trans-Fotocaine->cis-Fotocaine 350 nm light Ion_Channel Voltage-gated Ion Channel cis-Fotocaine->trans-Fotocaine 450 nm light cis-Fotocaine->Ion_Channel Blocks Action_Potential Action Potential Firing Ion_Channel->Action_Potential Inhibits

Caption: Mechanism of this compound action.

Control_Experiments_Workflow cluster_preparation Experimental Preparation cluster_treatments Treatment Groups cluster_stimulation Light Stimulation cluster_analysis Data Analysis Sample Prepare Biological Samples (e.g., Neuronal Cultures) Fotocaine_Group This compound Sample->Fotocaine_Group Vehicle_Group Vehicle Control Sample->Vehicle_Group Light_Only_Group No Treatment Sample->Light_Only_Group Fomocaine_Group Fomocaine Control Sample->Fomocaine_Group Stimulation_Protocol Apply Light Protocol (350 nm & 450 nm) Fotocaine_Group->Stimulation_Protocol Vehicle_Group->Stimulation_Protocol Light_Only_Group->Stimulation_Protocol Fomocaine_Group->Stimulation_Protocol Measure_Outcome Measure Biological Outcome Stimulation_Protocol->Measure_Outcome Compare_Results Compare Results Across Groups Measure_Outcome->Compare_Results

Caption: Workflow for this compound control experiments.

Logical_Relationships cluster_validation Validation Checks cluster_controls Corresponding Controls Observed_Effect Observed Biological Effect Is_Effect_Light_Dependent Is the effect light-dependent? Observed_Effect->Is_Effect_Light_Dependent Is_Compound_Specific Is the effect specific to this compound? Observed_Effect->Is_Compound_Specific Is_Light_Safe Is the light stimulation non-toxic? Observed_Effect->Is_Light_Safe Is_Vehicle_Inert Is the vehicle inert? Observed_Effect->Is_Vehicle_Inert Inactive_Isomer_Control Inactive Isomer Control Is_Effect_Light_Dependent->Inactive_Isomer_Control Fomocaine_Control Fomocaine Control Is_Compound_Specific->Fomocaine_Control Light_Only_Control Light-Only Control Is_Light_Safe->Light_Only_Control Vehicle_Control Vehicle Control Is_Vehicle_Inert->Vehicle_Control

Caption: Logical relationships of control experiments.

References

Fotocaine vs. DENAQ: A Comparative Analysis of Membrane Permeability

Author: BenchChem Technical Support Team. Date: November 2025

In the field of photopharmacology, the ability of a molecule to traverse the cell membrane is a critical determinant of its efficacy. This guide provides a detailed comparison of the membrane permeability of two prominent photoswitchable compounds, Fotocaine and DENAQ, intended for researchers and professionals in drug development. While direct comparative studies are limited, this guide synthesizes available data on their physicochemical properties and mechanisms of cellular uptake to draw a clear distinction between them.

Physicochemical Properties and Membrane Permeability

The membrane permeability of a compound is influenced by a combination of factors, primarily its lipophilicity, size, and charge, as well as its aqueous solubility. This compound and DENAQ exhibit distinct profiles in this regard.

This compound is a photoswitchable derivative of the local anesthetic fomocaine. It is characterized by its high lipophilicity, a trait that generally favors passive diffusion across the lipid bilayer of the cell membrane. This is supported by observations of its ready uptake by neurons in brain slice preparations. However, a significant limiting factor for this compound's effective permeability is its very low aqueous solubility . A drug must be dissolved in the aqueous extracellular fluid to be able to partition into the cell membrane. The poor water solubility of this compound can lead to precipitation and low bioavailability, hindering its delivery to the target membrane.

DENAQ (Diethylamino-Azobenzene-Quaternary ammonium) is a second-generation photoswitchable channel blocker. As a quaternary ammonium salt, it carries a permanent positive charge. This charge significantly impedes its ability to passively diffuse across the nonpolar lipid membrane. Instead, the primary mechanism for DENAQ's entry into cells, particularly retinal ganglion cells (RGCs), is through a specific, protein-mediated pathway: uptake via P2X receptors . This indicates a facilitated transport mechanism. Consequently, the expression and density of P2X receptors on the cell surface are crucial for DENAQ's cellular uptake. Furthermore, its diffusion through tissues has been described as "somewhat limited."

The following table summarizes the key differences in the properties of this compound and DENAQ that influence their membrane permeability.

PropertyThis compoundDENAQ
Chemical Nature Lipophilic, uncharged (at physiological pH)Quaternary ammonium salt, permanently charged
Primary Permeation Route Passive DiffusionFacilitated Transport (via P2X receptors)
Key Facilitating Factor High LipophilicityExpression of P2X receptors
Key Limiting Factor Very low aqueous solubilityPositive charge, limited tissue diffusion
Supporting Evidence Readily taken up by neurons in slicesUptake in RGCs is P2X receptor-dependent

Mechanisms of Membrane Permeation

The differing physicochemical properties of this compound and DENAQ lead to distinct pathways for crossing the cell membrane.

cluster_this compound This compound: Passive Diffusion cluster_denaq DENAQ: Facilitated Transport Fotocaine_ext This compound (extracellular) Lipid_Bilayer_F Lipid Bilayer Fotocaine_ext->Lipid_Bilayer_F High Lipophilicity Fotocaine_int This compound (intracellular) Lipid_Bilayer_F->Fotocaine_int Passive Transport DENAQ_ext DENAQ (extracellular) P2X_Receptor P2X Receptor DENAQ_ext->P2X_Receptor Binding DENAQ_int DENAQ (intracellular) P2X_Receptor->DENAQ_int Channel-mediated Uptake

Figure 1. Membrane transport pathways for this compound and DENAQ.

As illustrated in Figure 1, this compound's high lipophilicity allows it to dissolve in and move through the lipid bilayer, a process known as passive diffusion. In contrast, DENAQ's positive charge prevents this, and it relies on binding to and passing through the channel of the P2X receptor.

Proposed Experimental Protocols for a Head-to-Head Comparison

To obtain quantitative data on the membrane permeability of this compound and DENAQ, the following experimental protocols are proposed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane, providing a good indication of a compound's lipophilicity-driven permeability.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: Prepare solutions of this compound and DENAQ at a known concentration (e.g., 100 µM) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4). Due to this compound's low solubility, a co-solvent such as DMSO may be required (final concentration should be kept low, e.g., <1%).

    • Acceptor Solution: The wells of the acceptor plate are filled with the same buffer, potentially containing a "sink" compound to trap the permeated drug.

  • Assay Procedure: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentrations of this compound and DENAQ in both the donor and acceptor wells are measured using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    • Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.

Cell-Based Permeability Assay (Caco-2 or MDCK Transwell Assay)

This assay uses a monolayer of cultured epithelial cells (e.g., Caco-2 or MDCK cells) grown on a permeable support to model a biological barrier. For DENAQ, it would be crucial to use a cell line that has been engineered to express P2X receptors.

Methodology:

  • Cell Culture: Caco-2 or MDCK cells (with and without P2X receptor expression) are seeded onto permeable transwell inserts and cultured until a confluent monolayer is formed, which typically takes 21 days for Caco-2 and 3-5 days for MDCK. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium in the apical (donor) chamber is replaced with a solution containing this compound or DENAQ at a known concentration.

    • Samples are taken from the basolateral (acceptor) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentrations of the compounds in the acceptor samples are quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated from the flux of the compound across the cell monolayer:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

cluster_workflow Proposed Experimental Workflow for Permeability Comparison cluster_pampa PAMPA (Passive Permeability) cluster_cell_based Cell-Based Assay (Active/Facilitated Transport) start Prepare this compound & DENAQ Solutions pampa_setup Coat 96-well plate with lipid start->pampa_setup cell_culture Culture cell monolayers (with/without P2X receptors) start->cell_culture pampa_run Incubate with donor and acceptor solutions pampa_setup->pampa_run pampa_quant Quantify compound concentrations (LC-MS/MS) pampa_run->pampa_quant pampa_calc Calculate Pe pampa_quant->pampa_calc end Compare Permeability Profiles pampa_calc->end cell_run Apply compounds to apical side, sample from basolateral cell_culture->cell_run cell_quant Quantify compound concentrations (LC-MS/MS) cell_run->cell_quant cell_calc Calculate Papp cell_quant->cell_calc cell_calc->end

Figure 2. Workflow for comparing this compound and DENAQ permeability.

Conclusion

This compound and DENAQ exhibit fundamentally different profiles with respect to membrane permeability. This compound, being highly lipophilic, is predisposed to passive diffusion across the cell membrane, but its utility is hampered by poor aqueous solubility. In contrast, DENAQ's permanent positive charge necessitates a facilitated transport mechanism, which has been identified as uptake through P2X receptors. This reliance on a specific transporter makes its cellular entry cell-type dependent. For researchers selecting a photoswitchable compound, this difference is a critical consideration. If broad, passive uptake is desired, a more soluble analog of this compound might be advantageous. If cell-type specificity is the goal, and the target cells express the necessary transporters, DENAQ or similar charged molecules could be the superior choice. The proposed experimental protocols provide a clear framework for generating the quantitative data needed for a definitive comparison of these two important photopharmaceutical tools.

A Comparative Analysis of Fotocaine and Other Photoswitchable Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the photophysical and biological properties of Fotocaine against other prominent photoswitches reveals its potential as a robust tool for research in neuroscience and pharmacology. This guide provides a comparative analysis of this compound, QAQ, DENAQ, and Ethercaine, focusing on their efficacy, switching kinetics, and stability, supported by experimental data and detailed protocols.

This compound, a photoswitchable local anesthetic, offers precise spatiotemporal control over neuronal activity through the application of light.[1][2] Developed through the "azologization" of the anesthetic fomocaine, this compound incorporates an azobenzene moiety that undergoes reversible isomerization between a biologically active trans form and an inactive cis form.[1][2] This light-mediated control positions this compound as a valuable asset for researchers in drug development and neuroscience seeking to modulate neural signaling with high precision.

Mechanism of Action: A Light-Dependent Blockade

This compound exerts its anesthetic effect by blocking voltage-gated sodium channels (Nav), crucial players in the generation and propagation of action potentials in neurons. The trans-isomer of this compound is pharmacologically active, effectively blocking these channels and thereby inhibiting neuronal firing.[1] Upon irradiation with ultraviolet (UV) light (e.g., 350 nm), the azobenzene core isomerizes to the cis form, which is biologically inert. Subsequent exposure to blue light (e.g., 450 nm) rapidly reverts the molecule back to its active trans state. This reversible process allows for the dynamic and non-invasive control of anesthesia in a targeted area.

The signaling pathway for this compound's action is a direct interaction with voltage-gated sodium channels. The photoswitching mechanism can be visualized as follows:

cluster_this compound This compound Photoswitching cluster_action Biological Action trans-Fotocaine trans-Fotocaine cis-Fotocaine cis-Fotocaine trans-Fotocaine->cis-Fotocaine 350 nm UV Light Nav_channel Voltage-gated Sodium Channel trans-Fotocaine->Nav_channel Blocks cis-Fotocaine->trans-Fotocaine 450 nm Blue Light cis-Fotocaine->Nav_channel No Interaction AP_firing Action Potential Firing Nav_channel->AP_firing Enables Block->AP_firing Inhibits

Caption: Photoswitching and mechanism of action of this compound.

Comparative Efficacy of Photoswitches

The performance of photoswitchable molecules is determined by several key parameters, including their photophysical properties and biological efficacy. A direct comparison between this compound and other photoswitches like QAQ, DENAQ, and Ethercaine highlights their respective strengths and weaknesses.

ParameterThis compoundQAQDENAQEthercaine
Activation Wavelength ~450 nm (to trans)~500 nm (to trans)Visible Light (450-550 nm, to cis)White Light (420-700 nm, to trans)
Deactivation Wavelength ~350 nm (to cis)~380 nm (to cis)Dark (relaxes to trans)~395 nm (to cis)
Active Isomer transtranstrans (blocker)trans
Thermal Stability of Inactive Isomer High (cis stable for >10 min)Not specifiedLow (cis relaxes with t½ ≈ 300 ms)Moderate (Z isomer t½ ≈ 65 min)
Biological Efficacy Blocks Nav channelsBlocks Shaker-IR K+ channels (61% block at 100 µM in trans form)Photosensitizes retinal ganglion cells (EC50 = 177 µM)Photoswitchable local anesthetic
Photostationary State Up to 90:10 (cis:trans) achievable>96% cis under 380 nm lightNot specifiedNot specified
Photoisomerization Quantum Yield Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

To ensure objective and reproducible evaluation of photoswitch efficacy, standardized experimental protocols are essential.

UV-Vis Spectroscopy for Photoisomerization Studies

This protocol is used to determine the photostationary state and thermal stability of the isomers.

start Prepare 50 µM solution of photoswitch in DMSO cuvette Place solution in quartz cuvette start->cuvette spec_trans Record initial absorption spectrum (trans-isomer) cuvette->spec_trans irradiate_cis Irradiate with 'OFF' wavelength (e.g., 350 nm for this compound) spec_trans->irradiate_cis spec_pss Record spectra until photostationary state (PSS) is reached irradiate_cis->spec_pss stability Incubate in dark, record spectra at intervals to measure thermal relaxation spec_pss->stability irradiate_trans Irradiate with 'ON' wavelength (e.g., 450 nm for this compound) stability->irradiate_trans spec_trans_return Record spectra until return to initial state irradiate_trans->spec_trans_return end Analyze data for PSS ratio and thermal half-life spec_trans_return->end

Caption: Workflow for UV-Vis spectroscopy of photoswitches.

Methodology:

  • A 50 µM solution of the photoswitch (e.g., this compound) is prepared in a suitable solvent like DMSO.

  • The solution is placed in a 1 cm path length quartz cuvette.

  • The initial absorption spectrum of the predominantly trans isomer is recorded using a UV-Vis spectrophotometer.

  • The sample is irradiated with the "deactivating" wavelength of light (e.g., 350 nm for this compound) to induce isomerization to the cis form.

  • Absorption spectra are recorded at regular intervals during irradiation until no further change is observed, indicating the photostationary state (PSS).

  • To determine the thermal stability of the cis isomer, the sample is kept in the dark, and spectra are recorded over time to monitor the thermal relaxation back to the trans form.

  • The sample is then irradiated with the "activating" wavelength (e.g., 450 nm for this compound) to promote the back-isomerization to the trans form, and spectra are recorded until the initial state is restored.

Patch-Clamp Electrophysiology for Biological Efficacy

This technique is employed to measure the effect of the photoswitch on ion channel activity and neuronal firing.

Methodology:

  • Prepare acute brain slices or cultured neurons for recording.

  • Obtain whole-cell patch-clamp recordings from a target neuron.

  • Apply the photoswitch (e.g., 50 µM this compound) to the external bath solution.

  • Induce action potential firing by injecting a depolarizing current.

  • Illuminate the preparation with the "activating" wavelength (e.g., 450 nm for trans-Fotocaine) and record the effect on action potential firing.

  • Switch the illumination to the "deactivating" wavelength (e.g., 350 nm for cis-Fotocaine) and observe the restoration of action potential firing.

  • Alternate between the two wavelengths to demonstrate reversible control over neuronal excitability.

start Prepare neuronal culture or brain slice patch Establish whole-cell patch-clamp recording start->patch apply_drug Bath apply photoswitch (e.g., 50 µM this compound) patch->apply_drug induce_ap Inject current to evoke action potentials apply_drug->induce_ap light_on Illuminate with 'ON' light (e.g., 450 nm) Observe inhibition of firing induce_ap->light_on light_off Illuminate with 'OFF' light (e.g., 350 nm) Observe restoration of firing light_on->light_off repeat Repeat light cycles to confirm reversibility light_off->repeat end Analyze firing rates and channel currents repeat->end

Caption: Workflow for patch-clamp electrophysiology experiments.

Conclusion

This compound presents a compelling option for researchers requiring precise optical control of neuronal activity. Its high thermal stability in the inactive cis form provides a significant advantage for experiments requiring sustained periods of neuronal silencing. While quantitative data on the photoisomerization quantum yield for this compound remains to be fully elucidated, its demonstrated efficacy in reversibly blocking voltage-gated sodium channels makes it a powerful tool. In comparison, QAQ and DENAQ have been characterized more extensively in specific contexts (potassium channel blockade and retinal photosensitization, respectively), while Ethercaine offers the advantage of activation with less phototoxic, longer wavelength light. The choice of photoswitch will ultimately depend on the specific experimental requirements, including the target channel, desired temporal precision, and wavelength constraints of the preparation. Further research to quantify the quantum yields and photostability of these compounds will be invaluable for their continued development and application in pharmacology and neuroscience.

References

Fotocaine's Mechanism of Action in Specific Neuron Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Fotocaine, a novel photoswitchable local anesthetic, with alternative compounds. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Introduction to this compound and Photoswitchable Anesthetics

This compound is a photochromic ion channel blocker derived from the long-lasting local anesthetic, fomocaine.[1][2] Its development is based on a chemical strategy known as "azologization," where a photoswitchable azobenzene group replaces a key structural element of the parent drug.[1][2] This modification allows for the reversible control of this compound's anesthetic activity using light. Specifically, it can be switched between an active (trans) and an inactive (cis) state using different wavelengths of light, offering high spatiotemporal precision in neuronal blockade.[3] The primary mechanism of action for this compound is the blockade of voltage-gated ion channels, particularly sodium (Nav) channels, which is fundamental to the inhibition of action potential firing in neurons.

Comparative Analysis of this compound and Alternatives

This section compares the performance of this compound with its parent compound, Fomocaine, other photoswitchable anesthetics (QAQ and DENAQ), a this compound derivative (Ethercaine), and the widely used local anesthetic, Lidocaine.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and its alternatives. Direct comparison of potencies (e.g., IC50 values) is challenging due to variations in experimental conditions across different studies.

CompoundTarget Channel(s)Neuron/Cell TypeConcentration TestedObserved EffectLight ConditionCitation(s)
This compound Voltage-gated ion channels (likely Nav)Dissociated mouse hippocampal neurons50 µMSuppression of action potential firing450 nm (trans, active)
50 µMAction potential firing permitted350 nm (cis, inactive)
Hippocampal CA1 neurons (brain slice)100 µMSuppression of action potential firing450 nm (trans, active)
100 µMAction potential firing permitted350 nm (cis, inactive)
Fomocaine Voltage-gated Na+ and K+ channelsNot specifiedNot specifiedLocal anestheticN/A
QAQ Voltage-gated Na+, K+, Ca2+ channelsDissociated rat hippocampal neurons100 µM (intracellular)Use-dependent blockade of action potentials500 nm (trans, active)
100 µM (intracellular)Action potential firing permitted380 nm (cis, inactive)
DENAQ Voltage-gated K+ channelsHEK293 cells expressing Kv3.1100 µM63.2 ± 7.2% channel blockDark (trans, active)
100 µMUnblocking of channels480 nm (cis, inactive)
Ethercaine Voltage-gated Na+ channelsRabbit Cornea (in vivo)1% solutionLocal anesthetic effect (Regnier index: ~450)Dark
1% solutionAnesthetic effect reversed395 nm
Lidocaine Voltage-gated Na+ channelsXenopus laevis sciatic nerve fibers204 µM (IC50)Tonic block of Na+ currentN/A
Voltage-gated K+ channelsXenopus laevis sciatic nerve fibers1118 µM (IC50)Tonic block of K+ currentN/A

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The photoswitchable nature of this compound allows for external control over neuronal activity. In its trans configuration, induced by blue light (e.g., 450 nm), this compound effectively blocks voltage-gated sodium channels, preventing the influx of Na+ ions that is necessary for the depolarization phase of an action potential. This leads to the suppression of neuronal firing. Upon irradiation with UV light (e.g., 350 nm), this compound isomerizes to its cis form, which has a lower affinity for the ion channel, thus relieving the block and allowing action potentials to be generated.

Fotocaine_Mechanism cluster_trans trans-Fotocaine (Active State) cluster_cis cis-Fotocaine (Inactive State) cluster_light Light Control Trans trans-Fotocaine Block Blocks Na+ Channel Trans->Block Cis cis-Fotocaine Trans->Cis NoAP No Action Potential Block->NoAP Cis->Trans NoBlock Does Not Block Na+ Channel Cis->NoBlock AP Action Potential Firing NoBlock->AP Light450 450 nm Light Light450->Trans Isomerization Light350 350 nm Light Light350->Cis Isomerization

Caption: Photoswitchable mechanism of this compound action on neuron firing.

Experimental Workflow for this compound Validation

The validation of this compound's mechanism of action typically involves whole-cell patch-clamp electrophysiology on isolated neurons or brain slices. This technique allows for the precise measurement of neuronal electrical activity in response to the application of this compound and light stimulation.

Fotocaine_Workflow A Neuron Preparation (Dissociated Hippocampal Neurons or Brain Slices) B Whole-Cell Patch Clamp Setup A->B C Application of this compound (e.g., 50-100 µM) B->C D Induce Action Potentials (Current Injection, e.g., 40-50 pA) C->D E Illuminate with 450 nm Light (trans-Fotocaine) D->E F Record Neuronal Activity (Expect Firing Suppression) E->F G Illuminate with 350 nm Light (cis-Fotocaine) F->G H Record Neuronal Activity (Expect Firing Restoration) G->H I Data Analysis and Comparison H->I

Caption: Experimental workflow for validating this compound's effect on neurons.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for this compound

This protocol is based on the methodology used to validate this compound's effect on dissociated mouse hippocampal neurons and acute mouse brain slices.

1. Neuron Preparation:

  • Dissociated Hippocampal Neurons: Hippocampi are dissected from mouse embryos and dissociated into single cells using enzymatic digestion and mechanical trituration. Neurons are then plated on coverslips and cultured for several days before use.

  • Acute Hippocampal Brain Slices: Postnatal mice are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF). 250 µm thick horizontal slices are prepared using a vibratome. Slices are allowed to recover in a holding chamber with oxygenated aCSF for at least 30 minutes at 34°C before recording.

2. Recording Solutions:

  • External Bath Solution (aCSF): Composed of (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 D-Glucose, and 20 HEPES. The pH is adjusted to 7.4 with NaOH.

  • Pipette Internal Solution: Typically contains (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • A standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition software is used.

  • Glass micropipettes with a resistance of 5-7 MΩ are pulled and filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the neuron's membrane, and the whole-cell configuration is established by applying gentle suction.

  • Recordings are performed in current-clamp mode with the cell held at a resting potential of -80 mV.

  • Action potentials are elicited by injecting depolarizing current pulses (e.g., 40-50 pA for 300 ms).

4. This compound Application and Photoswitching:

  • This compound is added to the external bath solution at the desired concentration (e.g., 50 or 100 µM).

  • For brain slice experiments, the tissue may be pre-incubated with this compound for 5 minutes, followed by a washout period to remove the extracellular drug.

  • A light source (e.g., a monochromator) is used to illuminate the recorded neuron with specific wavelengths of light (350 nm and 450 nm) to switch this compound between its cis and trans isomers.

  • The effect on action potential firing is recorded under each light condition.

Conclusion

This compound represents a significant advancement in the field of photopharmacology, offering precise optical control over neuronal activity. Its mechanism of action as a photoswitchable ion channel blocker has been validated in hippocampal neurons. While direct quantitative comparisons with alternatives are limited by the available data, this compound's unique properties make it a valuable tool for neuroscience research. Further studies, particularly in vivo experiments and direct comparative analyses with other local anesthetics, will be crucial in determining its full therapeutic and research potential.

References

A Quantitative Comparison of Photoswitchable Local Anesthetics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of photoswitchable local anesthetics, supported by experimental data. The information is designed to facilitate informed decisions in the development of novel photopharmacological agents for pain management.

The field of photopharmacology is rapidly advancing, offering the potential for precise spatiotemporal control of drug activity, thereby minimizing off-target effects. Photoswitchable local anesthetics are a promising class of molecules that can be activated or deactivated with light, enabling on-demand analgesia. This guide compares the performance of several key photoswitchable local anesthetics based on available preclinical data.

Quantitative Performance Data

The following table summarizes the quantitative data for prominent photoswitchable local anesthetics. Direct comparison between different molecules should be approached with caution due to variations in experimental models and methodologies.

Compound/SystemAnimal ModelAnesthetic AssayKey Quantitative MetricLight for Activation (ON)Light for Deactivation (OFF)Control Drug Comparison
Ethercaine RabbitCorneal Anesthesia (Regnier Method)Regnier Index (RI) in dark (active): 644 ± 30. RI with UV light (inactive): 33 ± 15.[1]Dark (thermal relaxation to trans isomer)395 nm (UV)[2][3]2% Lidocaine RI: 451 ± 40 (light-independent)[1]
RatTail-flick (Infiltration)Comparable anesthetic effect to 2% lidocaine for 15-25 minutes.[4]Dark (thermal relaxation to trans isomer)Not specified in this study2% Lidocaine
RatSciatic Nerve Block (Conduction)Weaker effect compared to 2% lidocaine.Dark (thermal relaxation to trans isomer)Not specified in this study2% Lidocaine
QAQ (Quaternary ammonium-Azobenzene-Quaternary ammonium) RatEye Blink Response to Force~5-fold increase in blink threshold with QAQ + capsaicin.Ambient light (trans isomer active)380 nm (UV)Capsaicin alone
Fotocaine N/A (in vivo)N/A (in vivo)In vivo quantitative data not readily available.450 nm (Blue light)350 nm (UV)N/A
P407-CM-T (Tetracaine Prodrug) RatSciatic Nerve BlockOn-demand anesthesia upon irradiation.Blue light LEDDrug release is irreversible upon cleavageN/A
Phototriggerable Liposomes with Tetrodotoxin (TTX) RatSciatic Nerve BlockInitial nerve block: 13.5 ± 3.1 hours. Subsequent blocks inducible with light.730 nm (NIR)Drug release is irreversibleN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.

Corneal Anesthesia in Rabbits (Regnier Method)

This method is utilized to assess the efficacy of topically applied local anesthetics.

  • Animal Model: Chinchilla rabbits are typically used. Baseline corneal sensitivity is established by touching the cornea with a von Frey anesthesiometer filament until a blink reflex is elicited. Animals with a baseline sensitivity of 1-2 touches are selected.

  • Groups: Animals are divided into experimental and control groups. A negative control (e.g., vehicle solution) and a positive control (e.g., 2% lidocaine) are included.

  • Drug Administration: A standardized volume of the test solution is instilled into the conjunctival sac of one eye. The other eye can serve as a control.

  • Photoswitching: For photoswitchable compounds, the solution may be pre-irradiated before administration. During the experiment, the eye is irradiated with the specific wavelength of light for activation or deactivation at set intervals.

  • Measurement: At predetermined time points (e.g., every 2-5 minutes for up to 60 minutes), the number of touches required to elicit a blink reflex is recorded.

  • Data Analysis: The Regnier index (RI) is calculated by summing the number of touches recorded at each time point. A higher RI indicates a more potent and longer-lasting anesthetic effect.

Infiltration Anesthesia in Mice (Tail-Flick Test)

This model assesses the local anesthetic effect on the response to a thermal stimulus.

  • Animal Model: Mice (e.g., F1 BxD) are used.

  • Drug Administration: The test solution (e.g., 0.03 ml of 1% ethercaine) is injected subcutaneously at the base of the tail on both sides.

  • Measurement: The tail is exposed to a radiant heat source, and the latency to tail withdrawal (tail-flick) is measured. This is repeated at regular intervals (e.g., every 5 minutes for 60 minutes).

  • Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The duration and magnitude of this effect are compared between groups.

Conduction Anesthesia in Rats (Sciatic Nerve Block)

This model evaluates the ability of a local anesthetic to block nerve impulse transmission along a major nerve.

  • Animal Model: Male Wistar rats are commonly used.

  • Drug Administration: The sciatic nerve is surgically exposed, and the test solution is applied directly to the nerve. Alternatively, an injection can be made in proximity to the nerve.

  • Measurement: The nerve is stimulated electrically, and the resulting muscle contraction (M-response) of the biceps femoris muscle is recorded using electromyography (EMG). The threshold current required to elicit a response and the amplitude of the M-response are measured.

  • Data Analysis: A successful nerve block is indicated by an increased threshold current and a decreased M-response amplitude. The duration of the block is the time taken for these parameters to return to baseline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of photoswitchable local anesthetics and a typical experimental workflow.

Photoswitchable_Local_Anesthetic_Pathway Mechanism of Action of Photoswitchable Local Anesthetics cluster_0 Inactive State cluster_1 Active State Inactive_Drug Inactive Isomer (e.g., cis-Azobenzene) Active_Drug Active Isomer (e.g., trans-Azobenzene) Inactive_Drug->Active_Drug Light (e.g., >450 nm) or Thermal Relaxation Active_Drug->Inactive_Drug Light (e.g., UV, <400 nm) Ion_Channel Voltage-Gated Sodium Channel Active_Drug->Ion_Channel Binds to and blocks No_Impulse Blocked Nerve Impulse Ion_Channel->No_Impulse Prevents Na+ influx Nerve_Impulse Nerve Impulse Propagation

Caption: Mechanism of photoswitchable local anesthetics.

Experimental_Workflow In Vivo Efficacy Testing Workflow Animal_Model Select Animal Model (e.g., Rabbit, Rat) Baseline Measure Baseline Sensitivity/Response Animal_Model->Baseline Grouping Randomize into Control & Treatment Groups Baseline->Grouping Drug_Admin Administer Photoswitchable Anesthetic or Control Grouping->Drug_Admin Irradiation Apply Light Source for Activation/Deactivation Drug_Admin->Irradiation Measurement Measure Anesthetic Effect at Timed Intervals Irradiation->Measurement Data_Analysis Analyze and Compare Quantitative Metrics Measurement->Data_Analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

Fotocaine, a novel photochromic ion channel blocker derived from the anesthetic fomocaine, requires meticulous handling and disposal procedures due to its chemical properties.[1][2][3][4][5] As a research chemical, specific disposal guidelines for this compound are not yet established. However, based on its structural components—an azo functional group, a morpholine moiety, and its photosensitive nature—a comprehensive disposal plan can be formulated by adhering to the established protocols for related hazardous chemical classes. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step instructions for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance, as local regulations may vary. All handling of this compound should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially toxic and corrosive compound.
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and vapors that could cause severe eye damage.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols.

Hazard Profile of this compound's Chemical Moieties

The potential hazards of this compound can be inferred from its constituent chemical groups.

Table 2: Hazard Profile of this compound's Structural Components

Chemical GroupAssociated HazardsReferences
Azo Compounds Potential for toxicity and genotoxicity. Some azo dyes are known to be carcinogenic.
Morpholine Derivatives Can be flammable, harmful if swallowed, and may cause severe skin burns and eye damage.
Photosensitive Chemicals May degrade or react unpredictably upon exposure to light, potentially forming new, hazardous compounds.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste containers.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper).

    • The container should be made of a compatible material, such as amber glass or a suitable plastic, to protect the contents from light.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling of Hazardous Waste:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Toxic," "Irritant," "Photosensitive").

      • The accumulation start date.

      • The name and contact information of the principal investigator or laboratory supervisor.

  • Storage of Waste On-Site:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a cool, dry, and well-ventilated location, away from sources of light, heat, sparks, and open flames.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Provide them with the full chemical name and any available safety data. Disposal should be carried out at an approved industrial combustion plant or a designated hazardous waste facility.

Spill and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material, such as sand or vermiculite.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. The rinsate must also be collected as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

Experimental Protocols and Visualizations

The following diagrams illustrate the decision-making and operational workflows for the proper handling and disposal of this compound.

Fotocaine_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Immediate Actions cluster_2 On-Site Storage cluster_3 Final Disposal start This compound Waste Generated (Solid or Liquid) segregate Segregate Waste into Designated Container start->segregate label_waste Label Container with Hazardous Waste Information segregate->label_waste store Store in a Cool, Dark, and Well-Ventilated SAA label_waste->store check_incompatibility Check for Incompatible Materials store->check_incompatibility contact_ehs Contact EHS or Licensed Waste Contractor check_incompatibility->contact_ehs disposal Professional Disposal at an Approved Facility contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Spill_Response_Workflow cluster_0 Spill Event cluster_1 Initial Assessment cluster_2 Response Actions cluster_3 Waste Management spill This compound Spill Occurs assess_size Assess Spill Size and Location spill->assess_size small_spill Small Spill in Fume Hood assess_size->small_spill Small large_spill Large Spill or Outside Hood assess_size->large_spill Large contain Contain with Inert Absorbent small_spill->contain evacuate Evacuate Area and Alert Personnel large_spill->evacuate collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of as Hazardous Waste decontaminate->dispose_waste contact_emergency Contact EHS/Emergency Response evacuate->contact_emergency contact_emergency->dispose_waste

Caption: Experimental workflow for this compound spill response.

References

Essential Safety & Logistical Information for Handling Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Summary

Fotocaine, particularly when dissolved in DMSO, presents a multi-faceted hazard profile. The primary risks stem from the pharmacological activity of the parent molecule, the potential long-term toxicity of the azobenzene group, and the properties of the solvent.

  • Fomocaine Moiety: The fomocaine component is a local anesthetic. It is classified as harmful if swallowed, may cause allergic skin reactions, and poses a risk of serious eye damage.[1][2]

  • Azobenzene Moiety: Azobenzene derivatives are a class of chemicals with significant toxicological concerns. Azobenzene itself is suspected of causing genetic defects and cancer and may cause organ damage through prolonged or repeated exposure.[3] It is also very toxic to aquatic life.

  • Dimethyl Sulfoxide (DMSO) Solvent: DMSO is a combustible liquid that readily penetrates the skin. This property is of critical concern as it can act as a carrier, transporting the dissolved this compound through the skin and into the bloodstream, facilitating systemic exposure. DMSO itself can cause skin and eye irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The required level of protection depends on the specific procedure being performed.

Task Form of this compound Engineering Controls Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing/Handling Powder SolidChemical Fume Hood or Ventilated Balance Enclosure2 pairs of nitrile gloves, outer pair with extended cuffSafety glasses with side shields or safety gogglesDisposable solid-front lab coatN95 respirator (if fume hood is not available or as per risk assessment)
Preparing Stock Solution Solid in DMSOChemical Fume Hood2 pairs of nitrile gloves, outer pair with extended cuffSafety goggles or face shield worn over safety glassesChemical-resistant disposable gownNot generally required if handled in a fume hood
Cell Culture/Tissue Application Dilute solution in mediaBiosafety Cabinet (Class II) or Chemical Fume HoodNitrile gloves (single pair)Safety glassesStandard lab coatNot required

Experimental Protocols: Safe Handling & Disposal

Adherence to strict protocols is essential for minimizing exposure and ensuring laboratory safety.

3.1. Protocol for Preparing a this compound Stock Solution in DMSO

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary materials: this compound powder, anhydrous DMSO, appropriate glassware, and PPE.

  • Donning PPE: Put on an inner pair of nitrile gloves, followed by a disposable, chemical-resistant gown. Add an outer pair of nitrile gloves with extended cuffs, ensuring the cuffs are pulled over the sleeves of the gown. Finally, put on safety goggles.

  • Weighing: Perform all weighing operations of this compound powder within a ventilated balance enclosure or a chemical fume hood. Use a dedicated spatula and weighing paper.

  • Solubilization: In the chemical fume hood, carefully add the weighed this compound powder to the appropriate vial. Using a new pipette, add the required volume of DMSO. Cap the vial securely and mix using a vortex or by gentle inversion until the solid is fully dissolved.

  • Labeling & Storage: Clearly label the vial with the chemical name ("this compound in DMSO"), concentration, date, and appropriate hazard pictograms (e.g., Health Hazard, Irritant). Store the solution according to experimental requirements, typically protected from light.

  • Decontamination: Wipe down the work surface in the fume hood with a suitable decontaminant (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposables as hazardous chemical waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of gloves and gown as hazardous waste. Wash hands thoroughly with soap and water.

3.2. Disposal Plan

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated buffers or media must be collected in a labeled, sealed hazardous liquid waste container. Do not pour this compound waste down the drain, as it is very toxic to aquatic life.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified chemical waste disposal contractor, in accordance with local, state, and federal regulations.

Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow_this compound PPE Selection Workflow for Handling this compound start Start: Plan this compound Experiment task Identify Task start->task weigh_powder Weighing Solid this compound task->weigh_powder Solid Handling prep_solution Preparing Concentrated Solution (in DMSO) task->prep_solution Solution Prep dilute_app Applying Dilute Solution to Cells/Tissue task->dilute_app Application ppe_high Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Chemical Resistant Gown - Safety Goggles - N95 Respirator (as needed) weigh_powder->ppe_high ppe_medium Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Chemical Resistant Gown - Safety Goggles / Face Shield prep_solution->ppe_medium ppe_low Required PPE: - Biosafety Cabinet / Fume Hood - Nitrile Gloves - Lab Coat - Safety Glasses dilute_app->ppe_low dispose Dispose of all waste as hazardous chemical waste ppe_high->dispose ppe_medium->dispose ppe_low->dispose end End of Procedure dispose->end

Caption: PPE Selection Workflow for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.